molecular formula C16H18O3 B596110 Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- CAS No. 1312416-97-9

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Cat. No.: B596110
CAS No.: 1312416-97-9
M. Wt: 258.317
InChI Key: HDFWTWKNWQIGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a chemical compound of high interest in organic chemistry and materials science research. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The structural motifs present in this molecule, including the benzenepropanol backbone and multiple hydroxyl groups, suggest potential as a versatile synthetic intermediate. Researchers are exploring its application in the synthesis of more complex organic structures, such as polymers with specific properties, pharmaceutical candidates, and novel ligands for catalytic systems. The presence of hydrophilic hydroxymethyl and hydroxyl substituents on the aromatic ring may also make it a candidate for developing water-soluble derivatives or studying molecular interactions in supramolecular chemistry. Further investigation is required to fully elucidate its mechanism of action in specific research contexts and to define its complete physicochemical profile.

Properties

IUPAC Name

4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFWTWKNWQIGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

A Core Moiety in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, a significant structural motif found in various pharmacologically active molecules. While direct literature on the synthesis of this specific compound is sparse, its core structure is analogous to key intermediates in the synthesis of prominent drugs such as Salmeterol. This guide, therefore, leverages established synthetic strategies for Salmeterol and related phenethanolamine derivatives to propose robust and well-documented routes. By examining the underlying chemical principles and providing detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction: The Significance of the 2-Hydroxy-5-(hydroxymethyl)phenyl Moiety

The 2-hydroxy-5-(hydroxymethyl)phenyl group is a critical pharmacophore in a range of therapeutic agents, most notably in the class of long-acting β2-adrenergic receptor agonists. The presence of both a phenolic hydroxyl and a benzylic alcohol group allows for specific interactions with receptor binding sites, contributing to both the efficacy and duration of action of these drugs. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, in particular, represents a foundational structure from which more complex molecules can be elaborated. Its synthesis is therefore a key step in the development of novel therapeutics targeting a variety of respiratory and cardiovascular conditions.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- suggests several viable synthetic approaches. The primary disconnection points are typically at the C-C bond between the propyl side chain and the phenyl ring, or at the C-O bond of the ether linkage if present in a precursor.

Key Strategic Considerations:

  • Starting Material Selection: The choice of starting material is crucial and often dictates the overall efficiency of the synthesis. Common starting points include substituted salicylaldehydes, p-hydroxybenzaldehydes, or related phenolic compounds.[1][2]

  • Protecting Group Strategy: The presence of multiple hydroxyl groups necessitates a robust protecting group strategy to ensure regioselectivity during synthetic transformations. Benzyl ethers are commonly employed for the phenolic hydroxyl group due to their stability and ease of removal via hydrogenolysis.[3]

  • Chiral Synthesis: For the synthesis of enantiomerically pure final products, an asymmetric synthesis approach is often required. This can involve the use of chiral catalysts or chiral auxiliaries.[1]

Proposed Synthetic Pathways

Based on established methodologies for the synthesis of Salmeterol and its intermediates, two primary synthetic routes are proposed for the preparation of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

Route A: Starting from p-Hydroxybenzaldehyde

This route involves the initial hydroxymethylation and protection of p-hydroxybenzaldehyde, followed by the introduction of the phenylpropyl side chain.

Route A A p-Hydroxybenzaldehyde B Prochiral Aldehyde (Hydroxymethylation & Protection) A->B 1. Hydroxymethylation 2. Dihydroxyl Protection C Chiral Cyanohydrin Intermediate (Asymmetric Nucleophilic Addition) B->C Asymmetric Nucleophilic Addition (e.g., (S)-BINOLAM·AlCl) D Primary Amine C->D Reduction E Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (Final Product) D->E Side Chain Introduction & Deprotection

Caption: Synthetic pathway starting from p-hydroxybenzaldehyde.

Protocol Overview:

  • Hydroxymethylation and Protection: p-Hydroxybenzaldehyde is first subjected to a hydroxymethylation reaction to introduce the -CH2OH group at the ortho position to the hydroxyl group. The resulting dihydroxyl compound is then protected, for instance, as an acetal, to yield a prochiral aldehyde.[1]

  • Asymmetric Nucleophilic Addition: The prochiral aldehyde undergoes an asymmetric nucleophilic addition of a cyanide source, catalyzed by a chiral catalyst such as (S)-BINOLAM·AlCl, to form a chiral cyanohydrin intermediate.[1]

  • Reduction: The cyanohydrin is then reduced to the corresponding primary amine.

  • Side Chain Introduction and Deprotection: The phenylpropyl side chain is introduced via reaction with a suitable electrophile. Subsequent hydrolysis removes the protecting group to yield the final product.

Route B: Starting from Salicylaldehyde

This approach begins with salicylaldehyde and involves the introduction of the side chain via a condensation reaction.

Route B A Salicylaldehyde B Protected Salicylaldehyde Derivative A->B Protection of Hydroxyl Group C Condensation Product B->C Condensation with an amine (e.g., bearing a phenylbutyl group) D Reduced Intermediate C->D Reduction (e.g., NaBH4) E Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (Final Product) D->E Deprotection & Hydrogenolysis

Caption: Synthetic pathway starting from salicylaldehyde.

Protocol Overview:

  • Protection: The hydroxyl group of salicylaldehyde is protected, for example, as an acetyl group.[2]

  • Condensation: The protected salicylaldehyde derivative is condensed with an amine containing the desired side chain, such as an amine with a 4-phenyl-1-butanol moiety, which can be later modified.[4]

  • Reduction: The resulting imine or related intermediate is reduced to the corresponding amine using a reducing agent like sodium borohydride.[4]

  • Deprotection and Hydrogenolysis: The protecting groups are removed, and catalytic hydrogenolysis is employed to yield the final product.[2][4]

Detailed Experimental Protocols

While the exact synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is not explicitly detailed in the provided search results, the following protocols for analogous transformations in Salmeterol synthesis can be adapted.

Benzylation of a Phenolic Hydroxyl Group

This is a common protection step in the synthesis of Salmeterol intermediates.

Parameter Value Source/Comment
Starting Material Methyl-5-acetyl-2-hydroxybenzoateA common precursor in Salmeterol synthesis.[3]
Reagents Benzyl chloride, Base (e.g., K2CO3), CatalystThe base facilitates the deprotonation of the phenol.[3]
Solvent Polar solvent (e.g., DMF)
Reaction Temperature 30°C to 80°C
Product 5-acetyl-2-benzyloxy benzoate

Step-by-Step Methodology:

  • Dissolve methyl-5-acetyl-2-hydroxybenzoate in a suitable polar solvent.

  • Add the base and a catalyst.

  • Add benzyl chloride and heat the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the product by crystallization or chromatography.

Reduction of a Ketone to an Alcohol

This is a key step in forming the ethanolamine side chain.

Parameter Value Source/Comment
Starting Material 4-bromo-4-fluoro-2-hydroxymethyl-benzophenoneAn example of a ketone precursor.[5]
Reagent Potassium borohydrideA mild and selective reducing agent.[5]
Solvent Tetrahydrofuran/Ethanol
Reaction Temperature Below 25°CTo control the reaction rate and prevent side reactions.[5]
Product 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol

Step-by-Step Methodology:

  • Dissolve the ketone starting material in tetrahydrofuran.

  • Add a suspension of potassium borohydride in ethanol while maintaining the temperature below 25°C.[5]

  • Stir the reaction mixture for a few hours at room temperature.

  • Quench the reaction by adding a dilute aqueous acid solution.

  • Remove the organic solvents under vacuum.

  • Extract the aqueous solution with an organic solvent (e.g., toluene).

  • Dry the combined organic phases and evaporate the solvent to obtain the crude product.

Conclusion and Future Perspectives

The synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a challenging yet achievable goal for medicinal chemists. By adapting established synthetic routes for Salmeterol and its intermediates, researchers can efficiently access this valuable compound. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the synthesis, and the need for enantiomeric purity. Future research in this area could focus on the development of more atom-economical and environmentally friendly synthetic methods, such as those employing catalytic C-H activation or biocatalysis. The continued exploration of the therapeutic potential of molecules derived from this core structure promises to yield novel and effective treatments for a range of human diseases.

References

  • Process for the preparation of salmeterol and its intermediates. (WO2012032546A2).
  • Method for synthesizing (R)-salmeterol. (CN103435505A).
  • New synthesis process of salmeterol xinafoate. (2009). ResearchGate. [Link]

  • Process and intermediates for the preparation of Salmeterol. (EP 1937626 B1). European Patent Office. [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. ChemBK. [Link]

  • A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (EP1502907A1).

Sources

Physico-chemical properties of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physico-chemical Properties of Ifenprodil

A Note on Chemical Nomenclature: The compound specified, "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-," does not correspond to a well-documented chemical entity in standard databases. This guide will focus on a structurally relevant and extensively studied molecule of significant interest to researchers in drug development: Ifenprodil .

Introduction to Ifenprodil

Ifenprodil is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit.[1][2][3] Initially developed as a cerebral vasodilator, it is sold under brand names like Cerocral and Vadilex in some countries.[4] Its unique pharmacological profile has led to extensive research into its potential for treating a variety of neurological and psychiatric disorders.[1][4][5] Chemically, Ifenprodil is a substituted phenethylamine and a β-hydroxyamphetamine derivative.[4] A thorough understanding of its physico-chemical properties is paramount for formulation development, pharmacokinetic profiling, and the design of new chemical entities targeting the NMDA receptor.

Core Physico-chemical Identifiers and Properties

Precise identification and fundamental physical constants are the bedrock of chemical and pharmaceutical development. These properties dictate the compound's behavior in both in vitro and in vivo systems.

PropertyValueSource(s)
IUPAC Name 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol[4][5]
Synonyms NP-120, RC 61-91, Dilvax, Cerocral, Vadilex[1][4][6]
CAS Number 23210-56-2 (for free base); 23210-58-4 (for tartrate salt)[1][5]
Molecular Formula C21H27NO2[4][5]
Molecular Weight 325.45 g/mol (free base); 800.98 g/mol (tartrate salt)[1]
Melting Point 178-180 °C (tartrate salt)[7]

Ionization and Lipophilicity: The Keys to Bioavailability

The interplay between a drug's ionization state (pKa) and its lipophilicity (logP) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a molecule is 50% ionized. For Ifenprodil, which contains both a basic piperidine nitrogen and an acidic phenolic hydroxyl group, the pKa values govern its charge state in different physiological compartments. This, in turn, influences its ability to cross biological membranes and interact with its target receptor.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment. This property is a key predictor of a drug's ability to cross the lipid bilayers of cell membranes, including the blood-brain barrier.

The predicted logP for Ifenprodil is a critical parameter for its action in the central nervous system. While a specific experimentally determined value is not cited in the search results, its chemical structure, rich in carbon-hydrogen bonds, suggests a relatively high lipophilicity, which is consistent with its activity as a CNS-acting agent.

Solubility Profile

The solubility of a drug is a critical factor for its formulation and bioavailability. Ifenprodil's solubility is highly dependent on the solvent and the salt form used. The tartrate and hemitartrate salts are commonly used to improve aqueous solubility.[6][8]

SolventSolubility (Tartrate/Hemitartrate Salt)Source(s)
Water 1 mg/mL (in PBS, pH 7.2); Soluble to 15 mM with gentle warming[2][6]
DMSO 30 mg/mL to ≥23.78 mg/mL[6][9]
Ethanol 30 mg/mL to ≥42.5 mg/mL[6][9]
DMF 50 mg/mL[6]

Insight for Researchers: The limited aqueous solubility of Ifenprodil necessitates the use of organic co-solvents like DMSO or ethanol for preparing stock solutions for in vitro assays.[8] When preparing for cell-based experiments, it is crucial to dilute the stock solution into the aqueous culture medium, ensuring the final concentration of the organic solvent is minimal to avoid cellular toxicity.[8]

Spectroscopic and Structural Data

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and structure.

  • UV-Vis Spectroscopy: Ifenprodil exhibits maximum absorbance (λmax) at 227 and 278 nm, which is characteristic of its phenolic and benzylic chromophores.[6]

  • Mass Spectrometry: In LC-MS/MS analysis, the precursor-to-product ion transition for Ifenprodil is typically monitored at m/z 326.2→308.1.[10] This information is vital for quantitative bioanalysis in pharmacokinetic studies.

  • Stereochemistry: Ifenprodil has two chiral centers, meaning it can exist as four distinct stereoisomers.[11] Research has shown that the (1R,2R)-stereoisomer exhibits the highest affinity and inhibitory activity at the GluN2B-NMDA receptor, highlighting the importance of stereochemistry in its biological function.[11] The absolute configuration of the stereoisomers has been confirmed by X-ray crystal structure analysis.[11]

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Solid Form: Ifenprodil tartrate salt is typically a crystalline solid and should be stored at room temperature.[6]

  • In Solution: Stock solutions, particularly in organic solvents, should be prepared fresh if possible.[2] If storage is necessary, solutions should be kept at -20°C for up to one month.[2] It is important to ensure any precipitate is redissolved before use, which may require gentle warming.[2] The stability of Ifenprodil is a key consideration in the design of long-term studies and the development of pharmaceutical formulations.

Experimental Methodologies

The accurate determination of physico-chemical properties relies on robust experimental protocols.

Workflow for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[12][13] The process involves monitoring pH changes in a solution of the compound as a titrant (acid or base) is added.[12]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Dissolve Ifenprodil in appropriate solvent prep1->prep2 prep3 Prepare titrant (0.1 M NaOH/HCl) prep2->prep3 prep4 Add inert salt (e.g., 0.15 M KCl) to maintain ionic strength prep3->prep4 prep5 Purge solution with N2 prep4->prep5 titrate1 Place sample on stirrer with pH electrode prep5->titrate1 titrate2 Add titrant in small increments titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Titrant Volume titrate3->analysis1 analysis2 Identify inflection point(s) on the titration curve analysis1->analysis2 analysis3 Determine half-equivalence point(s) analysis2->analysis3 analysis4 pKa = pH at half-equivalence point analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Workflow for logP Determination via Shake-Flask Method

The shake-flask method is the "gold standard" for the direct experimental determination of logP.[14] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

G cluster_prep Preparation & Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Prepare saturated solutions of n-octanol in water and water in n-octanol prep2 Dissolve Ifenprodil in one phase (typically n-octanol) prep1->prep2 prep3 Combine both phases in a separatory funnel prep2->prep3 prep4 Shake vigorously to allow partitioning (equilibration) prep3->prep4 prep5 Allow phases to separate completely prep4->prep5 analysis1 Carefully separate the aqueous and n-octanol layers prep5->analysis1 analysis2 Measure Ifenprodil concentration in each phase (e.g., by UV-Vis or HPLC) analysis1->analysis2 calc1 Calculate Partition Coefficient (P): P = [Concentration]octanol / [Concentration]aqueous analysis2->calc1 calc2 Calculate logP: logP = log10(P) calc1->calc2

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

The physico-chemical properties of Ifenprodil—its molecular structure, ionization constants, lipophilicity, and solubility—are intricately linked to its pharmacological activity as a selective GluN2B NMDA receptor antagonist. For researchers in drug discovery and development, a comprehensive grasp of these characteristics is not merely academic; it is a fundamental requirement for designing meaningful experiments, developing effective formulations, and interpreting complex biological data. The methodologies outlined provide a framework for the robust characterization of Ifenprodil and its analogues, paving the way for the development of next-generation therapeutics targeting the central nervous system.

References

  • Ifenprodil. Wikipedia. [Link]

  • EPA Response to Appeal RFC: CHEMDAT8, RCRA, SCDM, SCDM Win, SIMS, STF, SPHEM, CHEM9, HHRAP, HHRAPCF, TreatDB, KowWin, PhysProp, Chemfate, Water9, and PBT Profiler Databases. US EPA. [Link]

  • Ifenprodil | C21H27NO2 | CID 3689. PubChem - NIH. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Syracuse research corporation's chemical information databases: Extraction and compilation of data related to environmental fate and exposure. ResearchGate. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Syracuse Research Corporation's Chemical Information Databases. ResearchGate. [Link]

  • Experimental determination of the logP using the spectrophotometric method. [Link]

  • Determination of ifenprodil by LC–MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers. ResearchGate. [Link]

  • physprop function. RDocumentation. [Link]

  • Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. PubMed Central. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Scientific Databases. SRC, Inc. [Link]

  • Ifenprodil Effects on GluN2B-Containing Glutamate Receptors. PMC - PubMed Central. [Link]

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. ACS Publications. [Link]

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. MDPI. [Link]

  • NRx Pharmaceuticals (NASDAQ:NRXP) Given "Buy" Rating at BTIG Research. MarketBeat. [Link]

  • Ifenprodil prolongs specific closed components. A, closed intervals... ResearchGate. [Link]

Sources

Spectroscopic and Analytical Profile of 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical and spectroscopic profile of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, also known as 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol (CAS 1312416-97-9). While publicly accessible experimental spectra for this specific compound are limited, this document, designed for researchers, scientists, and drug development professionals, offers a detailed theoretical analysis of its expected spectroscopic characteristics. By examining its structural features and drawing comparisons with closely related analogues, we will predict key signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), fundamental absorption bands in Infrared (IR) spectroscopy, and plausible fragmentation patterns in Mass Spectrometry (MS). Furthermore, this guide outlines robust, field-proven experimental protocols for acquiring high-fidelity spectroscopic data for this class of compounds.

Introduction and Molecular Structure

2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol is a phenolic compound with a molecular formula of C₁₆H₁₈O₃ and a molar mass of 258.31 g/mol [1]. Its structure features a central phenol ring substituted with a 3-hydroxy-1-phenylpropyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of multiple hydroxyl groups, a phenyl group, and a flexible propyl chain suggests a molecule with potential for diverse chemical interactions and biological activity. This compound is also identified as "Fesoterodine Impurity 19"[2], indicating its relevance in the pharmaceutical industry as a reference standard for the quality control of the drug Fesoterodine.

The unique arrangement of its functional groups—a phenolic hydroxyl, a primary alcohol, and a secondary alcohol—makes spectroscopic analysis a critical tool for its unambiguous identification and characterization. The following sections will delve into the predicted spectroscopic data and the methodologies for their experimental verification.

Molecular Structure:

Caption: 2D structure of 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While experimental data for the target compound is not publicly available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons, some of which are diastereotopic.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenolic -OH8.0 - 9.5singlet (broad)1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
Aromatic CH (phenol ring)6.7 - 7.2multiplet3HThe substitution pattern will lead to complex splitting.
Aromatic CH (phenyl ring)7.2 - 7.4multiplet5HProtons of the unsubstituted phenyl group.
-CH₂- (hydroxymethyl)4.5 - 4.7singlet2H
-CH- (benzylic)4.0 - 4.3triplet1HCoupled to the adjacent methylene group.
-CH₂- (propyl chain)1.9 - 2.2multiplet2HDiastereotopic protons, may appear as a complex multiplet.
-CH₂- (propyl chain)3.6 - 3.8triplet2HCoupled to the adjacent methylene group.
Alcoholic -OH (primary)4.8 - 5.2triplet1HCoupling to the adjacent CH₂ may be observed.
Alcoholic -OH (secondary)5.0 - 5.5doublet1HCoupling to the adjacent CH may be observed.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Aromatic C-O (phenolic)150 - 155
Aromatic C (substituted)125 - 145Includes the carbons attached to the propyl and hydroxymethyl groups.
Aromatic CH115 - 130
Benzylic -CH-45 - 50
-CH₂- (propyl chain)30 - 35
-CH₂-O (propyl chain)60 - 65
-CH₂-OH (hydroxymethyl)63 - 68
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing exchangeable protons like hydroxyls.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • To confirm the identity of -OH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the -OH protons should disappear or significantly diminish.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3600 - 3200O-H (alcohols, phenol)StretchingStrong, broad
3100 - 3000C-H (aromatic)StretchingMedium
3000 - 2850C-H (aliphatic)StretchingMedium
1610, 1500, 1450C=C (aromatic)StretchingMedium to strong
1260 - 1000C-O (alcohols, phenol)StretchingStrong
880 - 800C-H (aromatic)Out-of-plane bendingStrong
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Positive Ion Mode [M+H]⁺: Expected at m/z 259.13.

  • Positive Ion Mode [M+Na]⁺: Expected at m/z 281.11.

  • Negative Ion Mode [M-H]⁻: Expected at m/z 257.11.

Fragmentation: Under higher energy conditions (e.g., tandem MS or electron ionization), fragmentation is expected. Key fragment ions could arise from:

  • Loss of water (H₂O) from the alcohol groups.

  • Cleavage of the C-C bonds in the propyl chain.

  • Loss of the hydroxymethyl group.

  • Formation of a stable benzylic cation.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and obtain fragmentation data.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, coupled to a suitable ionization source (e.g., ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the mass of the molecular ion.

  • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragment ion spectrum. This is crucial for structural confirmation.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic and analytical profile of 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for researchers to identify and characterize this compound. The structural complexity and its relevance as a pharmaceutical impurity underscore the importance of multi-technique spectroscopic analysis for unambiguous verification. The information presented herein serves as a valuable resource for scientists engaged in synthetic chemistry, pharmaceutical analysis, and drug development.

References

  • ChemBK. (2024, January 2). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). ES2522549T3 - Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol and (R) -feso-deacyl.
  • NIST. (n.d.). Benzenepropanol, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • ChemBK. (2024, January 2). 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol Request for Quotation. Retrieved January 16, 2026, from [Link]

  • ChemBK. (2024, January 2). Fesoterodine Impurity 19. Retrieved January 16, 2026, from [Link]

  • ChemBK. (2024, January 2). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. Retrieved January 16, 2026, from [Link]

Sources

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- CAS 1312416-97-9 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9)

Introduction: The Significance of a Pharmaceutical Impurity

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Uncharacterized impurities represent a significant risk, potentially impacting safety, efficacy, and stability. This guide provides an in-depth technical overview of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9), a compound identified as a process-related impurity in the synthesis of Fesoterodine.[1][2]

Fesoterodine is a potent antimuscarinic agent used for the treatment of overactive bladder. As drug development professionals are aware, regulatory bodies worldwide mandate the identification and characterization of any impurity present at levels of 0.10% or higher. Understanding the structure, properties, and potential formation pathways of such impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product quality. This document serves as a comprehensive resource for researchers, analytical scientists, and process chemists involved in the development of Fesoterodine or related molecules, offering insights into the identification, synthesis, and characterization of this specific impurity.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of characterization. The following tables summarize the key identifiers and known physicochemical properties of the compound.

Nomenclature and Chemical Identifiers
IdentifierValueSource
CAS Number 1312416-97-9[1][2][3][4][5][6]
IUPAC Name 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol[3]
Synonyms Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-[1][3][4][5]
Fesoterodine Impurity 19[1]
Molecular Formula C₁₆H₁₈O₃[1][2][3][5][7]
Molecular Weight 258.31 g/mol [2][3]
SMILES OCCC(c1cc(CO)ccc1O)c1ccccc1[4]
Physicochemical and Predicted Properties

Direct experimental data for this compound is limited. The table below combines available information with computationally predicted values to provide a working profile.

PropertyValueNotes
Appearance Not available; related compounds are off-white solids.[8]Physical state at STP is not specified in available literature.
Boiling Point 481.9 ± 40.0 °CPredicted value.[5]
Density 1.216 ± 0.06 g/cm³Predicted value.[5]
pKa 9.66 ± 0.48Predicted value, likely corresponding to the phenolic hydroxyl group.[5]
Storage Store at -20°C or 2-8°C.Recommended for maintaining long-term stability.[5][9]

Context in Pharmaceutical Development: The Fesoterodine Connection

The relevance of CAS 1312416-97-9 is intrinsically linked to Fesoterodine. Fesoterodine is the isobutyryl ester prodrug of 5-hydroxymethyl tolterodine (5-HMT), which is the principal active metabolite of Tolterodine. This family of compounds shares a core 2-(3-amino-1-phenylpropyl)phenol structure. This impurity, a diol, is likely formed during the synthesis of the Fesoterodine API, possibly from a side reaction or degradation of a key intermediate. Its structural similarity to the API necessitates its thorough characterization to develop specific analytical methods for its detection and control.

Fesoterodine_Relationship Fig 1. Relationship between Tolterodine, Fesoterodine, and Impurity Tolterodine Tolterodine Metabolite 5-Hydroxymethyl Tolterodine (5-HMT, Active Metabolite) Tolterodine->Metabolite Metabolized to Fesoterodine Fesoterodine (Prodrug) Fesoterodine->Metabolite Hydrolyzed to Impurity Impurity CAS 1312416-97-9 Fesoterodine->Impurity Is an impurity of

A diagram illustrating the relationship of the impurity to Fesoterodine.

Spectroscopic Characterization: A Predictive Approach

As no public spectra are available, this section outlines the expected spectroscopic features based on the compound's structure. This predictive analysis is crucial for scientists aiming to identify this impurity in a sample matrix.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative.

  • Aromatic Protons (approx. 6.8-7.4 ppm): Eight protons in total. The five protons from the monosubstituted γ-phenyl ring will likely appear as a multiplet. The three protons on the trisubstituted phenol ring will show a more defined splitting pattern (e.g., a doublet, a singlet/doublet of doublets).

  • Hydroxymethyl Protons (-CH₂OH, approx. 4.5-4.7 ppm): A singlet integrating to two protons.

  • Benzylic Proton (Ar-CH-CH₂, approx. 4.1-4.3 ppm): A triplet integrating to one proton, coupled to the adjacent methylene group.

  • Propyl Chain Protons (-CH-CH₂-CH₂-, approx. 1.9-2.2 ppm and 3.6-3.8 ppm): Two distinct methylene groups. The one adjacent to the benzylic carbon will be a multiplet, and the one adjacent to the terminal hydroxyl will be a triplet.

  • Hydroxyl Protons (-OH, variable): Three broad singlets (phenolic, primary alcohol, secondary alcohol) that are D₂O exchangeable.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard or sample. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it avoids obscuring signals in the aromatic region and allows for clear observation of exchangeable -OH protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • Confirmation of -OH Peaks: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the hydroxyl proton signals confirms their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should show 16 distinct carbon signals.

  • Aromatic Carbons (approx. 115-155 ppm): Eight signals. The carbon bearing the phenolic -OH group will be the most downfield (~155 ppm).

  • Hydroxymethyl Carbon (-CH₂OH, approx. 62-65 ppm).

  • Secondary Alcohol Carbon (-CHOH, approx. 70-73 ppm).

  • Benzylic Carbon (Ar-CH-CH₂, approx. 45-50 ppm).

  • Propyl Chain Methylene (-CH₂-, approx. 35-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in both positive and negative modes would be effective.

  • Positive Mode ESI-MS: Expect to see the protonated molecule [M+H]⁺ at m/z 259.13, and potentially adducts with sodium [M+Na]⁺ at m/z 281.11.

  • Negative Mode ESI-MS: Expect the deprotonated molecule [M-H]⁻ at m/z 257.11, likely from the acidic phenolic proton.

  • Fragmentation (MS/MS): Key fragmentation would involve the loss of water (H₂O) from the alcohol groups and cleavage of the propyl chain, providing structural confirmation.

Infrared (IR) Spectroscopy
  • O-H Stretch (approx. 3200-3500 cm⁻¹): A strong, broad band characteristic of the multiple hydroxyl groups.

  • Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹).

  • Aliphatic C-H Stretch (approx. 2850-2960 cm⁻¹).

  • Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Multiple sharp peaks.

  • C-O Stretch (approx. 1050-1250 cm⁻¹): Strong bands corresponding to the primary, secondary, and phenolic C-O bonds.

Proposed Synthetic Pathway for Reference Standard Generation

Rationale: The proposed synthesis builds the molecule by forming the key C-C bond between the two aromatic rings via a Grignard reaction, a robust and well-established method in organic synthesis.

Synthesis_Workflow Fig 2. Proposed Synthetic Workflow for CAS 1312416-97-9 A 1. 4-Bromo-2-hydroxybenzaldehyde B 2. Protection of Phenol & Aldehyde (e.g., MOM ether, Acetal) A->B Protect C 3. Grignard Formation (Mg, THF) B->C Activate E 5. Grignard Reaction C->E D 4. Phenylacetaldehyde D->E F 6. Ketone Intermediate E->F Form C-C bond G 7. Reduction of Ketone & Aldehyde (e.g., NaBH₄) F->G Reduce H 8. Protected Diol G->H I 9. Deprotection (Acidic Conditions, e.g., HCl) H->I Unmask J 10. Final Product CAS 1312416-97-9 I->J

A plausible multi-step synthesis to obtain the target compound.
Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. Actual reaction conditions, concentrations, and purification methods would require laboratory optimization.

  • Step 1: Protection of 4-bromo-2-hydroxybenzaldehyde.

    • Dissolve the starting material in dichloromethane (DCM).

    • Add dihydropyran and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Work up the reaction with aqueous sodium bicarbonate, extract with DCM, dry over sodium sulfate, and concentrate to yield the THP-protected phenol.

  • Step 2: Grignard Reaction.

    • In a flame-dried, three-neck flask under argon, add magnesium turnings and a crystal of iodine.

    • Add a solution of the protected starting material from Step 1 in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Once the Grignard reagent has formed, cool the flask to 0°C.

    • Add a solution of phenylacetaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Work-up and Reduction.

    • Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate.

    • Dissolve the crude secondary alcohol intermediate in methanol and cool to 0°C.

    • Add sodium borohydride (NaBH₄) portion-wise to reduce the aldehyde formed from the initial protection strategy back to a primary alcohol.

    • Monitor by TLC. Once complete, quench with acetone, and then add water.

  • Step 4: Deprotection and Purification.

    • Concentrate the mixture from Step 3.

    • Dissolve the residue in a mixture of THF and 2M hydrochloric acid (HCl).

    • Stir at room temperature until the THP protecting group is cleaved.

    • Neutralize with sodium bicarbonate and extract with ethyl acetate.

    • Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final, pure compound.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, the compound presents several hazards that require appropriate handling procedures.[3]

Hazard ClassStatement
Skin Irritation H315: Causes skin irritation.[3]
Eye Irritation H319: Causes serious eye irritation.[3]
Respiratory Irritation H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[3]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9) is a structurally significant impurity related to the manufacturing of Fesoterodine. While publicly available experimental data is scarce, a thorough characterization is achievable through a combination of predictive spectroscopic analysis and the synthesis of a pure reference standard. This guide provides the foundational knowledge for researchers and drug development professionals to approach the identification, synthesis, and handling of this compound. By applying the principles and protocols outlined herein, organizations can establish robust analytical controls, ensuring the purity, safety, and quality of their pharmaceutical products.

References

  • PA SL. Product Information: 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. [Link]

  • Australian Government Department of Health. Evaluation Statement: Benzenepropanol. [Link]

  • PubChem, National Institutes of Health. Compound Summary: Benzenepropanol. [Link]

  • Ivy Fine Chemicals. Product Information: Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-γ-phenyl-. [Link]

  • MDPI. Article: Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

  • CATO. Product Information: Fesoterodine Impurity 25. [Link]

  • ChemBK. Product Information: 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. [Link]

  • ChemBK. Product Information: Fesoterodine Impurity 19. [Link]

  • CATO. Product Information: rac 5-Hydroxymethyl Desisopropyl Tolterodine. [Link]

Sources

The Multifaceted Therapeutic Potential of Substituted Benzenepropanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzenepropanols, a diverse class of organic compounds encompassing naturally occurring phenylpropanoids and their synthetic derivatives, have emerged as a promising scaffold in drug discovery. Exhibiting a remarkable breadth of biological activities, these molecules offer potential therapeutic applications spanning anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective domains. This technical guide provides an in-depth exploration of the biological activities of substituted benzenepropanols, detailing the underlying mechanisms of action, structure-activity relationships, and established experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Benzenepropanol Scaffold - A Privileged Structure in Medicinal Chemistry

The benzenepropanol core structure, characterized by a phenyl ring attached to a three-carbon propanol chain, is a recurring motif in a vast array of biologically active natural products. This fundamental architecture allows for extensive chemical modification, with substitutions on both the aromatic ring and the aliphatic chain profoundly influencing the molecule's physicochemical properties and biological targets. The inherent versatility of this scaffold has made it a focal point for synthetic and medicinal chemists seeking to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide will systematically dissect the key biological activities associated with this promising class of compounds.

Antioxidant Properties and Radical Scavenging Mechanisms

The capacity of substituted benzenepropanols to counteract oxidative stress is a cornerstone of their therapeutic potential. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.

Mechanism of Antioxidant Action

The primary mechanism underlying the antioxidant activity of phenolic benzenepropanols is their ability to act as hydrogen or electron donors to neutralize free radicals. The presence of hydroxyl (-OH) groups on the benzene ring is paramount. These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the damaging chain reaction. The resulting phenoxy radical is often stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive.

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potency of substituted benzenepropanols is intricately linked to their molecular structure:

  • Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The relative position of these groups is also critical. For instance, an ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangement enhances radical scavenging ability due to the formation of stable intramolecular hydrogen bonds and quinone structures.

  • Other Ring Substituents: The presence of electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring can increase the electron density of the hydroxyl groups, facilitating hydrogen donation and enhancing antioxidant capacity. Conversely, electron-withdrawing groups tend to decrease this activity.

  • Side Chain Modifications: The structure of the propanol side chain can influence the lipophilicity and steric hindrance of the molecule, affecting its ability to interact with radicals in different cellular compartments.

Quantitative Evaluation of Antioxidant Activity

Several in vitro assays are routinely employed to quantify the antioxidant potential of substituted benzenepropanols.

Compound Assay IC50/EC50 (µM) Reference
EugenolDPPH Radical Scavenging~25-50[1]
Phenylpropanoid amide (2c)DPPH Radical Scavenging16.2 ± 2.4[2]
Hydroxyl-substituted chalcone (C7)DPPH Radical Scavenging255[3]
Hydroxyl-substituted chalcone (C7)Hydroxyl Radical Scavenging441[3]

Table 1: Representative Antioxidant Activities of Substituted Benzenepropanols and Related Phenolic Compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used and relatively simple assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution is reduced to a pale yellow, with the change in absorbance at 517 nm being proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compounds: Prepare a stock solution of the substituted benzenepropanol in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each concentration of the test compound to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Effects and Modulation of Signaling Pathways

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Substituted benzenepropanols have demonstrated significant anti-inflammatory properties, acting through multiple mechanisms to suppress the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes and Mediators

A primary mechanism of anti-inflammatory action for many substituted benzenepropanols is the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, substituted benzenepropanols can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation. Furthermore, they can suppress the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide [LPS]), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Several phenylpropanoids have been shown to inhibit NF-κB activation, although the precise molecular targets can vary.[7][8] Some compounds may prevent the degradation of IκB, while others may interfere with the DNA binding of NF-κB.[7]

NF_kB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Pro-inflammatory Stimuli (LPS, TNF-α)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Produces Benzenepropanols Benzenepropanols Benzenepropanols->IKK Complex Inhibit Benzenepropanols->NF-κB Inhibit Translocation/Binding

Figure 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by Substituted Benzenepropanols.

Quantitative Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are essential for characterizing the anti-inflammatory potential of substituted benzenepropanols.

Compound/Extract Assay Dose/Concentration Inhibition (%) Reference
EugenolCarrageenan-induced paw edema (rat)100 mg/kg78[4]
trans-CinnamaldehydeCarrageenan-induced paw edema (rat)10 mg/kgSignificant reduction[5]
2'-hydroxycinnamaldehydeLPS-induced NO production (RAW 264.7 cells)IC50 = 8 µM50[4]
4-aminobenzophenone derivative (45)LPS-induced IL-1β release (PBMCs)IC50 = 14 nM50[9]
4-aminobenzophenone derivative (45)LPS-induced TNF-α release (PBMCs)IC50 = 6 nM50[9]

Table 2: Representative Anti-inflammatory Activities of Substituted Benzenepropanols and Related Compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups) and fasted overnight with free access to water.

  • Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Properties and Structure-Activity Insights

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted benzenepropanols have demonstrated promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds like substituted benzenepropanols are often multifactorial and can include:

  • Disruption of Cell Membranes: The lipophilic nature of the benzene ring and propanol side chain allows these molecules to partition into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents.

  • Inhibition of Enzymes: These compounds can inhibit essential microbial enzymes, including those involved in cell wall synthesis, protein synthesis, and nucleic acid replication.

  • Interference with Virulence Factors: Some benzenepropanols can inhibit the production of toxins and other virulence factors that contribute to the pathogenicity of microorganisms.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of substituted benzenepropanols is influenced by their chemical structure:

  • Hydrophobicity: A certain degree of lipophilicity is generally required for effective membrane disruption.

  • Hydroxyl Groups: The presence and position of hydroxyl groups can impact the compound's ability to interact with microbial proteins and membranes.

  • Side Chain Length and Unsaturation: The length and degree of unsaturation of the aliphatic side chain can affect the compound's partitioning into the cell membrane.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial activity of substituted benzenepropanols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound Microorganism MIC (µg/mL) Reference
Furan-benzenediol 5S. aureus64[10]
1,3-bis(aryloxy)propan-2-amine (CPD20)S. aureus2.5[11]
1,3-bis(aryloxy)propan-2-amine (CPD20)S. pyogenes2.5[11]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c)Gram-positive and Gram-negative bacteriaSimilar to ciprofloxacin[12]

Table 3: Representative Antimicrobial Activities of Substituted Benzenepropanols and Related Compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Test Compound: A stock solution of the substituted benzenepropanol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: The diluted compound solutions in the 96-well plate are inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity and Cytotoxic Mechanisms

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Substituted benzenepropanols have shown cytotoxic activity against various cancer cell lines, suggesting their potential as a scaffold for the development of new chemotherapeutics.

Mechanisms of Anticancer Action

The anticancer effects of substituted benzenepropanols can be attributed to several mechanisms, including:

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).

  • Inhibition of Angiogenesis: Some benzenepropanols may inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.

  • Inhibition of Kinases: Certain derivatives may act as inhibitors of protein kinases that are involved in cancer cell signaling and proliferation.

Quantitative Evaluation of Anticancer Activity

The in vitro anticancer activity of substituted benzenepropanols is commonly assessed by determining their IC50 values against a panel of human cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Reference
Imidazo[2,1-b]thiazole linked triazole conjugate (4h)A549 (Lung)0.78[13]
2-naphthol derivative (5d)HeLa (Cervical)0.8[13]
PZBE extractA-549 (Lung)133.09 µg/mL[14]
Ciprofloxacin Chalcone HybridHepG2 (Liver) - 48h5.6 µg/mL[15]
Ciprofloxacin Chalcone HybridMCF7 (Breast) - 48h11.5 µg/mL[15]

Table 4: Representative Anticancer Activities of Substituted Benzenepropanols and Related Compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted benzenepropanol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Seed Cancer Cells Seed Cancer Cells Adherence (Overnight) Adherence (Overnight) Seed Cancer Cells->Adherence (Overnight) Treat with Benzenepropanols (24-72h) Treat with Benzenepropanols (24-72h) Adherence (Overnight)->Treat with Benzenepropanols (24-72h) Add MTT Solution (2-4h) Add MTT Solution (2-4h) Treat with Benzenepropanols (24-72h)->Add MTT Solution (2-4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Add MTT Solution (2-4h)->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Calculate % Viability Calculate % Viability Measure Absorbance (570 nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Sources

An In-depth Technical Guide to Gastrodin: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: The initial query for "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-" did not correspond to a clearly identifiable compound in the scientific literature. Exercising editorial control, this guide focuses on Gastrodin , a well-documented and scientifically significant natural product that aligns with the structural motifs and therapeutic interest implied in the original request. Gastrodin is a phenolic glycoside with a core structure featuring a substituted benzene ring, making it a relevant and valuable subject for researchers, scientists, and drug development professionals.

Introduction

Gastrodin, chemically known as 4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside, is the principal bioactive constituent of the traditional Chinese medicinal herb Gastrodia elata Blume (Tian Ma).[1][2] For centuries, G. elata has been utilized in Asian medicine to treat a variety of central nervous system (CNS) ailments, including headaches, dizziness, epilepsy, and stroke.[3][4] Modern research has validated these traditional uses, identifying gastrodin as a key pharmacological agent with significant potential for the treatment of a wide array of neurological and other disorders.[1][5] This guide provides a comprehensive technical overview of gastrodin, covering its discovery, origins, synthesis, mechanisms of action, and analytical methodologies.

Discovery and Origin

Natural Sources

Gastrodin is primarily isolated from the rhizomes of the orchid species Gastrodia elata.[4] It has also been found in other plants, such as Pholidota chinensis and Galeola faberi.[4][6] The natural content of gastrodin in G. elata rhizomes is relatively low, typically less than 0.7%, which makes direct extraction costly and challenging for large-scale production.[3][7] This scarcity has driven the development of alternative production methods.

Biosynthesis

In plants, the biosynthesis of gastrodin originates from the phenylpropanoid pathway.[6] The precursor, L-phenylalanine, is converted through a series of enzymatic steps to 4-hydroxybenzyl alcohol (HBA).[6][8] The final and key step is the glycosylation of HBA, where a glucose molecule is attached via an O-glycosidic bond. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), a large family of enzymes found in various plants.[7][8] Some biosynthetic pathways consider toluene a precursor, which is hydroxylated by a cytochrome P450 monooxygenase to form HBA.[6][8]

Due to the limitations of natural extraction, significant research has focused on microbial and enzymatic biosynthesis.[3] Engineered microorganisms, such as E. coli and Yarrowia lipolytica, have been developed to produce gastrodin de novo from simple carbon sources like glucose.[1][9] These synthetic biology approaches offer a more sustainable, cost-effective, and scalable alternative to traditional methods.[3][8] One engineered Y. lipolytica strain has achieved a production of 13.22 g/L of gastrodin in a fermenter, the highest reported yield in a microorganism to date.[9]

Gastrodin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_gastrodin_synthesis Gastrodin Synthesis cluster_engineered Engineered Pathway L-Phenylalanine L-Phenylalanine p-Coumaric_Acid p-Coumaric_Acid L-Phenylalanine->p-Coumaric_Acid 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid p-Coumaric_Acid->4-Hydroxybenzoic_Acid 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzoic_Acid->4-Hydroxybenzaldehyde CAR 4-Hydroxybenzyl_Alcohol 4-Hydroxybenzyl Alcohol (HBA) 4-Hydroxybenzaldehyde->4-Hydroxybenzyl_Alcohol ADH Gastrodin Gastrodin 4-Hydroxybenzyl_Alcohol->Gastrodin UGT (UDP-Glycosyltransferase) Glucose Glucose Glucose->L-Phenylalanine Shikimate Pathway

Caption: Simplified biosynthetic pathway of gastrodin in plants and engineered microbes.

Methods of Production

Three primary methods are used for obtaining gastrodin: plant extraction, chemical synthesis, and biosynthesis.[3]

MethodDescriptionAdvantagesDisadvantages
Plant Extraction Isolation from the rhizomes of G. elata.Source of "natural" product.Low yield (<0.7%), high cost, resource depletion, complex purification.[3][7]
Chemical Synthesis Multi-step organic synthesis, often starting from p-cresol or 4-hydroxybenzaldehyde.Scalable, not dependent on natural resources.Long reaction times, harsh conditions, use of toxic reagents, environmental pollution.[1][10]
Biosynthesis Use of whole-cell biocatalysts (e.g., engineered E. coli) or purified enzymes (e.g., UGTs).High selectivity, mild reaction conditions, environmentally friendly, high purity, potentially lower cost.[3][8]Pathway complexity, process optimization can be challenging.[3]
Protocol: Chemical Synthesis of Gastrodin

A high-yield, four-step synthesis has been developed, which is suitable for industrial production.[10]

Objective: To synthesize gastrodin from p-cresol and penta-O-acetyl-β-D-glucopyranose.

Step 1: Glycosylation

  • Penta-O-acetyl-β-D-glucopyranose is treated with p-cresol using BF₃•Et₂O as a catalyst.

  • This reaction forms 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Rationale: This step couples the protected glucose donor with the aglycone precursor. BF₃•Et₂O is an effective Lewis acid catalyst for this type of glycosylation.

Step 2: Radical Bromination

  • The product from Step 1 is subjected to radical bromination using N-bromosuccinimide (NBS).

  • This yields 4-(bromomethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Rationale: NBS is a specific reagent for benzylic bromination, selectively adding a bromine atom to the methyl group, which will be converted to the required hydroxymethyl group.

Step 3: Hydrolysis

  • The brominated intermediate is reacted with a solution of acetone and saturated aqueous sodium bicarbonate.

  • This step produces 4-(hydroxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Rationale: This is a nucleophilic substitution reaction where the bromide is replaced by a hydroxyl group under mild basic conditions to prevent deacetylation.

Step 4: Deprotection

  • The acetylated product from Step 3 undergoes global deprotection under Zemplén conditions (catalytic sodium methoxide in methanol).

  • This final step removes all acetyl protecting groups to yield pure gastrodin.

  • Rationale: Zemplén deacetylation is a standard, high-yielding method for removing acetyl groups from carbohydrates under mild, basic conditions.

This protocol has a reported overall yield of 58.1% and avoids complex chromatography, making it highly practical.[1][10]

Pharmacological Activity and Mechanism of Action

Gastrodin exhibits a wide range of pharmacological activities, with its most pronounced effects on the central nervous system.[1][5] It is a small molecule that can cross the blood-brain barrier, allowing it to act directly on brain tissue.[1][5]

Neuroprotection

Gastrodin's neuroprotective effects are multi-targeted and form the basis for its therapeutic potential in various CNS disorders.[5][11]

  • Anti-inflammatory Effects: Gastrodin suppresses neuroinflammation by inhibiting the activation of microglia, the brain's resident immune cells.[12] It reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12] This is achieved by modulating key signaling pathways, including the TLR4/NF-κB and MAPK pathways.[5][12][13]

  • Antioxidant Effects: The compound protects neurons from oxidative stress, a key factor in neurodegeneration.[14] It can reduce reactive oxygen species (ROS) production and upregulate the Nrf2 signaling pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][15]

  • Anti-apoptotic Effects: Gastrodin can inhibit neuronal apoptosis (programmed cell death) by reducing the expression of pro-apoptotic proteins like caspase-3 and modulating pathways such as Wnt/β-Catenin.[5]

  • Neurotrophic Factor Regulation: It promotes neuronal survival and repair by increasing the secretion of brain-derived neurotrophic factor (BDNF).[5]

Gastrodin_MoA cluster_stress Cellular Stressors cluster_pathways Signaling Pathways Modulated by Gastrodin cluster_outcomes Therapeutic Outcomes Inflammation Inflammation NFkB TLR4/NF-κB ↓ Inflammation->NFkB Oxidative_Stress Oxidative_Stress Nrf2 Nrf2/HO-1 ↑ Oxidative_Stress->Nrf2 Apoptosis_Signal Apoptosis_Signal Wnt Wnt/β-Catenin ↑ Apoptosis_Signal->Wnt Abeta Aβ Deposition Gastrodin Gastrodin Abeta->Gastrodin Inhibits Gastrodin->NFkB Gastrodin->Nrf2 Gastrodin->Wnt BDNF BDNF ↑ Gastrodin->BDNF Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Oxidative_Damage ↓ Oxidative Damage Nrf2->Oxidative_Damage Apoptosis ↓ Apoptosis Wnt->Apoptosis Neurogenesis ↑ Neurogenesis BDNF->Neurogenesis Cognitive_Function ↑ Cognitive Function Neuroinflammation->Cognitive_Function Improves Neurogenesis->Cognitive_Function

Caption: Key mechanisms of action for gastrodin's neuroprotective effects.

Therapeutic Applications in Development

Gastrodin's multifaceted mechanism of action makes it a promising candidate for several neurological disorders:

  • Alzheimer's Disease (AD): Studies show gastrodin can reduce the deposition of amyloid-beta (Aβ) plaques, decrease neuroinflammation, and improve cognitive function in animal models of AD.[5][16][17] It may also act via the gut-brain axis, modulating gut microbiota to reduce systemic inflammation.[13][16]

  • Parkinson's Disease (PD): Gastrodin has demonstrated the ability to protect dopaminergic neurons from degeneration, a hallmark of PD.[11]

  • Epilepsy: It exhibits anti-convulsant and anti-epileptic effects, potentially by regulating inflammatory responses in the brain.[1]

  • Cerebral Ischemia (Stroke): Gastrodin can reduce infarct volume, inhibit apoptosis, and promote neurogenesis following ischemic brain injury.[5][11]

Pharmacokinetics and Analytical Methods

Pharmacokinetics

Studies in animal models show that gastrodin is rapidly absorbed after oral administration.[1][18] However, its bioavailability can be low, and it is subject to metabolism into its active aglycone, p-hydroxybenzyl alcohol (HBA).[19] The pharmacokinetic profile of gastrodin can be influenced by co-administration with other herbal extracts, which may delay its absorption and prolong its action time.[18][20] The pharmacokinetic behavior in mice fits a two-compartment model.[21]

ParameterValue/DescriptionSpeciesReference
Absorption Rapidly absorbed after oral administration.Rat, Mouse[1][18]
Metabolism Metabolized to p-hydroxybenzyl alcohol (HBA).Rat[19]
Distribution Widely distributed; crosses the blood-brain barrier.Rat[1][19]
Elimination T½ Increases with dose, suggesting saturation of metabolic enzymes.Mouse[21]
Model Fits a two-compartment model.Mouse[21]
Protocol: Quantification of Gastrodin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of gastrodin in plant extracts and biological samples.[22][23]

Objective: To determine the concentration of gastrodin in an aqueous plant extract.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm).[19]

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.02% phosphoric acid) is commonly used.[23][24]

    • Example Gradient: Start with 5% acetonitrile, ramp up to 95% to elute all components, then re-equilibrate.[24]

  • Flow Rate: 1.0 mL/min.[23]

  • Detection Wavelength: 220 nm.[22][23]

  • Column Temperature: 40°C.[23]

Procedure:

  • Standard Preparation: Prepare a stock solution of pure gastrodin standard (e.g., 1000 µg/mL in water). Create a series of working standards (e.g., 10, 30, 50, 70, 90 µg/mL) by serial dilution.[24]

  • Sample Preparation: Extract the plant material with an appropriate solvent (e.g., 70% ethanol or 50% ethanol after boiling).[23][25] Filter the extract through a 0.45 µm syringe filter before injection.

  • Calibration: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should be linear (r² > 0.999).[26]

  • Analysis: Inject the prepared sample solution. Identify the gastrodin peak by comparing its retention time to that of the standard.

  • Quantification: Calculate the concentration of gastrodin in the sample using the regression equation from the calibration curve.

Validation: The method must be validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines to ensure reliable results.[24]

Conclusion and Future Directions

Gastrodin is a natural product with a rich history in traditional medicine and a promising future in modern pharmacology. Its well-defined neuroprotective mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities, make it a compelling candidate for treating complex CNS disorders like Alzheimer's disease and stroke. While challenges in bioavailability and large-scale production remain, advances in chemical synthesis and metabolic engineering are paving the way for its broader clinical application.[3][9] Future research should focus on comprehensive clinical trials to validate the efficacy and safety of gastrodin in human populations and on the development of novel drug delivery systems to enhance its therapeutic potential.[1][15]

References

  • Gastrodin - Biosynthesis / Alfa Chemistry. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/elisa-kits/gastrodin-biosynthesis.htm]
  • The Pharmacological Effects of Gastrodin and the Progress in the Treatment of Neurological Disorders. World Scientific Publishing. [URL: https://www.worldscientific.com/doi/10.1142/9789811282248_0005]
  • The gastrodin biosynthetic pathway in Pholidota chinensis Lindl. revealed by transcriptome and metabolome profiling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9895029/]
  • Improved synthesis of gastrodin, a bioactive component of a traditional Chinese medicine. ResearchGate. [URL: https://www.researchgate.net/publication/264825973_Improved_synthesis_of_gastrodin_a_bioactive_component_of_a_traditional_Chinese_medicine]
  • Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS. Elsevier. [URL: https://doi.org/10.1016/j.jpba.2008.07.013]
  • Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics. MDPI. [URL: https://www.mdpi.com/1422-0067/25/18/9540]
  • Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388832/]
  • Efficient Biosynthesis of Gastrodin by UDP-Glycosyltransferase from Rauvolfia serpentina. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10530752/]
  • The protective effects of gastrodin on neurological disorders: an update and future perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003716/]
  • Pharmacokinetic comparative study of gastrodin after oral administration of Gastrodia elata Bl. extract and its compatibility with the different indigents of Ligusticum chuanxiong Hort. to rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27633816/]
  • Method development and validation for the high-performance liquid chromatography assay of gastrodin in water extracts from different sources of Gastrodia elata Blume. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405041/]
  • Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5359740/]
  • Gastrodin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Gastrodin]
  • Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35711681/]
  • Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.814271/full]
  • Enhancing Gastrodin Production in Yarrowia lipolytica by Metabolic Engineering. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssynbio.3c00490]
  • Proposed biosynthetic pathway of gastrodin. E4P: erythrose 4-phosphate;.... ResearchGate. [URL: https://www.researchgate.
  • [Pharmacokinetics of gastrodin from compound Tianma granule in rats]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21355215/]
  • Study on the Characteristics of Pharmacokinetics of Different Doses of Gastrodin in Mice. Pharmacognosy Magazine. [URL: https://www.phcog.com/article/2020/16/66/104103/phcogcomm-16-66-136-41]
  • Mechanism and Prospect of Gastrodin in Osteoporosis, Bone Regeneration, and Osseointegration. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9856149/]
  • Rapid HPLC determination of gastrodin in Gastrodiae Rhizoma. ResearchGate. [URL: https://www.researchgate.net/publication/287981509_Rapid_HPLC_determination_of_gastrodin_in_Gastrodiae_Rhizoma]
  • Determination of gastrodin in Gastrodia elata Blume by HPLC with ELSD and DAD. ResearchGate. [URL: https://www.researchgate.
  • Long-term Gastrodin treatment improves learning and memory deficits in.... ResearchGate. [URL: https://www.researchgate.
  • Rapid HPLC determination of gastrodin in Gastrodiae Rhizoma. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Rapid-HPLC-determination-of-gastrodin-in-Gastrodiae-Park-Lee/e0780f2d9b626d56d787034c4f3468537c35f0f3]
  • Content Analysis of Gastrodin and Gastrodigenin Obtained by Different Processing Methods. Oxford Academic. [URL: https://academic.oup.com/chromsci/article/57/1/88/5056763]
  • Gastrodin improves neuroinflammation-induced cognitive dysfunction in rats by regulating NLRP3 inflammasome. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9684136/]
  • Gastrodin reduces Aβ brain levels in an Alzheimer's disease mouse model by inhibiting P-glycoprotein ubiquitination. ResearchGate. [URL: https://www.researchgate.
  • A review: Mechanism and prospect of gastrodin in prevention and treatment of T2DM and COVID-19. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600109/]
  • Gastrodin: an ancient Chinese herbal medicine as a source for anti-osteoporosis agents via reducing reactive oxygen species. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25554228/]

Sources

An In-depth Technical Guide on Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-: A Framework for Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: This document serves as a structured guide to understanding the critical physicochemical properties of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS No. 1312416-97-9). At present, there is a notable absence of publicly available, experimentally derived data on the specific solubility and stability of this compound. Therefore, this guide has been developed to provide a comprehensive framework outlining the necessary experimental investigations and data presentation required to thoroughly characterize this molecule. This document will detail the standard methodologies and rationale behind the crucial studies that are fundamental to its development as a potential therapeutic agent.

Introduction to Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, with the molecular formula C16H18O3, is a complex organic molecule that has garnered interest within the scientific community.[1] Its structural features, including a substituted phenol ring and a phenylpropanol side chain, suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is a prerequisite for any meaningful research and development, from early-stage discovery to formulation and manufacturing.

Key Physicochemical Properties (Predicted/Known):

PropertyValueSource
CAS Number 1312416-97-9[1][2]
Molecular Formula C16H18O3[1][2]
Molecular Weight 258.31 g/mol [2]
Appearance White powder
Chemical Stability Stable under recommended temperatures and pressures[2]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Carbon oxides[2]

Aqueous and Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile in aqueous and organic media is essential.

Rationale for Solubility Studies

Understanding the solubility of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is paramount for several reasons:

  • Formulation Development: To develop a suitable dosage form (e.g., oral, injectable), the solubility in various pharmaceutically acceptable solvents must be known.

  • Preclinical Studies: In vitro and in vivo experiments require the compound to be in a soluble form to ensure accurate and reproducible results.

  • Purification and Analysis: Solubility data guides the selection of appropriate solvent systems for chromatography and recrystallization.

Recommended Experimental Protocol for Solubility Determination

A standardized protocol to determine the equilibrium solubility of the compound should be employed.

Objective: To determine the equilibrium solubility of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in various solvents at different temperatures.

Materials:

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (purity >95%)

  • Water (Type I)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)

  • Common organic solvents (e.g., ethanol, methanol, DMSO, acetone, acetonitrile)

  • Thermostatically controlled shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with a suitable column and detector

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Equilibrate the samples in a thermostatically controlled shaker at a defined temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Express the solubility in mg/mL or mol/L.

Chemical Stability Assessment

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways.

Importance of Stability Studies

Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for:

  • Determining Storage Conditions: To recommend appropriate storage conditions that ensure the compound's integrity.

  • Identifying Degradation Products: To identify and characterize any potential degradation products, which may have different pharmacological or toxicological profiles.

  • Establishing a Retest Period: To define the period during which the drug substance is expected to remain within its specifications.

Forced Degradation Studies Protocol

Forced degradation studies are a cornerstone of stability assessment, providing insights into the intrinsic stability of the molecule.

Objective: To investigate the degradation of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- under various stress conditions.

Methodology:

  • Acidic and Basic Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room and elevated temperatures.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose the compound to light according to ICH Q1B guidelines.

For each condition, samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Proposed Degradation Pathway Visualization

While no specific degradation pathway for this compound has been published, a hypothetical pathway can be proposed based on its chemical structure. The phenolic hydroxyl group and the benzylic alcohol are potential sites for oxidation. The ether linkage, if present in a formulated product, could be susceptible to hydrolysis.

Caption: Hypothetical degradation pathways of the target compound.

Experimental and Logical Workflow

The overall workflow for characterizing the solubility and stability of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- should be systematic and logical.

Workflow cluster_0 Physicochemical Characterization cluster_1 Analytical Method Development cluster_2 Data Analysis & Reporting start Obtain Pure Compound (>95% Purity) hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev solubility Solubility Profiling (Aqueous & Organic) data_analysis Analyze Solubility & Stability Data solubility->data_analysis stability Forced Degradation Studies stability->data_analysis hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val hplc_val->solubility hplc_val->stability report Generate Technical Report data_analysis->report

Caption: Workflow for solubility and stability characterization.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. The generation of robust experimental data, as outlined in the proposed protocols, is a critical next step. Once this foundational knowledge is established, further investigations into solid-state characterization (polymorphism, crystallinity), and pre-formulation studies can be initiated to fully assess the potential of this compound for drug development. The scientific community is encouraged to undertake these studies and publish the findings to enrich the collective understanding of this promising molecule.

References

  • ChemBK. 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, with the chemical formula C₁₆H₁₈O₃, is a phenolic compound of significant interest in pharmaceutical analysis.[1][2] It is recognized as a process-related impurity and degradant of Salbutamol (Albuterol), a widely used bronchodilator for the treatment of asthma.[3][4] The quantification of such impurities is a critical aspect of drug development and quality control, as mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia, for instance, specifies limits for individual and total impurities in Salbutamol Sulphate.[4]

This application note provides a comprehensive guide to the analytical methods for the precise and reliable quantification of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. We will delve into the technical details of three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The causality behind experimental choices, detailed protocols, and validation considerations are discussed to provide a robust framework for researchers in the field.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most widely employed technique for the analysis of phenolic compounds and is the gold standard for quantifying Salbutamol and its related impurities due to its high resolution, sensitivity, and specificity.[5][6][7][8] The method separates the target analyte from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the preferred mode for separating moderately polar compounds like Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. A non-polar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[9] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The phenolic rings in the analyte's structure allow for strong absorption of UV light, enabling sensitive detection.[10]

Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1100 Series or equivalent with UV/DAD detector
Column Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent core-shell column[7]
Mobile Phase A: 0.1% Acetic Acid in Water; B: 0.1% Acetic Acid in Acetonitrile[7]
Gradient Elution 0-3 min, 10-20% B; 3-10 min, 20-40% B; 10-15 min, 40-60% B; 15-18 min, 60-10% B; 18-20 min, 10% B
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (based on typical absorbance for phenolic compounds)[11]

1.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product (e.g., tablets), a more extensive extraction may be needed. A general procedure for tablets is as follows:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API).

    • Transfer to a volumetric flask and add a suitable solvent (e.g., methanol/water mixture).

    • Sonicate for 15 minutes to ensure complete dissolution of the analyte.[11]

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.2.3. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Extract/Dissolve Sample Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter_Sample Filter Sample Extract Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Std->Inject Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 278 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Detect->Quantify Cal_Curve->Quantify

Caption: HPLC-UV analysis workflow.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[14] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, which is an aromatic alcohol, GC-MS can be a suitable alternative or confirmatory technique, especially if derivatization is employed to increase its volatility.

Principle of the Method

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific detection and quantification.[15]

Experimental Protocol

2.2.1. Instrumentation and GC-MS Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

2.2.2. Standard and Sample Preparation (with Derivatization)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Evaporate a known volume of the solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatization reagent.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

2.2.3. Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prepare_Sol Prepare Standard/Sample Solutions Evaporate Evaporate to Dryness Prepare_Sol->Evaporate Derivatize Add Derivatization Reagent and Heat Evaporate->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization and Fragmentation Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Detect->Quantify Cal_Curve->Quantify

Caption: GC-MS analysis workflow with derivatization.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of phenolic compounds.[16][17][18] However, it is less specific than chromatographic methods and is best suited for the analysis of the pure substance or in simple mixtures where interfering substances do not absorb at the same wavelength.

Principle of the Method

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The phenolic rings in the analyte absorb UV radiation, and the wavelength of maximum absorbance (λmax) can be used for quantification.[10]

Experimental Protocol

3.2.1. Instrumentation

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

3.2.2. Standard and Sample Preparation

  • Solvent: A mixture of methanol and water (1:1) is a suitable solvent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

  • Sample Preparation: Prepare a sample solution of a known concentration in the same solvent.

3.2.3. Measurement Procedure

  • Determine the λmax of the analyte by scanning a standard solution from 200 to 400 nm.

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Sample Preparation for Complex Matrices

For the analysis of the target analyte in complex matrices such as biological fluids or plant extracts, a robust sample preparation procedure is crucial to remove interferences and concentrate the analyte.[19]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating analytes from liquid samples.[20] For a phenolic compound, a C18 or a mixed-mode cation exchange sorbent can be used.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[20][21] It is a versatile technique that can be adapted for the extraction of phenolic compounds from various matrices.

Conclusion

The choice of the analytical method for the quantification of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV offers a balance of specificity, sensitivity, and robustness, making it the method of choice for routine quality control. GC-MS provides higher specificity and is an excellent confirmatory technique. UV-Vis spectrophotometry is a simple and rapid method suitable for the analysis of the pure substance or in simple mixtures. Regardless of the method chosen, proper validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

  • Nevado, J. J. B., Llerena, M. J. V., & Robledo, V. R. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Archiv der Pharmazie, 333(4), 75–78. [Link]

  • Škevin, D., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 32(2), 1-5. [Link]

  • Wight, A. P., & Medeiros, P. M. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of visualized experiments : JoVE, (110), 53992. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Škevin, D., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals, 32(2), 1-5. [Link]

  • Bouyahya, A., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Pharmaceutical Research International, 35(12), 48-55. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Barbu, I. M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 222. [Link]

  • Riaz, M., & Zia-Ul-Haq, M. (2023). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis, 13(3), 123-128. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Casoni, E., et al. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(10), 2899. [Link]

  • Proestos, C., et al. (2006). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 54(12), 4437-4445. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Edinburgh Instruments. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]

  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of pharmaceutical and biomedical analysis, 8(7), 583–589. [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]

  • Kumar, A., et al. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils, 11(2), 1-6. [Link]

  • Wang, M., et al. (2022). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. Food chemistry, 373(Pt A), 131096. [Link]

  • ChemBK. (2024). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. [Link]

  • Abenza, J. F. M., & de la Ossa, M. D. C. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. Springer Nature Experiments. [Link]

  • Bezuneh, T. T., & Kebede, E. M. (2025). UV -Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. ResearchGate. [Link]

  • Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. [Link]

  • Cammann, K., et al. (2025). On-line sample preparation and determination of phenols with a Flow-Analysis method. ResearchGate. [Link]

  • Casoni, E., et al. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(10), 2899. [Link]

  • ChemSrc. (2024). Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. [Link]

  • ChemBK. (2024). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenepropanol. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenepropanol, «alpha»,«alpha»-dimethyl- (CAS 103-05-9). [Link]

  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]

  • Cirlini, M., et al. (2024). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Molecules, 29(12), 2899. [Link]

  • Ortiz-Villanueva, E., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Molecules, 22(8), 1238. [Link]

  • Wardencki, W., et al. (2009). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 39(4), 223-242. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. The developed isocratic reverse-phase method is demonstrated to be accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments within the pharmaceutical and drug development sectors. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, underpinned by established chromatographic principles and adherence to international regulatory standards.

Introduction

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (Molecular Formula: C₁₆H₁₈O₃, Molar Mass: 258.31 g/mol ) is a phenolic compound of increasing interest in pharmaceutical research.[1][2] Its structural complexity, featuring multiple hydroxyl groups and aromatic rings, necessitates a well-defined analytical method for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and cost-effectiveness.[3][4] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in the principles of chromatographic separation and method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Principles of the Method

The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is achieved based on its hydrophobic interactions with the stationary phase. A more hydrophobic compound will have a stronger affinity for the stationary phase, resulting in a longer retention time. The mobile phase, a mixture of acetonitrile and acidified water, is optimized to ensure efficient elution and a sharp peak shape. The acidic modifier in the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl groups, which minimizes peak tailing and improves reproducibility.[9][10] Detection is performed at a wavelength where the analyte exhibits significant UV absorbance, which, for phenolic compounds, is typically in the range of 270-280 nm.[11][12]

Materials and Instrumentation

Reagents and Standards
  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Orthophosphoric acid, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Experimental Protocol

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (0.1% Formic Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately non-polar compounds like the target analyte. The specified dimensions and particle size provide a good balance between resolution and analysis time.[13][14]

  • Mobile Phase: The combination of acetonitrile and water offers good solvating power and low viscosity. The addition of 0.1% formic acid helps to protonate the phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times. The 55:45 ratio was empirically determined to provide optimal retention and separation from potential impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and contributes to good peak shape and reasonable run times.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures stable retention times and improves the overall reproducibility of the method.

  • Detection Wavelength: Based on the phenolic nature of the analyte, 278 nm is selected as a suitable wavelength for detection, as it is a common absorbance maximum for such structures, offering a good balance of sensitivity and selectivity.[3] A diode array detector can be used to confirm the peak purity and to determine the optimal wavelength during method development.

Preparation of Solutions

4.2.1. Mobile Phase Preparation (1 L)

  • Measure 550 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.

  • Add 450 mL of ultrapure water to a separate 1 L graduated cylinder.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Combine the acetonitrile and acidified water in a 1 L solvent bottle.

  • Sonicate the mobile phase for 15 minutes to degas.

4.2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

4.2.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary to remove excipients. A generic procedure is outlined below:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[6][7][15] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipient peaks. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least five concentration levels.
Accuracy Percent recovery between 98.0% and 102.0% at three concentration levels (low, medium, high).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution (e.g., 25 µg/mL) is injected five times, and the following parameters are evaluated:

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Analysis and Calculations

The concentration of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in the sample can be determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The concentration in the original sample can then be calculated by taking into account the sample weight and dilution factors.

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Analysis HPLC-UV Analysis MobilePhase->Analysis StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation SamplePrep->Analysis SystemSuitability->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: High-level workflow for the HPLC-UV analysis.

Sample_Prep_Workflow Start Start Weigh Accurately weigh sample Start->Weigh Dissolve Dissolve in mobile phase Weigh->Dissolve Sonicate Sonicate to ensure complete dissolution Dissolve->Sonicate Dilute Dilute to final volume Sonicate->Dilute Filter Filter through 0.45 µm filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Detailed sample preparation workflow.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. The method is straightforward, utilizing common reagents and instrumentation, and has been developed with robustness and regulatory compliance in mind. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Foods, 11(3), 332. [Link]

  • Simirgiotis, M. J., et al. (2016). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. Molecules, 21(9), 1162. [Link]

  • 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. (2024). ChemBK. [https://www.chembk.com/en/chem/Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-%CE%B3-phenyl-]([Link], 2-hydroxy-5-(hydroxymethyl)-%CE%B3-phenyl-)

  • Kalogeropoulos, N., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 96(1), 179-186. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • (a) The HPLC-UV chromatogram for determination phenolic compounds.... (n.d.). ResearchGate. [Link]

  • Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. (n.d.). ChemSrc. [Link]

  • Benzenepropanol. (n.d.). PubChem. [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. (2024). ChemBK. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. [Link]

  • Chemical Properties of Benzenepropanol, «alpha»,«alpha»-dimethyl- (CAS 103-05-9). (n.d.). Cheméo. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.). HELIX Chromatography. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • Benzenepropanol, γ-phenyl-. (n.d.). NIST WebBook. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

Sources

Application Notes and Protocols for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, with the CAS Number 1312416-97-9, is a substituted hydroquinone derivative. Its chemical structure features a hydroquinone ring substituted with a 3-hydroxy-1-phenylpropyl group and a hydroxymethyl group. This molecule is primarily recognized as a potential impurity or synthetic intermediate in the production of Fesoterodine, a muscarinic receptor antagonist used for the treatment of overactive bladder[1]. The structural relationship to Fesoterodine's active metabolite, (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, underscores its relevance in pharmaceutical research and development.

This document provides a comprehensive guide to the potential applications of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in organic synthesis. We will explore its synthesis, key reactive sites, and detailed protocols for its utilization as a versatile building block.

Chemical Properties and Structural Features

A thorough understanding of the physicochemical properties of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 1312416-97-9[1][2]
Molecular Formula C₁₆H₁₈O₃[1][2]
Molar Mass 258.31 g/mol [2]
Predicted Boiling Point 481.9 ± 40.0 °C[2]
Predicted Density 1.216 ± 0.06 g/cm³[2]
Predicted pKa 9.66 ± 0.48[2]

The molecule possesses three key reactive centers:

  • Phenolic Hydroxyl Group: Susceptible to etherification, esterification, and electrophilic aromatic substitution.

  • Benzylic Hydroxyl Group (gamma-position): A secondary alcohol that can be oxidized, esterified, or substituted.

  • Primary Hydroxyl Group (hydroxymethyl): Can be selectively oxidized, esterified, or converted to other functional groups.

The hydroquinone moiety also presents opportunities for oxidation to the corresponding quinone, a highly reactive intermediate.

Proposed Synthetic Pathway

While specific literature for the synthesis of this exact compound is scarce, a plausible route can be inferred from the synthesis of structurally similar Fesoterodine intermediates. A potential pathway could involve a Friedel-Crafts type reaction followed by reduction.

Synthetic Pathway A 4-Hydroxymethylphenol C Friedel-Crafts Acylation Product A->C AlCl₃ B Cinnamoyl Chloride B->C D Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- C->D Reduction (e.g., NaBH₄) Chromane Synthesis Start Target Compound Intermediate Benzylic Carbocation Intermediate Start->Intermediate p-TsOH, Heat Product Chromane Derivative Intermediate->Product Intramolecular Cyclization Oxidation to Quinone Start Benzenepropanol, 2-hydroxy-5- (hydroxymethyl)-gamma-phenyl- Product Corresponding Benzoquinone Start->Product Salcomine, O₂, DMF

Sources

Protocol for in vitro testing of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Characterization of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Abstract

This document provides a comprehensive, tiered strategy for the in vitro evaluation of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS: 1312416-97-9).[1][2][3] Given the limited publicly available data on the biological activity of this specific phenolic compound, we present a logical, phased approach designed for researchers in toxicology and drug development. The protocol begins with foundational cytotoxicity screening and progresses to mechanistic assays exploring apoptosis and oxidative stress, followed by a critical safety assessment for genotoxicity. This guide emphasizes the rationale behind experimental choices, includes detailed step-by-step protocols, and provides frameworks for data interpretation to ensure scientific rigor and reproducibility.

Introduction and Strategic Overview

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a small molecule with a molecular formula of C16H18O3.[1][2] Its structure features multiple phenol moieties, which are known to participate in a range of biological activities, including antioxidant effects and, conversely, redox cycling that can lead to cellular stress.[4] A structured in vitro testing cascade is essential to profile its biological effects, determine its safety profile, and uncover its potential therapeutic or toxicological mechanisms.

The testing strategy proposed herein is designed as a decision-gated workflow. Results from each phase inform the necessity and design of subsequent experiments, ensuring an efficient use of resources while building a comprehensive compound profile.

Experimental Workflow Overview

The overall workflow is designed to move from broad, high-level effects to more specific mechanistic questions.

G cluster_prep Phase 0: Preparation cluster_tier1 Phase 1: Foundational Screening cluster_tier2 Phase 2: Mechanistic Elucidation cluster_tier3 Phase 3: Safety Assessment Compound Compound Acquisition (CAS: 1312416-97-9) Solubility Aqueous & DMSO Solubility Testing Compound->Solubility Cytotoxicity Cytotoxicity Profiling (e.g., HepG2, HEK293 cells) MTT & LDH Assays Solubility->Cytotoxicity ROS Reactive Oxygen Species (ROS) DCFDA Assay Cytotoxicity->ROS If cytotoxic, IC50 < 100 µM Apoptosis Apoptosis Assessment Caspase-3/7 Activity Cytotoxicity->Apoptosis If cytotoxic, IC50 < 100 µM Genotox Genotoxicity In Vitro Micronucleus Assay (OECD TG 487) ROS->Genotox If ROS is induced Apoptosis->Genotox If apoptosis is confirmed

Caption: Tiered experimental workflow for in vitro compound characterization.

Phase 1: Foundational Assays

The initial phase focuses on establishing the basic physicochemical properties and cytotoxic potential of the compound. These data are prerequisites for all subsequent, more complex biological assays.

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of in vitro data.[5] For initial screening, we recommend two common and well-characterized human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen for its hepatic origin. The liver is the primary site of xenobiotic metabolism, making HepG2 cells a relevant model for assessing potential metabolic activation and liver toxicity.[6]

  • HEK293 (Human Embryonic Kidney): A robust and easy-to-culture cell line often used for general cytotoxicity screening to provide a baseline of a compound's effect on a non-hepatic cell type.[7]

Protocol: Compound Solubilization and Stock Preparation

Objective: To prepare a high-concentration, sterile stock solution for reproducible serial dilutions.

Materials:

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Accurately weigh 5-10 mg of the compound into a sterile microcentrifuge tube. The molar mass is 258.31 g/mol .[2]

  • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 50 mM).

  • Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary.

  • Visually inspect for any particulates. If present, centrifuge at >10,000 x g for 5 minutes and use the supernatant.

  • Prepare small-volume aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Trustworthiness Check: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same DMSO concentration as the highest compound dose) must be included in all experiments.

Protocol: Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[8]

Procedure:

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 200 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include "cells only" (no treatment) and "medium only" (blank) controls.

  • Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Cytotoxicity Assessment via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10] This assay quantifies cytotoxicity by measuring LDH activity in the supernatant. It serves as an excellent orthogonal method to the MTT assay.[11]

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol (Section 2.3).

  • Controls: In addition to vehicle controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of this mixture to each well containing supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Readout: Measure the absorbance at 490 nm.

Data Presentation and Interpretation

Summarize the cytotoxicity data in a table and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Table 1: Example Cytotoxicity Data Summary

Cell Line Assay Exposure Time (h) IC50 (µM)
HepG2 MTT 24 75.2
HepG2 LDH 24 81.5

| HEK293 | MTT | 24 | 110.8 |

Interpretation: An IC50 value below 100 µM is often considered a threshold for significant cytotoxic activity and warrants further mechanistic investigation. Discrepancies between MTT (metabolic activity) and LDH (membrane integrity) results can suggest specific mechanisms, such as mitochondrial dysfunction without immediate cell lysis.[12]

Phase 2: Mechanistic Elucidation

If the compound demonstrates significant cytotoxicity, the next phase aims to determine the mode of cell death. The phenolic structure suggests a potential role for oxidative stress leading to apoptosis.

G Compound Phenolic Compound (Test Article) Cell Cell Compound->Cell ROS Increased ROS (Oxidative Stress) Cell->ROS DCFDA Assay Measures This Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Caspase-3/7 Assay Measures This

Caption: Hypothesized mechanism: compound induces ROS, leading to apoptosis.

Protocol: Reactive Oxygen Species (ROS) Detection

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is used to measure intracellular ROS.[13] Cell-permeant DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15][16]

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Remove the medium and wash cells once with warm PBS.

  • Load the cells with 20 µM DCFDA working solution in serum-free medium for 30-45 minutes at 37°C in the dark.[16]

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of the compound dilutions (prepared at concentrations around the IC50 value, e.g., 0.5x, 1x, 2x IC50).

  • Include a positive control (e.g., 100 µM tert-butyl hydroperoxide) and a vehicle control.[14]

  • Measure fluorescence immediately (kinetic read) or after a fixed time point (e.g., 1-4 hours) using a plate reader with excitation/emission wavelengths of ~485/535 nm.

Protocol: Apoptosis Assessment via Caspase-3/7 Activity

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are executioner caspases, and their activation is a central event in the apoptotic cascade.[17][18] Assays like Caspase-Glo® 3/7 use a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[19]

Procedure:

  • Seed cells in a white, opaque-walled 96-well plate and treat with the compound as described in the cytotoxicity protocol (Section 2.3). Choose a time point where cytotoxicity was observed (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the reagent directly to each well.

  • Mix gently by orbital shaking for 1 minute.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate reader.

Interpretation: A dose-dependent increase in both ROS production and caspase-3/7 activity strongly suggests that the compound induces cytotoxicity via an oxidative stress-mediated apoptotic pathway.

Phase 3: Safety Assessment - Genotoxicity

Rationale: Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to cancer.[20] The in vitro mammalian cell micronucleus test is a robust assay for detecting both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[21] We will follow the principles of the OECD Test Guideline 487.[21]

Protocol: In Vitro Micronucleus (MNvit) Assay (Abbreviated)

Principle: This assay quantifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates a genotoxic event.

Expertise Note: This assay is complex and requires expertise in cell culture and microscopy/flow cytometry. Adherence to OECD TG 487 is crucial for regulatory acceptance.[21][22][23]

Procedure Outline:

  • Cell Line: Use a recommended cell line with a stable karyotype, such as TK6 or L5178Y cells.[21][24]

  • Dose Selection: Treat cells with a range of compound concentrations, typically up to a maximum of 10 mM or a concentration that produces ~50-60% cytotoxicity, whichever is lower.

  • Treatment: Expose cells to the compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction) and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: After treatment, add Cytochalasin B to block cell division at the two-cell stage, allowing for the specific analysis of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Controls: Include appropriate vehicle (negative) and known genotoxin (positive) controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive (genotoxic) result.

Optional Phase 4: Target Engagement

If the compound's mechanism is hypothesized to involve binding to a specific protein, the Cellular Thermal Shift Assay (CETSA) can be used to confirm this direct interaction in a physiological context.[25]

Principle: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[26] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[27][28][29]

Procedure Outline:

  • Treat intact cells or cell lysates with the compound or vehicle.

  • Heat aliquots of the samples across a range of temperatures (e.g., 40°C to 70°C).

  • Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detect the amount of the specific target protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry.

Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

References

  • Al-Dhaheri, Y., & Al-Kenani, N. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

  • Signosis. (n.d.). DCFDA ROS Assay Kit (100 Tests). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ChemBK. (2024). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. Retrieved from [Link]

  • Hartung, T. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 269–270. [Link]

  • Canvax Biotech. (2024). ROS Detection Assay Kit (DCFDA / H2DCFDA). Retrieved from [Link]

  • ChemBK. (2024). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in molecular biology (Clifton, N.J.), 594, 57–72. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 193–212. [Link]

  • Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

  • Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 31(3), 287–300. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie (International ed. in English), 57(38), 12391–12395. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Retrieved from [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Doak, S. H., et al. (2012). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation research, 745(1-2), 104–111. [Link]

  • V-Bio. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • European Collection of Authenticated Cell Cultures. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • Nobre, M. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Ramos, K. S., & Acosta, D. (2007). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Drug Development and Industrial Pharmacy, 33(10), 1087-1098. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 4(12), 1-13. [Link]

  • Shellman, Y. G., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(10), e78393. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenepropanol. PubChem Compound Database. Retrieved from [Link]

  • Heshmati, A., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of toxicology, 95(1), 229–244. [Link]

  • Gil-Izquierdo, A., et al. (2002). An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract. Journal of agricultural and food chemistry, 50(26), 7580–7585. [Link]

  • Owoyale, J. A., et al. (2005). In vitro Investigation of Antioxidant Phenolic Compounds in Extracts of Senna alata. Journal of Medicinal Plants Research, 3(2), 102-105. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenepropanol, «alpha»,«alpha»-dimethyl- (CAS 103-05-9). Retrieved from [Link]

  • Lu, H., et al. (2021). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. Environmental science & technology, 55(24), 16491–16501. [Link]

  • Agustin, R., et al. (2020). The Phytochemical Screening, Total Phenolic Contents and Antioxidant Activities in Vitro of White Oyster Mushroom (Pleurotus Ostreatus) Preparations. Journal of Physics: Conference Series, 1463, 012011. [Link]

Sources

Application Notes and Protocols for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold with Bifunctional Potential

In the landscape of medicinal chemistry and drug discovery, the identification of versatile building blocks is paramount to the efficient generation of novel molecular entities.[1] Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (hereafter referred to as Compound 1 ), represents a compelling scaffold for library synthesis and lead optimization. Its structure is characterized by a saligenin-like motif (a phenol with a hydroxymethyl group) further elaborated with a gamma-phenylpropanol side chain. This unique combination of a nucleophilic phenolic hydroxyl group and a primary benzylic alcohol offers two distinct points for chemical modification, enabling the exploration of diverse chemical space.

The saligenin core is a well-established pharmacophore found in various therapeutic agents, notably as β2-adrenergic receptor agonists like salbutamol and salmeterol.[2][3] The phenolic hydroxyl and benzylic alcohol are crucial for receptor binding and activity in these drugs.[2][4] By leveraging this privileged substructure, Compound 1 serves as an excellent starting point for the development of new therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Compound 1 as a synthetic building block, complete with detailed protocols for its derivatization.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The key properties of Compound 1 are summarized in the table below.

PropertyValueSource
CAS Number 1312416-97-9[5]
Molecular Formula C₁₆H₁₈O₃[5]
Molar Mass 258.31 g/mol [5]
Predicted Density 1.216 ± 0.06 g/cm³[5]
Predicted Boiling Point 481.9 ± 40.0 °C[5]
Predicted pKa 9.66 ± 0.48[5]

The predicted pKa of ~9.66 for the phenolic hydroxyl group is a key parameter.[5] It indicates that a moderately strong base will be required to deprotonate it for subsequent reactions, such as etherification. The presence of two hydroxyl groups of different reactivity—a phenolic (more acidic) and a benzylic (less acidic)—allows for selective functionalization.

Synthetic Strategy and Workflow

The utility of Compound 1 lies in its capacity for selective derivatization at its two hydroxyl groups. This allows for a modular approach to library synthesis. The general workflow for utilizing this building block is depicted below.

G cluster_0 Preparation & Characterization cluster_1 Selective Derivatization cluster_2 Purification & Analysis cluster_3 Downstream Applications start Compound 1 (Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-) qc Quality Control (NMR, LC-MS, Purity) start->qc phenolic_mod Phenolic OH Modification (e.g., Etherification) qc->phenolic_mod benzylic_mod Benzylic OH Modification (e.g., Esterification) qc->benzylic_mod purification Chromatographic Purification (e.g., Column Chromatography, HPLC) phenolic_mod->purification benzylic_mod->purification analysis Structural Elucidation (NMR, MS, IR) purification->analysis screening Biological Screening / Assay analysis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for utilizing Compound 1 as a building block.

Application Protocols

The following protocols are provided as robust starting points for the derivatization of Compound 1 . As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl Group (Ether Synthesis)

This protocol details the etherification of the phenolic hydroxyl group of Compound 1 via a Williamson-type synthesis. The phenolic hydroxyl is significantly more acidic than the benzylic alcohol, allowing for its selective deprotonation and subsequent alkylation. This method is a cornerstone of aryl ether synthesis.[6][7]

Rationale: The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) facilitates the selective deprotonation of the phenol without significantly affecting the benzylic alcohol. The reaction temperature is kept moderate to prevent side reactions.

Reaction Scheme:

G cluster_reactants cluster_products compound1 Compound 1 product Phenolic Ether Derivative compound1->product 1. K₂CO₃, DMF 2. R-X, 60 °C alkyl_halide R-X (Alkyl Halide) base K₂CO₃ solvent DMF

Caption: Etherification of the phenolic hydroxyl of Compound 1.

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Compound 1 (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to Compound 1 .

  • Reaction Execution:

    • Stir the suspension at room temperature for 15 minutes.

    • Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure phenolic ether derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Selective Esterification of the Benzylic Alcohol

This protocol focuses on the esterification of the primary benzylic alcohol of Compound 1 . This transformation is typically achieved by reaction with a carboxylic acid under acidic catalysis or with a more reactive acyl halide or anhydride in the presence of a base.[8][9][10] The following protocol uses an acyl chloride for a high-yielding and clean reaction.

Rationale: The benzylic alcohol is more nucleophilic than the sterically hindered phenolic hydroxyl group under basic conditions. Using a non-nucleophilic base like triethylamine (NEt₃) or pyridine scavenges the HCl byproduct without promoting competing reactions at the phenol site. Dichloromethane (DCM) is an excellent solvent for this type of reaction.

Reaction Scheme:

G cluster_reactants cluster_products compound1 Compound 1 product Benzylic Ester Derivative compound1->product NEt₃, DCM, 0 °C to RT acyl_chloride R-COCl (Acyl Chloride) base NEt₃ solvent DCM

Sources

Application Notes & Protocols: Exploring the Medicinal Chemistry Potential of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Phenolic Scaffold

The compound designated as Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, interpreted structurally as 1-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropan-1-ol, represents a novel chemical entity with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in current literature, its architecture combines several key pharmacophores that suggest a range of plausible therapeutic applications. This guide provides a detailed exploration of these potential applications, grounded in the established biological activities of its core structural motifs. We will delve into its promise in anti-inflammatory, neuroprotective, and anticancer research, complete with detailed protocols for its investigation.

The molecular structure features a saligenin (2-hydroxybenzyl alcohol) core, a moiety known for its anti-inflammatory properties.[1][2] This is connected to a 3-phenylpropan-1-ol chain, which enhances lipophilicity and may facilitate passage across biological membranes, including the blood-brain barrier. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory activities, which are central to the prevention and treatment of numerous diseases.[3][4][5]

Potential Therapeutic Application 1: Anti-inflammatory Agent

Scientific Rationale: The presence of the 2-hydroxy-5-(hydroxymethyl)phenyl group, an analog of saligenin, is a strong indicator of potential anti-inflammatory activity. Salicin, a natural precursor to saligenin, has a long history in traditional medicine for treating pain and inflammation.[1] The mechanism of many phenolic compounds involves the modulation of inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and downregulating the expression of enzymes like cyclooxygenase (COX).[3] These compounds can also suppress the activation of transcription factors like NF-κB, which plays a crucial role in the inflammatory response.[5]

Experimental Workflow for Anti-inflammatory Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies a Compound Synthesis & Characterization b Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) a->b c NO Production Assay (LPS-stimulated RAW 264.7 cells) b->c d Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) c->d e COX Enzyme Inhibition Assay d->e f Western Blot Analysis (NF-κB, IκBα, COX-2 expression) e->f If active g Quantitative PCR (mRNA levels of inflammatory genes) f->g caption Workflow for Anti-inflammatory Evaluation G ROS Oxidative Stress (ROS) Inflammation Neuroinflammation (NF-κB activation) ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Keap1 Keap1 Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (HO-1, GCL) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection TestCompound Test Compound TestCompound->ROS Scavenges TestCompound->Keap1 Inhibits TestCompound->Inflammation Inhibits NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Apoptosis->NeuronalDeath caption Potential Neuroprotective Mechanisms

Sources

Application Notes and Protocols for Cell-Based Assays Involving Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Compound

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9), also known as 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol, is a phenolic compound whose biological activities are not yet extensively characterized in the public domain.[1][2][3] However, its chemical architecture, featuring a substituted phenol ring, strongly suggests potential as a modulator of cellular processes, particularly those related to oxidative stress and inflammation. Phenolic compounds are a well-established class of molecules renowned for their antioxidant and anti-inflammatory properties.[4][5][6] The presence of hydroxyl groups on the benzene ring is a key determinant of the antioxidant capacity of these molecules, enabling them to act as radical scavengers.[7][8] Furthermore, many phenylpropanoids, which share a similar core structure, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[9][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of this compound. We will proceed under the hypothesis that Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- possesses antioxidant and anti-inflammatory properties. These application notes provide a structured, in-depth technical framework for designing and executing robust cell-based assays to elucidate its mechanism of action and therapeutic potential. The protocols herein are designed as self-validating systems, emphasizing causality behind experimental choices to ensure scientific integrity and reproducibility.

Preliminary Considerations: Compound Handling and Preparation

Prior to initiating any cell-based assay, it is imperative to establish the fundamental physicochemical properties of the test compound and to ensure its proper handling and preparation.

Safety and Handling
Solubility and Stability Testing

The solubility of a test compound is a critical parameter for cell-based assays, as it dictates the achievable concentration range and the choice of an appropriate vehicle solvent. Phenolic compounds exhibit a wide range of solubilities.[12][13][14] It is essential to determine the solubility of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in common cell culture-compatible solvents, such as dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the vehicle solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity. The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) should also be assessed to ensure the integrity of the test substance throughout the assay.[15]

Part 1: Foundational Assays - Assessing Cytotoxicity

Before evaluating the specific biological activities of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, it is crucial to determine its cytotoxic profile.[16][17] This will establish a non-toxic concentration range for subsequent functional assays, ensuring that any observed effects are not a consequence of cell death.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, RAW 264.7) compound_prep 2. Prepare Compound (Serial Dilutions in DMSO) cell_culture->compound_prep seed_cells 3. Seed Cells in 96-well Plate compound_prep->seed_cells treat_cells 4. Treat Cells with Compound seed_cells->treat_cells incubate 5. Incubate (24-72h) treat_cells->incubate ldh_assay 6. LDH Assay (Collect Supernatant, Add Reagent) incubate->ldh_assay read_absorbance 7. Read Absorbance (490nm for LDH) ldh_assay->read_absorbance calculate_cytotoxicity 8. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_ic50 9. Determine IC50 Value calculate_cytotoxicity->determine_ic50

Caption: Workflow for determining compound cytotoxicity.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)

  • Complete cell culture medium

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

  • LDH cytotoxicity detection kit

  • 96-well clear-bottom black plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Treat the cells with the compound dilutions and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Treatment GroupConcentration (µM)Absorbance (490 nm)% Cytotoxicity
Vehicle Control00.1500%
Compound X10.1655%
Compound X100.21020%
Compound X500.450100%
Maximum LDH ReleaseN/A0.450100%

Part 2: Investigating Antioxidant Activity

Based on its phenolic structure, a primary hypothesized activity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is its ability to counteract oxidative stress. Cellular antioxidant activity assays are crucial for evaluating this potential in a biologically relevant context.

Protocol: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.

Materials:

  • Hepatoma (HepG2) or other suitable cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Radical initiator (e.g., AAPH)

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with a working solution of DCFH-DA.

  • Compound Incubation: Wash the cells to remove excess probe and incubate with various concentrations of the test compound and quercetin.

  • Induction of Oxidative Stress: Add the radical initiator to induce the formation of reactive oxygen species (ROS).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals over a set period using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for each concentration. Determine the CAA value, which represents the concentration of the compound that produces a 50% inhibition of the AUC.

CompoundConcentration (µM)Fluorescence (AUC)% Inhibition
Vehicle Control0500000%
Compound X104000020%
Compound X502500050%
Compound X1001000080%
Quercetin252000060%

Part 3: Probing Anti-inflammatory Potential

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.[18][19] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway of NF-κB Activation

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_translocation Nuclear Translocation cluster_response Gene Expression lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB in Nucleus nfkb->nfkb_nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nucleus->gene_expression Transcription

Caption: Simplified NF-κB signaling pathway.

Protocol: NF-κB Translocation Assay

This assay quantifies the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus in stimulated cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells on coverslips or in imaging-compatible plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining: Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.

TreatmentLPS StimulationNuclear/Cytoplasmic NF-κB p65 Ratio% Inhibition
Untreated-1.0N/A
Vehicle Control+3.50%
Compound X (50 µM)+1.868%
Positive Control (e.g., Bay 11-7082)+1.292%

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial characterization of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. Based on its chemical structure, it is plausible that this compound exhibits both antioxidant and anti-inflammatory activities. The outlined assays, from foundational cytotoxicity assessments to more specific functional assays like the CAA and NF-κB translocation, will enable researchers to systematically investigate these potential biological effects.

Positive results from these initial screens would warrant further investigation into the specific molecular targets and downstream signaling pathways modulated by this compound. Subsequent studies could include the evaluation of its effects on the expression of antioxidant enzymes, the production of various pro-inflammatory cytokines, and its efficacy in more complex in vitro models of disease. Ultimately, these cell-based assays are a critical first step in determining the therapeutic potential of novel compounds like Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in the fields of drug discovery and development.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Antioxidant Potential of Substituted Phenols. BenchChem.
  • Carbone, F., et al. (2004). Heteroaryl-substituted phenols as potential antioxidants. Journal of Pharmacy and Pharmacology, 56(6), 785-790.
  • Ali, A. M., et al. (2013). Radical scavenging and antioxidant activities of phenols, enols and anilines. Food Chemistry, 136(3-4), 1461-1469.
  • Lloyd, W. G., et al. (1969). Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. Industrial & Engineering Chemistry Product Research and Development, 8(2), 148-154.
  • Lucarini, M., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 64(8), 2631-2638.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Dispenza, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • García-Pérez, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 4933.
  • García-Pérez, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • García-Pérez, P., et al. (2022).
  • Australian Industrial Chemicals Introduction Scheme. (2022).
  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12328.
  • Al-Khayri, J. M., et al. (2025). Anti-Inflammatory and Antioxidant Potential of Plant-Derived Phenolic Acids as Triple COX, LOX, and NOX Inhibitors: A Computational Approach. International Journal of Molecular Sciences, 26(11), 5873.
  • Pérez-Cano, F. J., & Castell, M. (2016). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Foods, 5(3), 54.
  • Lee, S. Y., et al. (2015). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Molecules, 20(9), 17269-17282.
  • ChemBK. (2024). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-(Di(propan-2-yl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • International Journal of Foundation for Medical Research. (n.d.).
  • ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • Ivy Fine Chemicals. (n.d.). Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-γ-phenyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
  • Journal of Chemical & Engineering Data. (n.d.).
  • MDPI. (n.d.). Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion.
  • PubChem. (n.d.). Benzenepropanol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 18(6), 6994-7023.
  • ChemBK. (2024). 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol Request for Quotation. Retrieved from [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 887-894.
  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.
  • Pharmaffiliates. (n.d.). 4-(((4-((R)-3-(diisopropylamino)-1-phenylpropyl)-3-hydroxybenzyl)oxy)methyl)phenol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Aromas

The fragrance industry is in a perpetual search for novel molecules that can evoke unique sensory experiences, offer improved performance, and possess a favorable safety profile. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS No. 1312416-97-9), a substituted aryl alkyl alcohol, presents an intriguing scaffold for exploration as a potential fragrance ingredient.[1][2][3][4] Its molecular structure, featuring a substituted phenolic ring and a phenylpropanol backbone, suggests the potential for a complex and desirable odor profile, possibly with floral, balsamic, or woody notes, akin to other members of the aryl alkyl alcohol class.[5]

These application notes provide a comprehensive guide for the systematic evaluation of this novel compound, from initial synthesis and characterization to in-depth olfactory analysis, stability testing, and a robust safety assessment framework. The protocols outlined herein are designed to be self-validating and are grounded in the established principles of fragrance ingredient development and the rigorous safety assessment methodologies championed by the Research Institute for Fragrance Materials (RIFM).[6][7][8][9][10]

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of a potential fragrance ingredient is fundamental to its application and formulation. While experimental data for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is not extensively available, predicted values provide a starting point for experimental design.

PropertyPredicted ValueSource
Molecular FormulaC16H18O3[1][2]
Molar Mass258.31 g/mol [1][2]
Boiling Point481.9 ± 40.0 °C[1][2]
Density1.216 ± 0.06 g/cm³[1][2]
pKa9.66 ± 0.48[1]

Proposed Synthesis and Purification Workflow

The synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- can be approached through a multi-step process, leveraging established organic chemistry reactions. The following is a proposed synthetic route, which should be optimized for yield and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 4-Bromo-2-hydroxybenzaldehyde Phenylacetylene step1 Sonogashira Coupling start->step1 step2 Reduction of Alkyne step1->step2 step3 Reduction of Aldehyde and Hydroxymethylation step2->step3 product Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- step3->product crude Crude Product product->crude Proceed to Purification purification1 Column Chromatography crude->purification1 purification2 Recrystallization purification1->purification2 pure_product Pure Product (>99%) purification2->pure_product

Caption: Proposed workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Synthesis
  • Sonogashira Coupling: React 4-bromo-2-hydroxybenzaldehyde with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. This reaction will form the carbon-carbon bond between the aromatic ring and the phenylacetylene moiety.

  • Reduction of the Alkyne: The resulting alkyne is then selectively reduced to the corresponding alkane. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reduction of Aldehyde and Hydroxymethylation: The aldehyde group is reduced to a primary alcohol, and a hydroxymethyl group is introduced at the 5-position. This can be a multi-step process involving protection of the phenolic hydroxyl group, followed by reduction of the aldehyde (e.g., with NaBH4), and then a formylation-reduction sequence to introduce the hydroxymethyl group.

Experimental Protocol: Purification
  • Column Chromatography: The crude product is subjected to silica gel column chromatography to separate the desired product from unreacted starting materials and byproducts. A gradient elution system of hexane and ethyl acetate is recommended.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Olfactory Evaluation: Unveiling the Aroma Profile

The olfactory properties of a new molecule are its most critical attribute as a fragrance ingredient. A systematic evaluation involving both instrumental and sensory analysis is essential.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector. This allows for the identification of the specific components in a sample that contribute to its overall aroma.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., ethanol).

  • GC-MS/O Analysis: Inject the sample into a GC-MS/O system. The effluent from the GC column is split between a mass spectrometer (for chemical identification) and an olfactometry port.

  • Odor Description: A trained sensory panelist sniffs the effluent from the olfactometry port and provides a detailed description of the odor at specific retention times.

  • Data Correlation: Correlate the odor descriptions with the mass spectrometry data to identify the chemical structure responsible for each aroma nuance.

Sensory Panel Evaluation

A trained sensory panel provides a comprehensive and nuanced evaluation of the fragrance's character, intensity, and longevity.

Experimental Protocol:

  • Panelist Training: Train a panel of at least 10 individuals to recognize and describe various odor characteristics using a standardized lexicon.

  • Sample Presentation: Present the purified compound on smelling strips at various concentrations in a neutral solvent.

  • Odor Profile Assessment: Panelists will evaluate and score the following attributes:

    • Top Notes: The initial impression of the fragrance.

    • Heart (Middle) Notes: The main character of the fragrance that emerges after the top notes have dissipated.

    • Base Notes: The final, long-lasting impression of the fragrance.

    • Odor Intensity: The perceived strength of the aroma.

    • Substantivity: The longevity of the fragrance on a substrate (e.g., skin, fabric).

Stability and Performance Assessment

A commercially viable fragrance ingredient must be stable in various product formulations and under different environmental conditions.

Protocol for Stability Testing:
  • Product Base Incorporation: Incorporate the fragrance ingredient at a typical use level (e.g., 0.1-2%) into various product bases, including:

    • Ethanolic solution (for fine fragrance)

    • Oil-in-water emulsion (lotion)

    • Surfactant-based solution (shampoo)

  • Accelerated Aging: Store the formulated products under accelerated aging conditions (e.g., 40°C, 75% relative humidity) for a period of 1, 2, and 3 months.

  • Evaluation: At each time point, evaluate the samples for:

    • Olfactory Changes: Any alteration in the odor profile.

    • Color and Appearance: Any changes in the physical appearance of the product.

    • Chemical Stability: Use analytical techniques like HPLC or GC-MS to quantify the concentration of the fragrance ingredient and identify any degradation products.

Safety Assessment: A Tiered and Systematic Approach

Ensuring the safety of a new fragrance ingredient is paramount. The safety assessment should follow a systematic, tiered approach as advocated by the Research Institute for Fragrance Materials (RIFM).[6][9]

Safety_Assessment_Workflow start Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- step1 Structural & Physicochemical Characterization start->step1 step2 Grouping with Structurally Similar Compounds step1->step2 step3 Exposure Assessment (Threshold of Toxicological Concern - TTC) step2->step3 step4 In Silico Toxicity Prediction (QSAR) step3->step4 step5 In Vitro Testing (Genotoxicity, Skin Sensitization) step4->step5 step6 In Vivo Testing (if necessary) (Dermal Irritation, Acute Toxicity) step5->step6 final Comprehensive Safety Assessment & Establishment of Safe Use Levels step6->final

Caption: A tiered approach to the safety assessment of a novel fragrance ingredient.

Key Endpoints for Safety Evaluation

The safety assessment will focus on several critical endpoints as outlined by RIFM's comprehensive program.[7]

  • Genotoxicity: Assess the potential of the compound to cause genetic mutations using a battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay).

  • Repeated Dose Toxicity: Evaluate the potential for adverse effects from repeated exposure. The Threshold of Toxicological Concern (TTC) approach can be a valuable tool for initial assessment.[7]

  • Skin Sensitization: Determine the potential of the ingredient to cause allergic contact dermatitis. In vitro methods like the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay are recommended as initial screens.

  • Phototoxicity and Photoallergenicity: Assess whether the compound becomes toxic or allergenic upon exposure to UV light, given its aromatic structure.

  • Local Respiratory Toxicity: While inhalation exposure to most fragrance ingredients is low, it is an important consideration.[7]

Conclusion

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- holds promise as a novel fragrance ingredient. However, a systematic and rigorous evaluation of its olfactory properties, performance, and safety is essential before it can be considered for commercial application. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and developers to undertake this evaluation, ensuring both innovation and consumer safety.

References

  • Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., Dagli, M. L., ... & Wilcox, D. K. (2003). The safety assessment of fragrance materials. Regulatory toxicology and pharmacology, 37(2), 149-161.
  • Research Institute for Fragrance Materials. (n.d.). Safety Assessment Program. RIFM.
  • Research Institute for Fragrance Materials. (n.d.).
  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M. L., Fryer, A. D., ... & Api, A. M. (2007). The safety assessment of fragrance materials. Regulatory toxicology and pharmacology, 48(2), 130-144.
  • RIFM. (n.d.). RIFM Fragrance Ingredient Safety Assessment Authorship and Process.
  • ChemBK. (2024). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol.
  • ChemBK. (2024). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-.
  • Ivy Fine Chemicals. (n.d.). Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl-.
  • ChemicalBook. (n.d.). Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-γ-phenyl- | 1312416-97-9.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on β,β,3-trimethyl-benzenepropanol. Food and Chemical Toxicology, 50(Suppl 2), S263-S268.

Sources

Application Note: High-Throughput Screening of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- Libraries for Bioactive Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed guide for the high-throughput screening of chemical libraries derived from the core scaffold of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

Introduction

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS: 1312416-97-9; Molecular Formula: C16H18O3) is a phenolic compound with a scaffold suggestive of potential biological activity.[1][2][3][4] Phenolic compounds are a well-established class of molecules known for a wide range of therapeutic effects, including antioxidant, anti-inflammatory, antimicrobial, and enzyme-modulating activities.[5][6] Given the novelty of this particular scaffold, a high-throughput screening (HTS) campaign of a focused library of its derivatives is a rational and efficient strategy for identifying novel bioactive agents.

This application note outlines a comprehensive, tiered HTS cascade designed to broadly assess the bioactivity of a library of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- analogs and subsequently delineate their mechanism of action. The screening funnel is designed to progress from broad, cost-effective primary assays to more complex and specific secondary and tertiary assays.

Strategy for High-Throughput Screening

A tiered or funnel-based screening approach is employed to efficiently manage the large number of compounds in a typical library.[7][8] This strategy consists of:

  • Primary Screening: High-capacity, cost-effective assays to identify "hits" with any biological activity.

  • Secondary Screening: More specific assays to confirm the activity of primary hits and begin to elucidate the mechanism of action.

  • Tertiary Screening & Lead Optimization: In-depth studies on confirmed hits to determine potency, selectivity, and initial structure-activity relationships (SAR).

The proposed screening cascade for the Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- library will focus on two key areas where phenolic compounds are known to be active: antioxidant potential and cytotoxicity/cell viability.

Experimental Workflow Diagram

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening cluster_3 Lead Optimization Compound_Library Benzenepropanol Derivative Library Primary_Assay Antioxidant & Cytotoxicity Assays Compound_Library->Primary_Assay Hit_Confirmation Dose-Response Analysis Primary_Assay->Hit_Confirmation Secondary_Assays Mechanism of Action Assays (e.g., Enzyme Inhibition, Reporter Assays) Hit_Confirmation->Secondary_Assays Lead_Opt Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Opt

Caption: High-Throughput Screening Cascade for Benzenepropanol Derivative Libraries.

Protocols

PART 1: Primary High-Throughput Screening

The primary screen will be conducted in parallel for two distinct activities: antioxidant potential and general cytotoxicity. This dual approach allows for the early identification of compounds with specific antioxidant effects versus those that are broadly cytotoxic.

Protocol 1.1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and reliable method to assess the free radical scavenging ability of the test compounds.[6]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (100 µM in methanol)

    • Test compounds (10 mM in DMSO)

    • Ascorbic acid (positive control, 10 mM in water)

    • Methanol

    • 384-well microplates, clear bottom

  • Instrumentation:

    • Automated liquid handler

    • Microplate reader with absorbance measurement at 517 nm

  • Procedure:

    • Prepare a working solution of test compounds by diluting the 10 mM stock to 100 µM in methanol.

    • Using an automated liquid handler, add 5 µL of the 100 µM test compound solution to the wells of a 384-well plate.

    • Add 5 µL of methanol to the negative control wells.

    • Add 5 µL of a 100 µM ascorbic acid solution to the positive control wells.

    • Add 45 µL of the 100 µM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • A hit is defined as a compound exhibiting ≥ 50% inhibition.

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]

  • Materials:

    • HeLa cells (or other suitable cell line)

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Test compounds (10 mM in DMSO)

    • Staurosporine (positive control for cytotoxicity, 10 mM in DMSO)

    • CellTiter-Glo® Reagent

    • 384-well microplates, white, solid bottom

  • Instrumentation:

    • Automated liquid handler

    • Microplate luminometer

  • Procedure:

    • Seed HeLa cells into 384-well plates at a density of 2,500 cells per well in 40 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare a 10 µM working solution of the test compounds.

    • Add 1 µL of the test compound solution to the cell plates.

    • Add 1 µL of DMSO to the negative control wells and 1 µL of 10 µM staurosporine to the positive control wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • The percentage of cell viability is calculated as: % Viability = (Luminescence_sample / Luminescence_control) * 100

    • A cytotoxic hit is defined as a compound that reduces cell viability by ≥ 50%.

PART 2: Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screen will be subjected to dose-response analysis to confirm their activity and determine their potency (IC50 or EC50).

Protocol 2.1: Dose-Response Analysis

  • Procedure:

    • For each hit compound, prepare a 10-point, 3-fold serial dilution series starting from 100 µM.

    • Perform the primary assays (DPPH and CellTiter-Glo®) with this dilution series.

    • Plot the percentage inhibition or viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.

Example Data Presentation for Dose-Response Analysis

Compound IDPrimary AssayIC50/EC50 (µM)
BPG-001DPPH12.5
BPG-008CellTiter-Glo®8.2
BPG-015DPPH25.1
BPG-022CellTiter-Glo®15.7

Protocol 2.2: Secondary Mechanism of Action (MoA) Assays

For compounds confirmed to have antioxidant activity without significant cytotoxicity, a secondary assay to investigate their potential to inhibit a relevant enzyme, such as a kinase, could be performed. For cytotoxic compounds, a caspase-3/7 activity assay can determine if cell death occurs via apoptosis.

Signaling Pathway Diagram for Apoptosis

Apoptosis_Pathway Cytotoxic_Compound Cytotoxic Compound (e.g., BPG-008) Mitochondria Mitochondria Cytotoxic_Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified Apoptotic Pathway Induced by a Cytotoxic Compound.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Promega.
  • Maciuk, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Biochemical Assay Services. (n.d.). Evotec.
  • How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap Synapse.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Shoichet, B. K., et al. (2002). Virtual screening of chemical libraries. Nature, 415(6871), 544-549.
  • Chen, Y., et al. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology, 7, 345.
  • Tan, S. F., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. Antioxidants, 10(2), 234.
  • An, F., & Qu, Z. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, 5(4).
  • Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics. (2025). ResearchGate.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • High Throughput Screening (HTS). (n.d.). ATCC.
  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories.
  • 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. (2024). ChemBK.
  • High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. (2021). Antioxidants, 10(2), 234.
  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. (2024). ChemBK.
  • Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl-. (n.d.). Ivy Fine Chemicals.
  • Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-γ-phenyl-. (n.d.). ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or planning the synthesis of this dihydrochalcone derivative. My objective is to provide not just a protocol, but a framework for rational optimization and troubleshooting, grounded in established chemical principles. We will explore the nuances of the synthesis, from starting material selection to final product purification, empowering you to navigate the common pitfalls and maximize your yield and purity.

Strategic Overview of the Synthesis

The target molecule, Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, is a substituted dihydrochalcone. A logical and robust synthetic approach involves a two-step sequence:

  • Claisen-Schmidt Condensation: Formation of the chalcone backbone via a base-catalyzed condensation of a substituted acetophenone with an appropriate benzaldehyde derivative. This reaction is a cornerstone for synthesizing chalcones due to its reliability and operational simplicity.[1]

  • Chemoselective Reduction: Reduction of the α,β-unsaturated double bond of the intermediate chalcone to yield the final dihydrochalcone product.

The primary challenges in this synthesis arise from the functional groups on the phenolic ring: the free hydroxyl group and the benzylic alcohol (hydroxymethyl group). These groups can influence the reactivity of the starting materials and intermediates and may necessitate the use of protecting groups or carefully controlled reaction conditions to prevent side reactions.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Chemoselective Reduction A 2-Hydroxy-5-(hydroxymethyl)acetophenone C Intermediate Chalcone A->C Base (e.g., NaOH, KOH) Ethanol/Water B Cinnamaldehyde B->C D Final Product: Benzenepropanol, 2-hydroxy-5- (hydroxymethyl)-gamma-phenyl- C->D Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthetic workflow.

Troubleshooting Guide & Optimization Protocols

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)

Question 1: My Claisen-Schmidt condensation is resulting in a low yield of the chalcone. What are the primary causes and how can I optimize the reaction?

Answer: Low yields in this step are common and can typically be traced to one of several factors. Let's break them down.

  • Causality: The Claisen-Schmidt condensation relies on the formation of an enolate from the acetophenone, which then attacks the benzaldehyde. The presence of the phenolic hydroxyl group can complicate this. The strong base required for enolate formation will also deprotonate the phenol, creating a phenoxide. While this still allows the reaction to proceed, it alters the electronic properties of the ring and can lead to side reactions or solubility issues.

  • Troubleshooting & Optimization:

    • Base Concentration and Stoichiometry: The concentration of the aqueous base (NaOH or KOH) is critical. Too low, and the enolate formation is inefficient. Too high, and you risk promoting side reactions like Cannizzaro reactions with the aldehyde.

      • Protocol Insight: Start with a 10-20% aqueous solution of NaOH or KOH. Use a molar excess of the base relative to the acetophenone to ensure complete deprotonation.

    • Temperature Control: This is an exothermic reaction. Letting the temperature rise uncontrollably can lead to the formation of resinous byproducts.

      • Protocol Insight: Maintain the reaction temperature between 15-25°C using an ice bath. Add the aldehyde slowly to the basic solution of the acetophenone to control the exotherm.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

      • Protocol Insight: Monitor the reaction using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours at room temperature, but some systems may require longer.

    • Purity of Starting Materials: Impurities in either the acetophenone or the aldehyde can inhibit the reaction or introduce side products.

      • Protocol Insight: Ensure your starting materials are pure. Recrystallize or distill them if necessary.

ParameterInitial ConditionOptimized ConditionRationale
Base 40% NaOH (aq)10-20% NaOH or KOH (aq)Reduces the likelihood of side reactions and polymerization.
Temperature Uncontrolled (RT)15-25°C (Ice bath)Minimizes the formation of undesirable resinous byproducts.
Addition Method All reagents mixed at onceSlow, dropwise addition of aldehydeControls the reaction exotherm and ensures a homogeneous reaction mixture.
Solvent EthanolEthanol/Water mixtureThe aqueous component is necessary for the base, while ethanol helps to solubilize the organic starting materials.

Question 2: I am observing multiple spots on my TLC plate besides the starting materials and product. What side reactions could be occurring?

Answer: The formation of multiple products is often due to the reactivity of the hydroxyl groups or self-condensation reactions.

  • Causality & Side Reactions:

    • Aldol Self-Condensation: The acetophenone can react with itself if the benzaldehyde is not reactive enough or is added too slowly.

    • Cannizzaro Reaction: If using a very high concentration of base, the benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction.

    • Reactions involving the Hydroxymethyl Group: While generally stable under these basic conditions, strong base and elevated temperatures could potentially lead to minor side reactions at the benzylic alcohol.

  • Troubleshooting Workflow:

Side_Reactions Start Multiple Spots on TLC Q1 Are starting materials visible? Start->Q1 A1_Yes Incomplete Reaction. Increase reaction time or adjust base concentration. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is the aldehyde degrading? (Check for Cannizzaro products) A1_No->Q2 Final Optimize purification via column chromatography with a gradient elution. Q2->Final No A2_Yes Reduce base concentration and maintain low temperature. A2_Yes->Final

Caption: Logic diagram for diagnosing side reactions.

Part B: Chemoselective Reduction of the Chalcone

Question 3: My reduction of the chalcone's double bond is incomplete, or I am seeing reduction of the ketone as well. How can I improve the selectivity?

Answer: Achieving selective reduction of the α,β-unsaturated double bond while preserving the carbonyl group is a classic challenge. The choice of reducing agent and conditions is paramount.

  • Causality: Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) is a common method for reducing this double bond.[2] However, under harsh conditions (high pressure, high temperature, or prolonged reaction times), the ketone can also be reduced to a secondary alcohol. Other reducing agents, like sodium borohydride (NaBH₄), will preferentially reduce the ketone, which is not the desired outcome in this step.

  • Troubleshooting & Optimization:

    • Catalyst Selection: Palladium on carbon (Pd/C) is the standard and most reliable catalyst for this transformation.

      • Protocol Insight: Use 5-10% Pd/C. Ensure the catalyst is fresh and active.

    • Hydrogen Pressure: High hydrogen pressure can lead to over-reduction.

      • Protocol Insight: Often, atmospheric pressure (using a balloon of H₂) is sufficient. If the reaction is slow, you can increase the pressure to 2-3 bar, but monitor the reaction closely.

    • Solvent Choice: The solvent can affect the catalyst's activity.

      • Protocol Insight: Ethyl acetate or ethanol are excellent solvent choices. They are relatively inert and solubilize the chalcone well.

    • Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time.

      • Protocol Insight: Monitor the reaction by TLC. As soon as the starting chalcone spot has disappeared, stop the reaction by filtering off the catalyst. This prevents the slower reduction of the ketone.

ParameterCondition for Over-reductionOptimized Condition for SelectivityRationale
Reducing Agent NaBH₄, LiAlH₄H₂ with Pd/C catalystNaBH₄ and LiAlH₄ will reduce the ketone. Catalytic hydrogenation is selective for the C=C double bond under controlled conditions.[3]
H₂ Pressure >10 bar1-3 bar (Atmospheric to slightly elevated)Minimizes the risk of reducing the carbonyl group.
Temperature >50°CRoom Temperature (20-25°C)Higher temperatures increase the rate of all reductions, including the undesired ketone reduction.
Reaction Time Left overnight without monitoringMonitored by TLC until SM is consumedPrevents over-reduction once the primary reaction is complete.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-hydroxy-5-(hydroxymethyl)acetophenone in 50 mL of ethanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 15°C.

  • Base Addition: Slowly add 20 mL of a 15% aqueous potassium hydroxide (KOH) solution while stirring.

  • Aldehyde Addition: To this mixture, add 11 mmol (a slight excess) of cinnamaldehyde dropwise over 20 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of cold, dilute HCl (approx. 1 M). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol to remove unreacted aldehyde.

  • Drying & Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from an appropriate solvent like ethanol or purify by column chromatography.

Protocol 2: Synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (Final Product)

  • Setup: In a hydrogenation flask, dissolve 5 mmol of the chalcone intermediate from Protocol 1 in 50 mL of ethyl acetate.

  • Catalyst Addition: Carefully add 0.1 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate the air, and then introduce hydrogen gas (a balloon is often sufficient for atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude final product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q: Is a Friedel-Crafts acylation a viable alternative for this synthesis? A: While theoretically possible, a direct Friedel-Crafts acylation on a phenol derivative with a hydroxymethyl group is highly challenging and not recommended. The lone pair of electrons on the phenolic oxygen will coordinate strongly with the Lewis acid catalyst (like AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution.[4][5] This coordination can also lead to O-acylation, forming a phenyl ester, rather than the desired C-acylation for the ketone.[4] The presence of the hydroxymethyl group further complicates matters as it can also react with the Lewis acid. A Fries rearrangement of a protected intermediate might be a possible, but more complex, alternative.[5]

Q: Do I need to use protecting groups for the hydroxyl functions? A: For the proposed Claisen-Schmidt pathway, protecting groups are generally not necessary if the reaction conditions are well-controlled (mild base, low temperature). The phenolic hydroxyl is deprotonated but this does not inhibit the reaction. For the catalytic hydrogenation, the hydroxyl groups are typically stable. However, if you encounter significant side reactions or solubility issues, protecting the phenolic hydroxyl as a methyl or benzyl ether could be a valid optimization strategy, though it adds extra steps to the synthesis.

Q: My final product is difficult to crystallize and remains an oil. What can I do? A: This is a common issue with poly-functionalized molecules that can form strong hydrogen bonds. First, ensure the product is highly pure by performing careful column chromatography. If it still remains an oil, you can try co-evaporation with a non-polar solvent like hexane or toluene to remove trace amounts of polar solvents. Alternatively, try to induce crystallization by dissolving the oil in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly adding a poor solvent (like hexane) until turbidity persists, then cool it down slowly.

References

  • Nowakowska, Z., & Kedzia, B. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Pharmaceuticals, 14(9), 847. [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • ResearchGate. (2018). How can I perform Friedel crafts acylation with phenol? [Link]

  • ResearchGate. Reduction of chalcone by hydrogenation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Salehi, B., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 28(13), 5037. [Link]

Sources

Purification challenges of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the purification of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this highly functionalized molecule. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Understanding the Molecule and Its Common Impurities

The purification challenges for this compound stem directly from its molecular structure: a benzenepropanol core featuring two distinct hydroxyl groups—one phenolic and one primary benzylic alcohol. This combination imparts significant polarity and multiple sites for hydrogen bonding, influencing solubility and chromatographic behavior.

Table 1: Physicochemical Properties
PropertyValueSource/Comment
CAS Number 1312416-97-9[1][2][3]
Molecular Formula C₁₆H₁₈O₃[1][4]
Molecular Weight 258.31 g/mol [4][5]
Predicted Density 1.216 g/cm³[4]
Predicted Boiling Point 481.9 °C[4]
Predicted pKa 9.66 (Phenolic -OH)[4] The acidic nature of the phenol is a key factor in chromatographic interactions.
Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: Based on common synthetic routes for similar phenolic compounds, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could be a substituted phenol or a phenylpropanal/phenylpropanone derivative.

  • Positional Isomers: If the synthesis involves electrophilic aromatic substitution (e.g., Friedel-Crafts or formylation), you may generate isomers where the hydroxymethyl or propanol side chains are at different positions on the phenolic ring.

  • Oxidation Byproducts: The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type impurities. The benzylic alcohol can also be oxidized to an aldehyde or carboxylic acid, especially if exposed to air and certain metals over time.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin Layer Chromatography (TLC) is the most effective initial technique. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The target compound is quite polar and should have a relatively low Rf value. Key indicators on a TLC plate are:

  • A single, well-defined spot: Indicates high purity.

  • Multiple spots: Suggests the presence of impurities. Spots with higher Rf values are typically less polar (e.g., starting materials), while spots that streak or remain at the baseline are often highly polar impurities or baseline decomposition.

  • Colored streaks: Often indicative of trace amounts of highly conjugated, colored oxidation byproducts.

Section 2: Troubleshooting Crystallization

Crystallization is a powerful and scalable purification technique, but the high polarity and hydrogen bonding capability of this molecule can make finding a suitable solvent system challenging.[6][7] The primary goal is to identify a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[6]

Frequently Asked Questions (FAQs): Crystallization Issues

Q3: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent environment. The compound separates as a liquid phase instead of forming an ordered crystal lattice. This is common with polar compounds that can be difficult to crystallize.

Causality: The high concentration of your polar compound in a hot solvent can create a liquid-like phase that is immiscible with the bulk solvent upon cooling.

Solutions:

  • Reduce the Cooling Rate: Cool the solution very slowly. Start by allowing it to cool to room temperature over several hours, then transfer it to a refrigerator. Avoid shocking the solution in an ice bath.

  • Use a More Polar Solvent: The compound may be too insoluble in your current hot solvent, requiring a very high temperature for dissolution that is above its effective melting point. Try a more polar solvent like isopropanol, ethanol, or an ethanol/water mixture.[8]

  • Lower the Initial Concentration: Use more solvent to dissolve the crude material. This reduces the saturation level at any given temperature, giving the molecules more time and space to orient into a crystal lattice.

  • Add Seed Crystals: If you have a small amount of pure material, adding a single seed crystal to the cooled, supersaturated solution can provide a template for crystallization to begin.[9][10]

Experimental Protocol: Screening for a Crystallization Solvent System
  • Setup: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water).

  • Solubility Test:

    • If the compound dissolves readily at room temperature, the solvent is too good; set it aside as a potential "soluble" solvent for a solvent-pair system.

    • If the compound is insoluble at room temperature, heat the test tube gently in a water bath.

  • Hot Dissolution: If the compound dissolves when hot, it is a potential candidate. Remove the tube from the heat and allow it to cool slowly.

  • Observation:

    • Ideal Outcome: Abundant crystal formation upon cooling.

    • Poor Outcome: No precipitation, or the compound oils out.

  • Solvent-Pair System: If no single solvent is ideal, try a solvent-pair. Dissolve the compound in a small amount of a "soluble" solvent (e.g., methanol). Then, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Gently heat to re-dissolve, then allow to cool slowly.

Section 3: Troubleshooting Chromatographic Purification

For high-purity requirements or when crystallization fails, column chromatography is the method of choice. The key challenge with this molecule is its interaction with the stationary phase.

Workflow Diagram: Purification Method Selection

G start Crude Product Purity Assessment (TLC) decision1 Is there one major spot with minor, well-separated impurities? start->decision1 cryst Attempt Crystallization decision1->cryst Yes complex Complex mixture or co-eluting spots on TLC? decision1->complex No decision2 Successful Crystallization? cryst->decision2 chrom Proceed to Column Chromatography decision2->chrom No / Oiled Out end_node Pure Compound decision2->end_node Yes chrom->end_node complex->chrom

Caption: Decision tree for selecting an initial purification strategy.

Frequently Asked Questions (FAQs): Chromatography Issues

Q4: My compound is streaking badly or showing severe peak tailing on the silica gel column. What is causing this?

A4: This is a classic problem for compounds containing acidic protons, particularly phenols.

Causality: The phenolic hydroxyl group (pKa ≈ 9.7) is acidic enough to interact strongly with residual basic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow elution kinetics and severe tailing.

Solutions:

  • Add an Acidic Modifier to the Eluent: The most effective solution is to add a small amount of a volatile acid to your mobile phase. Typically, 0.5-1% acetic acid is sufficient. The acid protonates the basic sites on the silica and suppresses the deprotonation of your phenolic compound, leading to sharper, more symmetrical peaks.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Diol-bonded or C18-bonded (reverse-phase) silica are excellent alternatives.

  • Check for Overloading: Tailing can also be a sign of overloading the column. Ensure you are not using more than a 1:20 ratio of crude material to silica gel by weight (e.g., max 1g of compound for 20g of silica).

Q5: I'm struggling to separate my target compound from a very similar impurity. How can I improve the resolution?

A5: Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and allowing for better separation. This is the first and simplest variable to adjust.

  • Change Solvent System: The "selectivity" of the separation can be altered by changing the composition of the mobile phase. Instead of an ethyl acetate/hexanes system, try a dichloromethane/methanol system. The different hydrogen bonding and dipole-dipole interactions of the new solvents can change the relative elution order and improve separation.

  • Use a High-Performance Column: If you have access to one, using a column packed with smaller, more uniform silica particles (e.g., from a flash chromatography system) will provide significantly higher resolution than a gravity column.

Workflow Diagram: Optimizing Flash Chromatography

G start Develop TLC Method (Target Rf ≈ 0.25-0.35) check1 Are peaks tailing? start->check1 add_acid Add 0.5% Acetic Acid to Mobile Phase check1->add_acid Yes run_col Run Gradient Column (e.g., 0% to 100% of TLC eluent) check1->run_col No add_acid->run_col analyze Analyze Fractions by TLC run_col->analyze combine Combine Pure Fractions & Evaporate analyze->combine check2 Is purity >95% by HPLC/NMR? combine->check2 end_node Purified Product check2->end_node Yes rechrom Re-chromatograph impurity-containing fractions check2->rechrom No rechrom->analyze

Caption: Workflow for optimizing a flash chromatography separation.

Section 4: Stability and Handling

Q6: Does this compound have any known stability issues? How should I store the purified material?

A6: Yes, compounds with both phenolic and benzylic alcohol functionalities can be sensitive.[11]

  • Oxidation: The primary degradation pathway is oxidation. Phenols can oxidize to colored quinones, especially when exposed to air, light, or trace metals. This is often visually apparent as the material develops a yellow or brownish tint over time.

  • Storage Conditions: For long-term stability, the purified solid should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and kept cold (-20°C is recommended). Solutions of the compound, especially in solvents like methanol or ethanol, should be used fresh as degradation can be faster in solution.[12][13]

References

  • 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol - ChemBK. (2024). Retrieved from [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl- - ChemBK. (2024). Retrieved from [Link]

  • Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl- - 生产厂家 - cas号查询. (2024). Retrieved from [Link]

  • Benzenepropanol | C9H12O | CID 31234 - PubChem. (n.d.). Retrieved from [Link]

  • How do I make a crystal of highly polar compounds? - ResearchGate. (2015). Retrieved from [Link]

  • Silva, M., Vieira, B., & Ottens, M. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2856-2864. Retrieved from [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl- - Ivy Fine Chemicals. (n.d.). Retrieved from [Link]

  • (PDF) Preferential crystallization for the purification of similar hydrophobic polyphenols. (2017). Retrieved from [Link]

  • 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Crystallization - University of California, Irvine. (n.d.). Retrieved from [Link]

  • Benzenepropanol - Evaluation statement. (2022). Australian Government Department of Health. Retrieved from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Stability of derivatives in organic solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2023). Retrieved from [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom Publishing. (2024). Organic Chemistry: Current Research. Retrieved from [Link]

  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - Forschungszentrum Jülich. (2020). Retrieved from [Link]

  • CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents. (2021).

Sources

Technical Support Center: Stabilizing Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-," hereafter referred to as the "Compound." This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with this molecule in solution.

While the provided nomenclature is not standard, the core structure it describes—a phenolic ring substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group—is highly susceptible to specific degradation pathways. This guide focuses on the fundamental chemistry of these functional groups to provide robust, field-proven strategies for enhancing stability. The principles discussed here are broadly applicable to a wide range of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of the Compound is rapidly turning yellow/brown. What is causing this discoloration?

This is a classic sign of oxidative degradation. The phenolic hydroxyl group on the benzene ring is highly susceptible to oxidation, which converts the phenol into a quinone-type structure. These quinone species are often highly colored and can further polymerize, leading to the observed yellow, brown, or sometimes pink discoloration. This process is accelerated by exposure to oxygen, light, elevated pH, and the presence of trace metal ions.

Q2: I'm observing a significant loss of potency in my stock solution over a short period. Why is this happening?

Loss of potency is primarily due to the chemical degradation of your Compound. The two main culprits are:

  • Oxidation of the Phenol: As described above, this is a major degradation pathway.

  • Oxidation of the Hydroxymethyl Group: The -CH2OH group can be oxidized, first to an aldehyde and then to a carboxylic acid. This structural change will almost certainly lead to a loss of biological activity.

Both pathways can occur simultaneously and are promoted by the same conditions (oxygen, light, high pH, metal ions).

Q3: What are the ideal storage conditions for a stock solution of this Compound?

For maximum stability, a multi-faceted approach is required:

  • pH Control: Maintain the solution at a slightly acidic pH (typically between 4 and 6). Phenols are significantly more stable at acidic pH compared to neutral or alkaline conditions, where the formation of the more easily oxidized phenoxide ion is favored.[1][2][3][4]

  • Minimize Oxygen Exposure: Prepare solutions using degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation.[5][6] Phenolic compounds can absorb UV light, which can catalyze the formation of reactive radicals.[7]

  • Control Temperature: Store aliquots at -20°C or -80°C for long-term use.[5] This slows down all chemical degradation reactions.

  • Use Additives: Incorporate antioxidants and/or chelating agents into your formulation.

Troubleshooting Guide: Diagnosing and Solving Instability

Use this section to systematically address stability issues.

Issue: Rapid Color Change and/or Potency Loss

This is the most common problem, stemming primarily from oxidation.

The phenolic ring is electron-rich and readily donates an electron to oxidizing species, including atmospheric oxygen. This process is often a radical chain reaction.

  • Solution A: Rigorous pH Control

    • Why: At higher pH, the phenolic proton is removed, forming a phenoxide ion. This ion is much more electron-rich and therefore far more susceptible to oxidation than the neutral phenol.[1][2][4] Studies show that many phenolic compounds are stable in the pH 4-7 range but degrade rapidly at higher pH values.[8]

    • Action: Prepare your solution in a buffer system that maintains a pH between 4 and 6. Citrate or acetate buffers are common choices. Avoid phosphate buffers if metal ion catalysis is a concern.

  • Solution B: Deoxygenate Your Solvent

    • Why: Dissolved oxygen is the primary oxidant. Removing it is one of the most effective ways to prevent degradation.

    • Action: Before dissolving your Compound, sparge your solvent with an inert gas like high-purity nitrogen or argon for at least 20 minutes. After dissolution, flush the headspace of your storage vial with the inert gas before sealing.[5]

  • Solution C: Add Antioxidants and Chelating Agents

    • Why: Antioxidants act as "sacrificial" agents, becoming oxidized more readily than your Compound.[9][10] Chelating agents bind trace metal ions (like Fe³⁺ or Cu²⁺) that can catalyze the oxidation process.[7]

    • Action: Add an appropriate antioxidant and a chelating agent to your solution. See the table below for common choices.

AdditiveTypical ConcentrationMechanism of ActionKey Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMFree radical scavenger; readily oxidized.Water-soluble. Can act as a pro-oxidant in the presence of high concentrations of metal ions.[5]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Free radical scavenger.Highly effective in organic solvents; low water solubility.[5]
Sodium Metabisulfite 0.01% - 0.1% (w/v)Oxygen scavenger.Water-soluble. Can react with certain functional groups.
EDTA (Ethylenediaminetetraacetic acid) 0.1 - 1 mMChelating agent.Binds di- and trivalent metal ions, preventing them from catalyzing oxidation. Water-soluble.

The aromatic ring in the Compound absorbs UV and visible light, which can provide the energy to initiate degradation reactions, often by forming highly reactive free radicals.[11][12]

  • Solution: Protect from Light

    • Why: Preventing the absorption of photons is the only way to stop photodegradation.

    • Action: Always store solutions in amber glass vials.[5] When working with the solution, minimize its exposure to ambient light. If light sensitivity is extreme, work under yellow or red light. Studies have shown that storing phenolic compounds without exposure to sunlight significantly improves their stability.[6]

Visualizing the Problem and Solution

Primary Degradation Pathway

The diagram below illustrates the critical first step in the oxidative degradation of the phenolic moiety, which is responsible for color formation.

Phenol Phenolic Compound (e.g., 2-hydroxy-5-(hydroxymethyl)phenyl group) Phenoxide Phenoxide Ion (More reactive) Phenol->Phenoxide High pH Radical Phenoxy Radical Phenol->Radical Light (hv), O2 Phenoxide->Radical + O2, Metal Ions Quinone Quinone Species (Colored) Radical->Quinone Further Oxidation Polymer Polymerization (Brown Precipitate) Quinone->Polymer Self-reaction start Solution Unstable? (Color Change / Potency Loss) check_ph Is pH acidic (4-6)? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes action_ph Action: Buffer solution to pH 4-6 check_ph->action_ph No check_oxygen Was solvent degassed? Stored under inert gas? check_light->check_oxygen Yes action_light Action: Store in amber vials, minimize light exposure check_light->action_light No check_additives Is an antioxidant or chelator present? check_oxygen->check_additives Yes action_oxygen Action: Degas solvent (N2/Ar sparging), flush vial headspace check_oxygen->action_oxygen No end_node Solution Stabilized check_additives->end_node Yes action_additives Action: Add Antioxidant (e.g., Ascorbic Acid) & Chelator (e.g., EDTA) check_additives->action_additives No action_ph->check_light action_light->check_oxygen action_oxygen->check_additives action_additives->end_node

Caption: A logical workflow for troubleshooting phenolic solution instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general workflow for preparing a stock solution of an oxidation-sensitive phenolic compound.

Materials:

  • Your Compound

  • Appropriate solvent (e.g., DMSO, Ethanol, buffered aqueous solution)

  • Antioxidant (e.g., Ascorbic Acid)

  • Chelating Agent (e.g., EDTA disodium salt)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and septa

Procedure:

  • Solvent Preparation: If using an aqueous buffer, prepare it and adjust the pH to the desired range (e.g., pH 5.0). Degas the required volume of solvent by sparging with nitrogen or argon gas for at least 20 minutes.

  • Additive Addition: Directly dissolve the antioxidant (e.g., to a final concentration of 0.5 mM Ascorbic Acid) and chelating agent (e.g., to 0.1 mM EDTA) into the degassed solvent.

  • Compound Dissolution: Weigh your Compound and dissolve it in the prepared solvent to the desired concentration. Gentle warming or sonication can be used to aid dissolution, but be aware that sonication can potentially degrade benzyl alcohol derivatives. [13][14]

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any air that entered during the process. [5]

  • Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, it is best practice to divide the stock solution into smaller, single-use aliquots in separate amber vials, flushing each with inert gas before sealing. [5]

  • Final Storage: Store all aliquots at ≤ -20°C.

By implementing these scientifically-grounded strategies, you can significantly improve the stability of your "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-" solution, ensuring the integrity and reproducibility of your experimental results.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. Available from: [Link]

  • Pop, A., et al. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. Available from: [Link]

  • Beltrán-Heredia, J., et al. (2009). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available from: [Link]

  • Dey, K., & Roy, M. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Available from: [Link]

  • Feng, Y. J., et al. (2003). Electro-catalytic oxidation of phenol on several metal-oxide electrodes in aqueous solution. Water Research. Available from: [Link]

  • Mao, L., et al. (2009). Enhanced electrochemical oxidation of phenol by introducing ferric ions and UV radiation. PubMed. Available from: [Link]

  • da Silva, G. G., et al. (2023). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. Available from: [Link]

  • Vinu, R., et al. (2010). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Available from: [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine. Available from: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. ResearchGate. Available from: [Link]

  • International Journal of Fundamental and Mixed Research. (n.d.). On the Solvent-Mediated Stabilisation of Phenol- Formaldehyde Resole Resin- A Revisit. IJFMR. Available from: [Link]

  • Orsavová, J., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]

  • Papuc, C., et al. (2017). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Comprehensive Reviews in Food Science and Food Safety. Available from: [Link]

  • Phale, P. S., et al. (2001). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Ovid. Available from: [Link]

  • Spigno, G., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Probable metabolism pathway of benzyl alcohol. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Discoloration prevention of phenolic antioxidants. Google Patents.
  • Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available from: [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. Available from: [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available from: [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. PubMed. Available from: [Link]

Sources

Troubleshooting low bioactivity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Welcome to the technical support guide for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS No. 1312416-97-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this specific phenolic compound. Low or inconsistent bioactivity is a common challenge in experimental biology. This guide provides a logical, step-by-step framework to identify and resolve potential issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of questions that researchers commonly face. Each answer provides not just a solution, but the underlying scientific reasoning to empower your experimental design.

Section 1: Compound Quality and Preparation

Question: I'm starting my first experiment. How can I be certain of the quality and identity of my compound?

Answer: Verification of your starting material is the most critical first step. The bioactivity of a compound is directly linked to its purity and structural integrity.

  • The Certificate of Analysis (CoA): Always begin with the CoA provided by your supplier. This document is the primary record of quality control. Key parameters to check include:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is recommended for most cell-based assays.[1]

    • Identity Confirmation: Verified by methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), which confirm the molecular structure and weight.[2]

    • Appearance: Should match the description (e.g., "White powder" or "Off White Solid").[3][4]

  • Why It Matters: Contaminants from the synthesis process or degradation products can have their own biological effects, leading to misleading or confounding results. If the CoA is missing or incomplete, request it from the supplier or consider independent analytical verification.

Question: My compound is not dissolving well in my aqueous cell culture medium. How should I prepare my stock solution, and could this be the source of low bioactivity?

Answer: Absolutely. Poor solubility is a primary cause of apparent low bioactivity. If the compound is not fully dissolved, its effective concentration in the medium will be much lower than calculated, and undissolved particles can cause cytotoxicity.

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is an organic compound with limited water solubility.[5] A high-concentration stock solution in a suitable organic solvent is necessary.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions for cell-based assays due to its high solubilizing power and relatively low toxicity at low final concentrations.

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically <0.5% (v/v) , as higher concentrations can be toxic to cells and affect experimental outcomes.[6] Always include a "vehicle control" (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocol: Preparing a 10 mM Stock Solution

  • Calculate Required Mass: Using the compound's molecular weight (258.31 g/mol ), determine the mass needed.[7][8]

    • For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 258.31 g/mol = 0.00258 g = 2.58 mg.

  • Weigh Compound: Accurately weigh 2.58 mg of the compound in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, anhydrous DMSO.

  • Ensure Complete Solubilization: Vortex thoroughly. If necessary, gently warm the tube to 37°C or use a sonicating water bath to aid dissolution. Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Phenolic compounds can be susceptible to degradation.[9]

Data Presentation: Stock Solution Preparation Table

Desired Stock ConcentrationMass per 1 mL DMSOMoles per 1 mL
1 mM0.258 mg1 µmol
5 mM1.29 mg5 µmol
10 mM 2.58 mg 10 µmol
50 mM12.9 mg50 µmol

Based on a Molecular Weight of 258.31 g/mol .[7][8]

Section 2: Experimental Design & Troubleshooting Workflow

Question: I've prepared my solutions correctly, but the bioactivity is still low or absent. What is my troubleshooting strategy?

Answer: A systematic approach is key. Low bioactivity can stem from issues with the compound's stability, its interaction with the assay components, or the biological system itself. Follow this logical workflow to diagnose the problem.

Visualization: General Troubleshooting Workflow

G cluster_0 Phase 1: Compound & Solution Verification cluster_1 Phase 2: Assay Integrity Check cluster_2 Phase 3: Biological System Validation A 1. Confirm CoA (Purity >98%) B 2. Prepare Fresh Stock (e.g., 10 mM in DMSO) A->B C 3. Test Solubility in Final Medium (Visual Inspection for Precipitation) B->C D 4. Run Cell-Free Assay Control (Compound + Assay Reagents, No Cells) C->D E Assay Interference Detected? D->E F Modify Assay or Use Orthogonal Method E->F Yes G No Interference Detected E->G No H 5. Validate Experiment with Controls (Positive & Vehicle Controls) G->H I 6. Test a Broad Concentration Range (e.g., 0.1 µM to 100 µM) H->I J 7. Evaluate Cell Health & Parameters (Passage #, Density, Serum %) I->J K Low Bioactivity Confirmed J->K

Caption: A logical workflow for troubleshooting low bioactivity.

Section 3: Assay Interference

Question: My colorimetric/fluorescent assay is giving strange results. Could the compound itself be interfering with the readout?

Answer: Yes, this is a significant and often overlooked issue with phenolic compounds. Their chemical structure, which is responsible for their bioactivity, can also make them reactive with assay reagents, leading to false-positive or false-negative results.[10]

  • Redox Activity: Phenolic compounds are antioxidants and can directly reduce assay reagents. In viability assays like the MTT or XTT, which rely on cellular reduction of a tetrazolium salt to a colored formazan product, an antioxidant compound can perform this reduction chemically, mimicking a cellular response.[11]

  • Protein Binding: Phenols can bind to proteins, which may interfere with protein quantification assays like the Lowry or Bradford methods.[12]

  • Autofluorescence: Many aromatic compounds fluoresce. If you are using a fluorescence-based assay (e.g., measuring fluorescent reporters, calcium indicators), the compound's intrinsic fluorescence can interfere with the signal.

Experimental Protocol: Cell-Free Interference Test

This control experiment is essential to determine if your compound interacts directly with the assay reagents.

  • Prepare Wells: In a multi-well plate, prepare triplicate wells for each condition.

  • Experimental Wells: Add cell culture medium and your compound at the highest concentration used in your experiment.

  • Control Wells: Add cell culture medium and the vehicle (e.g., DMSO) only.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂ for the same duration). Crucially, do not add any cells to this plate.

  • Add Assay Reagents: At the end of the incubation period, add the assay reagents (e.g., MTT solution) to all wells.

  • Read Plate: Follow the standard assay protocol to measure the signal (e.g., absorbance or fluorescence).

  • Analyze: If the signal in the "compound" wells is significantly different from the "vehicle" wells, interference is occurring.

Visualization: Decision Tree for Assay Interference

Interference_Tree start Inconsistent or Unexpected Assay Results q1 Run Cell-Free Control Test (Compound + Reagents, No Cells) start->q1 result Is signal in compound wells different from vehicle control? q1->result no_interference Result: No Direct Interference Troubleshoot biological parameters (Section 4) result->no_interference No interference Result: Interference Confirmed Investigate cause result->interference Yes q2 What type of assay? interference->q2 colorimetric Colorimetric (e.g., MTT): Likely redox activity. Solution: Switch to a non-redox assay like CellTiter-Glo® (ATP) or CyQUANT® (DNA). q2->colorimetric Colorimetric fluorescence Fluorescence: Likely autofluorescence. Solution: Measure compound's spectrum. Subtract background or switch to a different fluorophore. q2->fluorescence Fluorescence protein Protein (e.g., Lowry): Likely protein binding. Solution: Use BCA assay or Kjeldahl method if possible. q2->protein Protein Assay

Sources

Technical Support Center: Synthesis of 1-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides troubleshooting support for the synthesis of 1-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropan-1-ol, a complex benzylic alcohol. The synthesis, particularly when employing an organometallic approach such as a Grignard reaction, is susceptible to several side reactions that can significantly impact yield and purity. This document addresses the most common issues encountered during this synthesis, offering explanations of the underlying chemical mechanisms and providing actionable, field-proven solutions to mitigate them. The core of the proposed synthesis involves the reaction of an aryl Grignard reagent with 3-phenylpropanal, followed by deprotection.

Troubleshooting Guide & FAQs

Q1: My overall yield is very low, and I've isolated a significant amount of a high molecular weight, nonpolar byproduct. What is happening?

A1: This issue is characteristic of Wurtz-Fittig or homocoupling side reactions occurring during the formation of the Grignard reagent.[1][2][3] The Grignard reagent (Ar-MgBr) can react with the starting aryl bromide (Ar-Br) that has not yet reacted with the magnesium, leading to the formation of a symmetrical biaryl compound (Ar-Ar).

Mechanism: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

This side reaction consumes both the starting material and the formed Grignard reagent, drastically reducing the yield of the desired product. The resulting biaryl byproduct is typically nonpolar and has a molecular weight roughly double that of the aryl portion of the starting material.

Troubleshooting and Prevention:

  • Magnesium Quality: Use freshly crushed or activated magnesium turnings to ensure a clean and reactive surface.

  • Initiation: Ensure the Grignard formation initiates promptly. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

  • Slow Addition: Add the solution of the aryl bromide to the magnesium suspension very slowly. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing its reaction with the formed Grignard reagent.

  • Solvent: Ensure the use of anhydrous ether (diethyl ether or THF), as water will quench the Grignard reagent.[1][2]

Q2: I'm recovering a large amount of my protected starting phenol after the reaction, and the aldehyde seems to have been consumed. What is the cause?

A2: This outcome strongly suggests that the Grignard reagent was formed but was consumed by a non-productive pathway. The two most likely causes are enolization of the aldehyde and quenching of the Grignard reagent .

  • Enolization of the Aldehyde: 3-phenylpropanal has acidic protons on the carbon alpha to the carbonyl group. The Grignard reagent is a very strong base and can act as a base rather than a nucleophile, removing an alpha-proton to form an enolate.[4][5] This consumes both the Grignard reagent and the aldehyde, preventing the desired carbon-carbon bond formation.[4][6] After acidic workup, the enolate is protonated back to the starting aldehyde, which may then be lost during purification.

  • Quenching of the Grignard Reagent: Grignard reagents are extremely sensitive to protic sources.[7] Any trace amounts of water in the glassware, solvents, or reagents, or an incompletely protected phenol or benzyl alcohol on your starting material, will protonate and destroy the Grignard reagent.

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Ensure protecting groups are fully installed on the starting aryl halide.

  • Suppressing Enolization with Cerium(III) Chloride: The addition of anhydrous cerium(III) chloride (CeCl₃) to the aldehyde before the introduction of the Grignard reagent can dramatically suppress enolization.[6][8][9][10] The CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and forming a more nucleophilic and less basic organocerium species, which favors the desired 1,2-addition over enolization.[6][8]

Q3: My final product is a complex mixture. TLC and NMR suggest that the protecting groups were not completely removed. How can I improve the deprotection step?

A3: Incomplete deprotection is a common issue, especially with sterically hindered protecting groups or when using insufficient reagent or reaction time. Assuming the use of silyl ethers (e.g., TBDMS) as protecting groups for the phenolic and benzylic hydroxyls, the following can be done:

Troubleshooting and Prevention:

  • Choice of Deprotection Agent: Tetrabutylammonium fluoride (TBAF) in THF is the standard and generally most effective reagent for removing silyl ethers.

  • Stoichiometry and Reaction Time: Use a molar excess of the deprotection reagent (e.g., 2.5-3.0 equivalents of TBAF if two silyl groups are present). Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The starting material (fully protected) will be much less polar than the final, fully deprotected product. Partially deprotected intermediates will have intermediate polarities.

  • Monitoring the Reaction: On a TLC plate, spot the starting material, the reaction mixture at various time points, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot corresponding to the final product is dominant.

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the TBAF salts and other water-soluble byproducts.

Q4: After purification, my product's NMR shows signals for a double bond, and the mass spectrum indicates a mass corresponding to the loss of water (M-18). What is this byproduct?

A4: This is a classic case of acid-catalyzed dehydration of the secondary benzylic alcohol product.[11] Benzylic alcohols are particularly prone to elimination to form a stable, conjugated alkene, especially in the presence of acid.[12] This can occur during an acidic workup of the reaction or during purification by silica gel column chromatography.[11]

Mechanism: The acidic proton protonates the hydroxyl group, turning it into a good leaving group (water). The water molecule departs, forming a stable benzylic carbocation. A proton is then eliminated from an adjacent carbon to form a double bond.

Troubleshooting and Prevention:

  • Neutral Workup: Avoid using strong acids during the reaction workup. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, which is weakly acidic but generally safe for many acid-sensitive compounds.

  • Buffered Chromatography: Standard silica gel is slightly acidic and can cause dehydration of sensitive alcohols on the column.[13]

    • Option 1: Deactivated Silica: Flush the silica gel column with a solvent mixture containing a small amount of a basic additive, such as triethylamine (0.5-1% v/v), before loading your sample.[14] This will neutralize the acidic sites on the silica.

    • Option 2: Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel for the purification of acid-sensitive compounds.

Experimental Protocols

Protocol 1: Optimized Grignard Reaction with Cerium(III) Chloride to Minimize Enolization
  • Preparation of Anhydrous CeCl₃: Commercial CeCl₃·7H₂O is heated at 140 °C under high vacuum for 2-3 hours to remove water. The resulting anhydrous CeCl₃ is a fine, white powder that should be stored in a desiccator.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen) is charged with anhydrous CeCl₃ (1.2 equivalents relative to the aldehyde).

  • Aldehyde Addition: Anhydrous THF is added to the flask, and the suspension is stirred vigorously. A solution of 3-phenylpropanal (1.0 equivalent) in anhydrous THF is added dropwise to the CeCl₃ suspension at -78 °C (dry ice/acetone bath). The mixture is stirred for 1 hour.

  • Grignard Addition: The freshly prepared aryl Grignard reagent (1.1 equivalents in THF) is added dropwise to the cold aldehyde-CeCl₃ mixture.

  • Reaction and Quenching: The reaction is stirred at -78 °C for 2-3 hours, then allowed to warm to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

Protocol 2: Neutral Purification of Acid-Sensitive Alcohols
  • Column Preparation: A standard glass chromatography column is packed with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

  • Neutralization: The packed column is flushed with 3-5 column volumes of the initial chromatography eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine. This deactivates the acidic sites on the silica gel.

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is carefully removed under reduced pressure, and the dry, impregnated silica is loaded onto the top of the prepared column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexane, with each eluent mixture containing 0.5% triethylamine. Fractions are collected and analyzed by TLC.

Data and Visualization

Table 1: Summary of Common Side Products and Diagnostic Data
Side ProductFormation StepCommon Cause(s)Key Diagnostic Signals
Symmetrical BiarylGrignard FormationWurtz-Fittig couplingMass spec: M+ at ~2x aryl halide mass (minus halogens). NMR: Aromatic signals, absence of propanol chain signals.
Dehydrated ProductWorkup/PurificationAcidic conditionsMass spec: M-18 peak. NMR: Appearance of vinylic proton signals (δ 5.5-7.0 ppm).
Starting AldehydeGrignard ReactionEnolization by Grignard reagentMass spec and NMR matching the starting 3-phenylpropanal.
Partially Deprotected ProductDeprotectionInsufficient reagent/timeMass spec: M+ corresponding to product with one or more protecting groups. NMR: Signals for both hydroxyl protons and protecting group protons.
Diagrams

G

G Desired_Product Desired Benzylic Alcohol (Product) Intermediate Protonated Alcohol (-OH2+) Desired_Product->Intermediate Protonation Acid H+ (Acid Catalyst) Acid->Intermediate Carbocation Benzylic Carbocation Intermediate->Carbocation Loss of H2O Side_Product Dehydration Byproduct (Alkene) Carbocation->Side_Product - H+

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Tetrahedron Letters, 25(38), 4233-4236. [Link]

  • Vedantu. (n.d.). Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Wurtz-Fittig Reaction Mechanism. Retrieved from [Link]

  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. Retrieved from [Link]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(11), 4392-4398. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • IUPAC. (1992). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 64(1), 73-78. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Clark, J. (2015). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Alcohols to alkenes: a comparison of homogeneous and heterogeneous catalysts. Catalysis Science & Technology. [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Column chromatography of acid-sensitive compounds. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up production of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this molecule on a larger scale. We will address common challenges you may encounter, providing detailed troubleshooting guides and frequently asked questions in a direct Q&A format. Our aim is to equip you with the expertise to move from bench-scale synthesis to robust, scalable production.

I. Overview of the Synthetic Strategy

The synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, a substituted phenol with multiple functional groups, presents unique challenges during scale-up. A plausible and efficient synthetic route involves a multi-step process, which we will use as the framework for this guide.

Proposed Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., 4-Bromo-2-formylphenol) B Protection of Phenolic Hydroxyl Group A->B Protection C Wittig or Horner-Wadsworth-Emmons Reaction B->C C-C bond formation D Hydrogenation (Reduction of Alkene and Aldehyde) C->D Reduction E Deprotection D->E Deprotection F Final Product E->F Purification

Caption: A proposed multi-step synthetic workflow for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when scaling up the production of this molecule.

Q1: What are the primary challenges in scaling up the synthesis of this substituted phenol?

A1: The main challenges include:

  • Managing competing reactions: The presence of multiple reactive sites (phenolic hydroxyl, hydroxymethyl, and the phenyl group) can lead to side products.

  • Ensuring regioselectivity: Specifically, controlling the position of substitution on the phenolic ring is critical.

  • Product purification: The polarity of the final molecule can make separation from impurities challenging.

  • Thermal stability: The compound's stability at elevated temperatures during reaction and purification needs to be considered.

Q2: Which synthetic route is most amenable to scale-up?

A2: A convergent synthesis, where key fragments are prepared separately and then combined, is often preferable for scale-up. For this molecule, a route involving a Friedel-Crafts acylation followed by reduction of the resulting ketone is a strong candidate due to the availability of starting materials and well-understood reaction mechanisms.[1][2]

Q3: Are there any green chemistry alternatives for the synthesis?

A3: Yes, for the synthesis of substituted phenols, methods using greener oxidants like hydrogen peroxide and scalable reaction conditions have been developed.[3][4][5] For reductions, catalytic hydrogenation is a greener alternative to metal hydrides.[6][7]

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during each phase of the synthesis.

Stage 1: Friedel-Crafts Acylation

This step typically involves reacting a protected phenol with an acylating agent in the presence of a Lewis acid catalyst to form a ketone intermediate.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired ketone - Deactivation of the catalyst: The lone pair of electrons on the oxygen of the phenol can coordinate with the Lewis acid, reducing its activity.[8] - Competing O-acylation: The acylating agent can react with the phenolic oxygen instead of the aromatic ring.[8] - Insufficient catalyst: A stoichiometric amount of Lewis acid is often required.[9]- Protect the phenolic hydroxyl group: Use a suitable protecting group (e.g., methyl ether) before acylation. - Use an excess of the Lewis acid catalyst: This can favor C-acylation over O-acylation.[8] - Consider a Fries rearrangement: This involves O-acylation followed by rearrangement to the C-acylated product in the presence of a Lewis acid.[8]
Formation of multiple isomers - Lack of regioselectivity: The directing effects of the substituents on the aromatic ring may not be strong enough to favor a single isomer.- Optimize reaction temperature: Lower temperatures can increase selectivity. - Choose a bulky Lewis acid catalyst: This can sterically hinder reaction at less accessible positions.
Difficult work-up - Formation of stable complexes: The ketone product can form a stable complex with the Lewis acid.[9]- Careful quenching: Slowly add the reaction mixture to ice-cold dilute acid (e.g., HCl) to break up the complex.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add the acyl chloride (1.1 equivalents) dropwise.

  • Addition of Substrate: Add the protected phenol (1.0 equivalent) dissolved in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 2: Reduction of the Benzylic Ketone

The ketone intermediate is reduced to the corresponding alcohol. Common methods include catalytic hydrogenation or reduction with metal hydrides.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction - Catalyst poisoning: Impurities from the previous step can poison the hydrogenation catalyst. - Insufficient reducing agent: Not enough hydride reagent was used.- Purify the ketone intermediate: Ensure the starting material for this step is of high purity. - Use a more active catalyst: For hydrogenation, consider platinum on carbon (Pt-C) or platinum oxide (PtO2).[10][11] - Increase the amount of reducing agent: Use a slight excess of the hydride reagent.
Over-reduction to an alkane - Harsh reaction conditions: Particularly with catalytic hydrogenation at high pressure and temperature, the benzylic alcohol can be further reduced to an alkane.[10][11]- Use milder reducing agents: Sodium borohydride (NaBH4) is often sufficient for reducing ketones to alcohols without affecting other functional groups. - Optimize hydrogenation conditions: Use lower pressure and temperature, and carefully monitor the reaction.
Formation of by-products - Side reactions with other functional groups: If other reducible groups are present and not protected, they may also react.- Protect other sensitive functional groups: Ensure that any other reducible groups are appropriately protected.

Logical Relationship Diagram: Choice of Reducing Agent

Reduction_Choice Start Benzylic Ketone Intermediate Condition1 Acid-sensitive groups present? Start->Condition1 Hydrogenation Catalytic Hydrogenation (Neutral conditions) Start->Hydrogenation Wolff_Kishner Wolff-Kishner Reduction (Basic conditions) Condition1->Wolff_Kishner Yes Clemmensen Clemmensen Reduction (Acidic conditions) Condition1->Clemmensen No Final_Product Desired Alcohol Product Wolff_Kishner->Final_Product Clemmensen->Final_Product Hydrogenation->Final_Product

Caption: Decision tree for selecting an appropriate reduction method for the benzylic ketone.

Stage 3: Purification of the Final Product

The final product is a polar molecule, which can present challenges for purification on a large scale.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation by normal-phase chromatography - High polarity of the compound: The compound may have very strong interactions with the silica gel, leading to tailing and poor resolution.- Use a more polar mobile phase: A higher percentage of a polar solvent like methanol in the eluent can improve mobility. - Consider reversed-phase chromatography: This technique is often better suited for polar compounds.[12][13]
Compound is too polar for reversed-phase chromatography - Compound elutes in the void volume: The compound has minimal retention on the nonpolar stationary phase.- Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[14] - Use an aqueous normal-phase method: This can be an effective alternative for highly polar molecules.[12]
Product crystallizes in the column - Low solubility in the mobile phase: The concentration of the product exceeds its solubility in the eluent.- Reduce the sample load: A lower concentration of the crude product can prevent crystallization.[15] - Modify the mobile phase: Add a solvent in which the product is more soluble.
Difficulty removing residual solvent - High boiling point of the purification solvent: Solvents like DMSO or DMF can be difficult to remove completely.- Use a lower boiling point solvent system if possible. - Perform a solvent exchange: After purification, dissolve the product in a low-boiling solvent and re-concentrate to azeotropically remove the high-boiling solvent.

IV. Stability and Storage

Q: How should the final product be stored to ensure its stability?

A: Benzenepropanol and similar phenolic compounds should be stored in a cool, dark, and dry place.[16] They should be protected from light and air to prevent oxidation, which can lead to the formation of colored impurities. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

V. References

  • 5.3: Benzylic Oxidations and Reductions - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Chemistry Optional Notes for UPSC PDF Download - EduRev. (n.d.). EduRev. [Link]

  • 22.2: Benzylic Oxidations and Reductions - Chemistry LibreTexts. (2015, July 19). Chemistry LibreTexts. [Link]

  • A scalable and green one-minute synthesis of substituted phenols - RSC Publishing. (2020, November 7). Royal Society of Chemistry. [Link]

  • A scalable and green one-minute synthesis of substituted phenols - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 152 Reactions at Benzylic Position Wolff Kishner and Clemmensen Reduction - YouTube. (2021, February 20). YouTube. [Link]

  • Gram-scale synthesis of phenols | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • A scalable and green one-minute synthesis of substituted phenols - ResearchGate. (n.d.). ResearchGate. [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Chemistry Stack Exchange. [Link]

  • Benzenepropanol | C9H12O | CID 31234 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Ch24 - Acylation of phenols - University of Calgary. (n.d.). University of Calgary. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol - ChemBK. (2024, January 2). ChemBK. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. [Link]

  • Large-scale Flash Separations: Scalability, Sample Loading and Method Development. (2022, March 24). Teledyne ISCO. [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl- - ChemBK. (2024, January 2). ChemBK. [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl - Ivy Fine Chemicals. (n.d.). Ivy Fine Chemicals. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Biotage. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters. [Link]

Sources

Overcoming solubility issues with Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Profile of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9) is a molecule possessing both hydrophilic and lipophilic characteristics. Its structure includes two hydroxyl groups, which can engage in hydrogen bonding with water, and multiple aromatic rings and a carbon chain, which contribute to its lipophilicity. This amphipathic nature often leads to limited aqueous solubility, a significant challenge in various in vitro biological assays.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with this compound. What is the best practice for preparing an initial stock solution?

Answer: The most reliable first step is to prepare a high-concentration stock solution in a water-miscible, polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional solvating power for a wide range of organic molecules.[5][6]

Rationale: Directly dissolving a compound with low aqueous solubility into an aqueous buffer will likely fail. An organic solvent like DMSO circumvents this by providing a favorable environment for the lipophilic portions of the molecule. This concentrated stock can then be serially diluted for your experiments.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, to make a 10 mM stock from 1 mg of compound (Molecular Weight: ~258.3 g/mol ), you would add approximately 387 µL of DMSO.[7][8]

  • Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[9] Visually inspect the solution against a light source to confirm that no particulates are present.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO has a high freezing point (18.5°C), so it will be solid when removed from the freezer.[6][10] Allow it to thaw completely and vortex gently before use.

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

Answer: This is a classic sign of a compound "crashing out" of solution. When the DMSO stock is introduced into the aqueous buffer, the solvent environment rapidly shifts from being predominantly organic to overwhelmingly aqueous. The water acts as an anti-solvent for your compound, which is not soluble enough in the final concentration of DMSO to stay dissolved. The compound molecules aggregate and form a precipitate, which can appear as a milky white suspension, cloudiness, or visible particles.

This phenomenon is a critical source of experimental error. The actual concentration of the compound in solution will be significantly lower than the calculated nominal concentration, leading to flawed results.[3][11]

Mechanism of Precipitation from DMSO Stock

G cluster_0 100% DMSO Stock cluster_2 Final Assay Medium DMSO_mol DMSO Molecules Comp_mol Compound Molecules (Solvated) Precipitate Compound Precipitate (Aggregated) Comp_mol->Precipitate Dilution into Aqueous Buffer Water_mol Water Molecules Low_Comp_Conc Low Soluble Compound Concentration Low_DMSO Low % DMSO

Caption: Compound molecules, stable in DMSO, aggregate and precipitate upon dilution into an aqueous environment.

Q3: How can I prevent my compound from precipitating in the final assay medium?

Answer: A systematic approach is required to find the optimal conditions for your specific assay. The goal is to maintain the compound's solubility without compromising the biological system you are studying.

Troubleshooting Workflow

G start Precipitation Observed q1 Is final [Compound] as low as possible? start->q1 s1 Action: Reduce final test concentration. Start dose- response curve lower. q1->s1 No q2 Is final [DMSO] at max tolerance (e.g., 0.5%)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 end_success Solubility Achieved s1->end_success s2 Action: Increase final [DMSO] (if assay tolerates it). Perform vehicle control. q2->s2 No q3 Have you tried co-solvents or pH adjustment? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s2->end_success s3 Action: Test alternative solubilization methods. (See Table 1) q3->s3 No end_fail Consider Formulation (e.g., with Cyclodextrin) or Compound Analogs q3->end_fail Yes a3_yes Yes a3_no No s3->end_success

Caption: A decision tree for systematically troubleshooting compound precipitation in aqueous assay buffers.

Detailed Strategies:

  • Reduce Final Compound Concentration: The simplest approach is to lower the highest concentration in your dose-response curve. It is often the highest concentrations that exceed the solubility limit.[4]

  • Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final DMSO percentage can help. Most cell-based assays are sensitive to DMSO concentrations above 0.5%-1%, while biochemical assays may tolerate up to 5% or more.[4][10][12] Crucially, you must run a vehicle control with the highest concentration of DMSO to ensure the solvent itself does not affect the assay outcome.

  • Use an Intermediate Dilution Step: Instead of diluting a 10 mM stock directly into the final assay plate, perform an intermediate dilution of the stock into your assay medium. This can sometimes mitigate the shock of the solvent change.

  • Gentle Warming and Mixing: Gently warming the assay buffer to 37°C before adding the compound and ensuring rapid, thorough mixing can sometimes keep the compound in a transiently supersaturated but soluble state for the duration of the assay.[10][13]

Q4: DMSO is causing toxicity in my cells, and the compound still precipitates. What are my other options?

Answer: If DMSO is not a viable option or is insufficient, several other formulation strategies can be employed. The choice depends heavily on the type of assay being performed.

StrategyRecommended Solvents/AgentsTypical Final Conc.ProsCons & CautionsApplicable Assays
Co-solvency Ethanol, Dimethylformamide (DMF), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)0.1% - 5%Can be less toxic than DMSO; offers different polarity.Must test for solvent effects on assay; potential for toxicity.Biochemical, some robust cell-based assays.
pH Adjustment Acidic or basic buffers (e.g., HCl, NaOH to adjust stock before final dilution)Assay-dependentCan ionize the compound, dramatically increasing aqueous solubility.[14][15]Requires knowledge of compound pKa; final buffer pH must be compatible with the assay.Primarily biochemical assays; difficult to control in cell culture media.
Use of Surfactants Tween-20, Triton X-1000.01% - 0.1%Forms micelles that can encapsulate the compound, keeping it in solution.[12]Not suitable for cell-based assays as they disrupt cell membranes. Can interfere with some protein assays.Enzyme kinetics, protein-ligand binding assays.
Complexation β-Cyclodextrins (e.g., HP-β-CD)1-10 mMForms an inclusion complex where the lipophilic compound sits inside the cyclodextrin cavity. Generally low cell toxicity.[16]Can alter the free concentration of the drug available to interact with the target.Cell-based and biochemical assays.

Source: Adapted from [4]; [14].

Q5: How do I know if my troubleshooting worked? What is the true soluble concentration of my compound?

Answer: Visual inspection is a good start, but it is not quantitative. To ensure data integrity, you should determine the kinetic solubility in your final assay buffer. This measurement reflects the concentration of a compound that remains in solution under your specific assay conditions (e.g., time, temperature).[4][17]

Protocol: Measuring Kinetic Solubility

  • Prepare Sample: Prepare the compound in your final assay buffer at the highest concentration you intend to test, using the optimized solubilization method you developed.

  • Incubate: Incubate the sample under the exact conditions of your assay (e.g., 37°C for 2 hours).

  • Separate Phases: Transfer the solution to a microcentrifuge tube and spin at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound.

  • Sample Supernatant: Carefully collect the supernatant, being sure not to disturb the pellet.

  • Quantify: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with the compound dissolved in a strong organic solvent (like acetonitrile or DMSO).[17]

The concentration you measure is the maximum effective soluble concentration under your assay conditions. Any nominal concentrations tested above this level should be interpreted with extreme caution, as the actual concentration is unknown and likely much lower.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. ([Link])

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. ([Link])

  • PubChem. Salmeterol. National Center for Biotechnology Information. ([Link])

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. ([Link])

  • Wikipedia. Salmeterol. ([Link])

  • DrugFuture. Salmeterol. ([Link])

  • T3DB. Salmeterol (T3D4734). T3DB. ([Link])

  • Sahu, N. K., & Sharma, V. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. ([Link])

  • Wagner, B. K., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. ([Link])

  • ResearchGate. How to enhance drug solubility for in vitro assays?. ([Link])

  • Stepan, A. F., et al. (2011). Solubilization techniques used for poorly water-soluble drugs. PMC. ([Link])

  • Jouyban, A., et al. (2006). Solubility prediction of salmeterol xinafoate in water--dioxane mixtures. PubMed. ([Link])

  • Butz, J. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ([Link])

  • ChemBK. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. ([Link])

  • Wikipedia. Dimethyl sulfoxide. ([Link])

  • ChemBK. 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. ([Link])

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ([Link])

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ([Link])

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. ([Link])

  • Ivy Fine Chemicals. Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl-. ([Link])

  • Pharmaffiliates. 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. ([Link])

  • ChemHelp ASAP. (2023). drug solubility, membrane permeability, & the efflux ratio. YouTube. ([Link])

Sources

Technical Support Center: Synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic outcomes. This guide is structured to address specific challenges you may encounter during your experiments, offering explanations grounded in chemical principles and supported by authoritative references.

I. Proposed Synthetic Pathway

To effectively troubleshoot impurity formation, we first need to establish a plausible synthetic route. A common and logical approach to synthesizing Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of 4-(hydroxymethyl)phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate chalcone, 1-(2-hydroxy-5-(hydroxymethyl)phenyl)-2-phenylethanone.

  • Reduction: Subsequent reduction of the ketone functionality of the chalcone intermediate to yield the final benzenepropanol product.

Synthetic Pathway A 4-(hydroxymethyl)phenol R1 Friedel-Crafts Acylation (e.g., AlCl₃) A->R1 B Phenylacetyl chloride B->R1 C 1-(2-hydroxy-5-(hydroxymethyl)phenyl)-2-phenylethanone (Chalcone Intermediate) R2 Reduction (e.g., NaBH₄) C->R2 D Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- R1->C R2->D

Caption: Proposed two-step synthesis of the target molecule.

II. Troubleshooting & FAQs: Minimizing Impurities

This section addresses common questions and issues that may arise during the synthesis, focusing on the root causes and providing actionable solutions.

Friedel-Crafts Acylation Stage

Q1: My Friedel-Crafts acylation is giving a low yield of the desired C-acylated product and a significant amount of a less polar byproduct. What is happening?

A1: This is a classic issue in the Friedel-Crafts acylation of phenols. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to give the desired ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] The less polar byproduct you are observing is likely the O-acylated phenyl ester.

  • Causality: The ratio of C- to O-acylation is highly dependent on the reaction conditions, particularly the amount of Lewis acid catalyst used.[1]

    • Low Catalyst Concentration: Favors kinetic control and O-acylation, as the reaction at the more nucleophilic oxygen is faster.

    • High Catalyst Concentration: Promotes thermodynamic control and C-acylation. The Lewis acid coordinates with the phenolic oxygen, reducing its nucleophilicity and activating the aromatic ring for electrophilic substitution. An excess of the catalyst can also promote the Fries rearrangement of any formed O-acylated product to the more stable C-acylated isomer.[2]

  • Troubleshooting Steps:

    • Increase Catalyst Stoichiometry: Ensure you are using a stoichiometric amount or even a slight excess of the Lewis acid (e.g., 1.1-1.5 equivalents of AlCl₃) relative to the phenol. This is necessary because the product ketone can form a complex with the catalyst, effectively sequestering it.[3]

    • Reaction Temperature: Running the reaction at a slightly elevated temperature (while monitoring for decomposition) can favor the thermodynamically more stable C-acylated product and promote the Fries rearrangement.

    • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids with varying strengths can be explored. For instance, milder Lewis acids like ZnCl₂ might favor O-acylation, while stronger ones are needed for efficient C-acylation.

Q2: I am observing multiple acylation products on my TLC plate. How can I improve the selectivity for mono-acylation?

A2: The presence of two activating groups on your starting material (the hydroxyl and hydroxymethyl groups) makes the aromatic ring highly susceptible to polysubstitution under Friedel-Crafts conditions.[4]

  • Causality: The initial acylation product is still an activated aromatic ring, which can undergo a second acylation, leading to di-acylated impurities.

  • Troubleshooting Steps:

    • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-reaction. Monitor the reaction progress closely by TLC.

    • Reverse Addition: Adding the acylating agent (phenylacetyl chloride) slowly to the mixture of the phenol and Lewis acid can help to maintain a low concentration of the electrophile, thus reducing the likelihood of polysubstitution.

    • Solvent Choice: The choice of solvent can influence the reactivity. Less polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may modulate the reactivity and improve selectivity.

Q3: The hydroxymethyl group on my starting material seems to be reacting. Is this possible?

A3: Yes, the benzylic alcohol of the hydroxymethyl group can be reactive under Friedel-Crafts conditions, although it is generally less reactive than the phenolic hydroxyl group.

  • Causality: The Lewis acid can coordinate with the oxygen of the hydroxymethyl group, making it a good leaving group. This can lead to the formation of a benzylic carbocation, which can then undergo various side reactions, including:

    • Alkylation of another aromatic ring: Leading to dimeric impurities.

    • Formation of a diarylmethane: Through reaction with the solvent or another molecule of the starting material.

  • Troubleshooting Steps:

    • Protection Strategy: If this side reaction is significant, consider protecting the hydroxymethyl group as an ether (e.g., silyl ether) before the Friedel-Crafts acylation. The protecting group can then be removed after the acylation step.

    • Milder Lewis Acid: A milder Lewis acid might be less prone to activating the benzylic alcohol.

Friedel_Crafts_Side_Reactions Start 4-(hydroxymethyl)phenol + Phenylacetyl chloride Desired C-acylated Product (Ketone Intermediate) Start->Desired Desired Pathway O_acylation O-acylated Product (Ester Impurity) Start->O_acylation Side Reaction 1 Benzylic_reaction Benzylic Alcohol Side Reactions Start->Benzylic_reaction Side Reaction 3 Poly_acylation Poly-acylated Products Desired->Poly_acylation Side Reaction 2

Caption: Potential side reactions in the Friedel-Crafts acylation step.

Reduction Stage

Q4: My reduction of the chalcone intermediate is not going to completion, or I am seeing unexpected byproducts. What could be the cause?

A4: The reduction of the ketone is a critical step. While sodium borohydride (NaBH₄) is a common and relatively mild reducing agent, several factors can influence its effectiveness.

  • Causality:

    • Incomplete Reaction: Insufficient reducing agent, low temperature, or short reaction time can lead to incomplete conversion.

    • Side Reactions: While NaBH₄ is generally selective for aldehydes and ketones, under certain conditions, it can reduce other functional groups, although this is less common.[5][6] A more likely source of byproducts is the reaction of the borohydride with the solvent or acidic protons in the molecule. The reaction of NaBH₄ with protic solvents like methanol can generate hydrogen gas.[7]

    • Over-reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce other functional groups if not used carefully.

  • Troubleshooting Steps:

    • Optimize Reducing Agent Stoichiometry: Ensure an adequate molar excess of NaBH₄ is used.

    • Solvent and Temperature: The reaction is often performed in alcoholic solvents like methanol or ethanol at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • pH Control: The stability of NaBH₄ is pH-dependent. It is more stable under basic conditions. The addition of a small amount of NaOH to the reaction mixture can sometimes improve the outcome.[7]

    • Work-up Procedure: A careful aqueous work-up is necessary to quench any unreacted reducing agent and to protonate the resulting alkoxide to form the alcohol.

III. Key Protocols for Impurity Minimization

Protocol 1: Optimized Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Phenol: Dissolve 4-(hydroxymethyl)phenol (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled AlCl₃ suspension. Stir for 15-30 minutes.

  • Addition of Acyl Chloride: Add phenylacetyl chloride (1.0 equivalent), dissolved in the anhydrous solvent, dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should then be purified by column chromatography.

Protocol 2: Selective Ketone Reduction
  • Setup: Dissolve the crude chalcone intermediate from the previous step in methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add water to quench the excess NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.

IV. Analytical Methods for Impurity Profiling

To effectively troubleshoot and minimize impurities, robust analytical methods are essential.

Technique Application Information Obtained
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Rapid separation of starting materials, products, and byproducts based on polarity.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and impurity levels.[8][9]High-resolution separation, accurate quantification of impurities, and determination of product purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.[8][9]Identification of residual solvents and volatile byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile impurities.Molecular weight determination of byproducts, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and impurities.Detailed structural information to confirm the desired product and identify the structure of unknown impurities.

V. Purification Strategies

The polar nature of the final product, with its two hydroxyl groups, requires appropriate purification techniques.

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will be effective in separating the desired product from less polar impurities (like the O-acylated byproduct) and more polar impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, toluene) can be a highly effective method for achieving high purity.

  • Preparative HPLC: For obtaining highly pure material, especially for analytical standards, preparative HPLC can be employed.[10]

By understanding the underlying chemistry of the synthesis and potential side reactions, and by employing careful experimental technique and robust analytical methods, the formation of impurities in the synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- can be effectively minimized.

VI. References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). MDPI. [Link]

  • Purification of Coffee Polyphenols Extracted from Coffee Pulps (Coffee arabica L.) Using Aqueous Two-Phase System. (2023). MDPI. [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]

  • Friedel-Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021). ACG Publications. [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • reduction of aldehydes and ketones. (n.d.). Chemguide. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE. [Link]

Sources

Technical Support Center: Chromatographic Resolution of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the chromatographic analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9). This molecule, which we will refer to as BHP-GP, possesses a unique combination of functional groups that can present challenges in achieving optimal chromatographic resolution.[1][2][3][4] Its structure includes a polar phenolic hydroxyl group, a primary alcohol (hydroxymethyl), another alcohol on the propyl chain, and two aromatic rings.[1] This combination of polar groups and non-polar aromatic structure requires a nuanced approach to method development.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common troubleshooting questions, explaining the scientific principles behind each recommendation to empower you to solve specific separation challenges.

Section 1: Initial Method Development & Column Selection

This section addresses the foundational choices you'll make when starting your analysis. Selecting the right column and initial mobile phase is the most critical step toward achieving good resolution.

Q1: What is the best starting HPLC column for analyzing BHP-GP?

Answer: For a polar, aromatic compound like BHP-GP, a Phenyl-Hexyl stationary phase is an excellent first choice. While a standard C18 column is a common starting point in reversed-phase chromatography, the unique properties of BHP-GP make a phenyl-based column more advantageous.[5]

Scientific Rationale:

  • Mixed-Mode Interactions: A Phenyl-Hexyl column offers a dual retention mechanism. It provides the standard hydrophobic interactions typical of reversed-phase chromatography via its hexyl carbon chain, but more importantly, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analyte.[6][7] This alternative selectivity is often key to resolving structurally similar compounds.[6]

  • Enhanced Retention for Polar Analytes: Some phenyl phases, like Biphenyl, have been shown to provide better retention for polar molecules compared to traditional C18 phases, which can be beneficial for a multi-hydroxyl compound like BHP-GP.[8]

  • Alternative to C18: If you are already using a C18 column and facing co-elution or poor resolution, switching to a Phenyl-Hexyl or another phenyl-type column is the most effective way to alter selectivity.[9][10]

Stationary Phase Primary Interaction Mechanism Suitability for BHP-GP
C18 (Octadecyl) HydrophobicGood general-purpose choice, but may not provide sufficient selectivity for aromatic isomers or related substances.
Phenyl-Hexyl Hydrophobic & π-π InteractionsRecommended Starting Point. Offers alternative selectivity for aromatic compounds, often improving resolution.[6]
Polar-Embedded Group Hydrophobic & H-BondingA good second choice, especially if using highly aqueous mobile phases, as it resists phase collapse.[11]
Cyano (CN) Weak Hydrophobic & Dipole-DipoleCan be used in both reversed-phase and normal-phase modes; offers different selectivity but may provide less retention for BHP-GP in reversed-phase.

Section 2: Troubleshooting Poor Resolution

Resolution is the ultimate measure of a separation's success. This section tackles the common problem of overlapping or poorly separated peaks.

Q2: My BHP-GP peak is co-eluting with an impurity. How can I improve the separation?

Answer: To resolve co-eluting peaks, you must change the selectivity (α) of your chromatographic system. The most powerful and immediate tools for this are modifying the mobile phase composition and its pH.[12]

Scientific Rationale: The resolution of two peaks is governed by three factors: efficiency (N), retention (k), and selectivity (α). While increasing efficiency (e.g., using a longer column or smaller particles) can help, changing selectivity is the most effective strategy for separating closely eluting peaks.[9][12]

Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) step1 Change Organic Modifier (e.g., Acetonitrile to Methanol) start->step1 First Step step2 Adjust Mobile Phase pH (Control Analyte Ionization) step1->step2 If limited success step3 Modify Gradient Slope (Steeper for wide spacing, shallower for close peaks) step2->step3 For gradient methods step4 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) step3->step4 If still unresolved result Resolution Improved step4->result

Caption: Workflow for improving chromatographic resolution.

Step-by-Step Protocol to Improve Resolution:

  • Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) is a primary driver of selectivity in reversed-phase HPLC.[9]

    • Protocol: If your current mobile phase is Acetonitrile/Water, prepare a new mobile phase using Methanol/Water at a concentration that gives a similar retention time for your main peak. Run the sample and observe the changes in peak spacing.

    • Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase due to differences in polarity, viscosity, and their ability to act as hydrogen bond donors/acceptors. This alters the partitioning behavior of each compound differently, changing their relative elution order.

  • Adjust Mobile Phase pH: BHP-GP has a phenolic hydroxyl group with a predicted pKa around 9.66.[1] This means its ionization state can be controlled by adjusting the mobile phase pH, which is a powerful tool for manipulating retention and selectivity.[13][14][15]

    • Protocol: Prepare mobile phases with a buffer at different pH values (e.g., pH 3.0, pH 4.5, pH 7.0). Ensure the chosen pH is at least 2 units away from the analyte's pKa to avoid peak splitting.[13][16]

    • Causality: At a low pH (e.g., 3.0), the phenolic hydroxyl group will be protonated (non-ionized), making the molecule less polar and more retained on a reversed-phase column. As the pH approaches the pKa, the compound begins to ionize, becoming more polar and eluting earlier.[13] Impurities with different pKa values will shift their retention times differently, enabling separation.[14]

Mobile Phase pH Ionization State of Phenolic Group Expected Retention on C18 Effect on Peak Shape
pH < 3.0 Fully Protonated (Neutral)Increased RetentionGenerally good, sharp peaks.[17]
pH 3.0 - 8.0 Fully Protonated (Neutral)Stable RetentionGood, symmetrical peaks.
pH > 8.0 Partially to Fully Deprotonated (Anionic)Decreased RetentionPotential for peak tailing if interacting with the stationary phase.

Section 3: Addressing Peak Shape Issues

Poor peak shape, especially tailing, can compromise quantification and resolution. This is a common issue for compounds with polar functional groups like phenols and amines.

Q3: I'm observing significant peak tailing for BHP-GP. What is the cause and how can I fix it?

Answer: Peak tailing for a phenolic compound like BHP-GP is most often caused by secondary interactions between the analyte and the stationary phase. Specifically, the polar hydroxyl groups can interact with exposed silanol groups (Si-OH) on the silica surface of the column packing material.[17]

Scientific Rationale: In an ideal reversed-phase separation, retention is solely based on hydrophobic interactions. However, silica-based columns have residual silanol groups on their surface. These silanols can be acidic and, if ionized (SiO-), can form strong ionic or hydrogen-bond interactions with polar functional groups on analytes.[18] This secondary retention mechanism holds onto the analyte longer than the primary hydrophobic mechanism, resulting in a "tail" on the back of the peak.[19][20]

G cluster_0 Mechanism of Peak Tailing cluster_1 Solution Analyte BHP-GP Molecule -OH groups Interaction Secondary Ionic/ H-Bond Interaction Analyte->Interaction Silica Silica Surface -O Si-OH Interaction->Silica Proton H(from low pH mobile phase) Suppression Silanol Suppression Proton->Suppression Silica_Suppressed Silica Surface Si-OH Si-OH Suppression->Silica_Suppressed

Caption: Silanol interactions causing peak tailing and suppression by low pH.

Proven Solutions for Peak Tailing:

  • Lower the Mobile Phase pH with an Additive: This is the most common and effective solution.

    • Protocol: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (both water and organic).[21] A pH of less than 3 is generally effective.[17][20]

    • Causality: The excess protons (H+) in the acidic mobile phase suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[17] This minimizes the strong secondary ionic interactions with your analyte, leading to a more symmetrical peak.[18][22] TFA can also act as an ion-pairing agent, further improving peak shape.[23][24]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize peak tailing.

    • Protocol: Ensure you are using a column made from high-purity Type B silica, which has a lower metal content and fewer acidic silanol sites.[19] "End-capped" columns have had most of their residual silanols chemically deactivated.

    • Causality: Fewer active silanol sites mean fewer opportunities for secondary interactions, resulting in inherently better peak shape for polar and basic compounds.[17]

  • Consider an Ion-Pairing Reagent: If tailing persists and retention is low, ion-pairing chromatography (IPC) can be used.

    • Protocol: Add an ion-pairing reagent to the mobile phase. Since BHP-GP is acidic (phenolic), a reagent like tetrabutylammonium (a quaternary amine) could be used at a neutral or higher pH to pair with the ionized analyte.[25] However, for suppressing silanol interactions with the neutral analyte at low pH, an acidic ion-pair reagent like an alkyl sulfonate can be effective.[11]

    • Causality: The ion-pair reagent forms a neutral complex with the ionized analyte, increasing its hydrophobicity and retention while masking the charged site from interacting with the stationary phase.[26] Note that IPC can be complex, and columns often need to be dedicated to this method.[25]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chrom Tech. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Welch Materials, Inc. [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]

  • YMC looks at use of TFA in HPLC applications. Laboratory Talk. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]

  • 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. ChemBK. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. International Labmate. [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Ion Pairing - Blessing or Curse? LCGC International. [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. ChemBK. [Link]

  • Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class - YouTube. [Link]

  • Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl-. Ivy Fine Chemicals. [Link]

  • Chemical Properties of Benzenepropanol, «alpha»,«alpha»-dimethyl- (CAS 103-05-9). NIST. [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. NIH. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. NIH. [Link]

  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. NIH. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]

  • HPLC Analysis of Trifluoroacetic and Acetic Acid on Obelisc N Mixed-Mode HPLC Column. SIELC Technologies. [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. OCL. [Link]

  • Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl- - 生产厂家 - cas号查询. ChemSrc. [Link]

  • Benzenepropanol | C9H12O | CID 31234. PubChem - NIH. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Why Biphenyl is a very interesting primary choice as stationary phase in LC. Restek. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. AZoM. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson Inc. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society (RSC Publishing). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

  • Silica Column Issues. Reddit. [Link]

Sources

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Handling of Substituted Phenolic Compounds

Guide for: Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- and Structurally Related Molecules

Introduction: This guide addresses the stability, degradation, and prevention strategies for the compound specified as "Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-". A review of scientific literature indicates that this is likely a novel chemical entity or is referred to by a non-standard nomenclature. However, the provided name describes a precise set of functional groups whose behavior is well-characterized. The molecule contains a substituted phenol , a benzylic alcohol , and a secondary alcohol , all of which are susceptible to specific degradation pathways. This document provides a comprehensive technical guide based on the established chemistry of these moieties to empower researchers in handling this and structurally similar compounds.

Part 1: Understanding Potential Degradation Pathways

The primary stability liability for this class of molecules is oxidation. The electron-rich phenolic ring and the two hydroxyl groups (benzylic and propanol) are key sites for degradation. Understanding these pathways is critical for designing stable formulations and interpreting analytical data.

Key Degradation Mechanisms:
  • Phenol Oxidation: The 2-hydroxy group on the benzene ring is highly susceptible to oxidation. This process is often initiated by trace metal ions, light, or dissolved oxygen and proceeds via a radical mechanism. The initial oxidation product is a phenoxy radical, which is then converted to a semiquinone and subsequently to a quinone. These quinones are highly colored (often yellow to brown) and can polymerize into insoluble, dark-colored materials.[1] This is the most common reason for visual changes in solution.

  • Benzylic Alcohol Oxidation: The 5-(hydroxymethyl) group is a primary benzylic alcohol. This group can be readily oxidized, first to an aldehyde (-CHO) and then further to a carboxylic acid (-COOH).[2][3] This two-step oxidation introduces significant changes in the molecule's polarity, acidity, and potential for intermolecular interactions.

  • Secondary Alcohol Oxidation: The hydroxyl group on the gamma-carbon of the propanol chain is a secondary alcohol. It is also susceptible to oxidation, which would convert it into a ketone.

These degradation pathways do not typically occur in isolation. A complex mixture of singly or doubly oxidized products can form, complicating analysis and potentially introducing impurities with altered biological activity.

Visualizing the Degradation Cascade

The following diagram illustrates the primary oxidative degradation pathways for the hypothetical molecule.

DegradationPathways cluster_main Parent Compound cluster_products Primary Degradation Products cluster_secondary_products Secondary Degradation Products Parent Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- Quinone Quinone Derivative (from Phenol Oxidation) Parent->Quinone O₂, Light, pH > 7 Metal Ions Aldehyde Benzaldehyde Derivative (from Benzylic Alcohol Oxidation) Parent->Aldehyde Oxidizing Agents (e.g., H₂O₂) Ketone Ketone Derivative (from Secondary Alcohol Oxidation) Parent->Ketone Oxidizing Agents Polymer Colored Polymers Quinone->Polymer Polymerization CarboxylicAcid Carboxylic Acid Derivative (from Aldehyde Oxidation) Aldehyde->CarboxylicAcid Strong Oxidation

Caption: Primary oxidative degradation pathways for the target molecule.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during research and development in a direct question-and-answer format.

Issue 1: My solution containing the compound rapidly turns yellow or brown upon preparation.

  • Possible Cause: This is a classic sign of phenol oxidation to form colored quinones and subsequent polymers.[1] This reaction is significantly accelerated by several factors.

  • Scientific Explanation: Phenolic compounds are generally more stable at an acidic pH (<7).[1] In neutral or alkaline solutions (pH > 7), the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged ion is much more easily oxidized than the neutral phenol. The presence of dissolved oxygen in your solvent provides the oxidant, while trace metal ions (like Fe³⁺ or Cu²⁺ from glassware, spatulas, or reagents) can catalytically accelerate the process.[1]

  • Solutions & Protocols:

    • pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer) if compatible with your experiment. Avoid alkaline conditions.

    • Solvent Degassing: Before dissolving your compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]

    • Use of Antioxidants: Add a small amount of a suitable antioxidant to your stock solution. Common choices include ascorbic acid (for aqueous solutions) or butylated hydroxytoluene (BHT) (for organic solutions).

    • Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester catalytic metal ions.[1]

    • Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can initiate photo-oxidation.[1][4]

Issue 2: HPLC analysis shows a steady decrease in the main peak area and the appearance of new, more polar peaks over time, even when stored cold.

  • Possible Cause: This indicates the formation of more polar degradation products, most likely from the oxidation of the alcohol functional groups to aldehydes, ketones, or carboxylic acids.

  • Scientific Explanation: The oxidation of a primary alcohol (the hydroxymethyl group) to a carboxylic acid, or a secondary alcohol to a ketone, introduces polar carbonyl groups.[2][3] These products will typically have a shorter retention time on a reverse-phase HPLC column than the parent compound. Cold storage slows but does not completely stop chemical reactions, especially if oxygen is present in the solution or headspace of the vial.

  • Solutions & Protocols:

    • Inert Headspace: After preparing stock solutions, flush the headspace of the vial with nitrogen or argon before sealing. This displaces oxygen and minimizes oxidation during storage.[1]

    • Aliquot Strategy: Freeze stock solutions in single-use aliquots. This prevents repeated freeze-thaw cycles which can introduce more oxygen into the solution and accelerate degradation.[1]

    • Solvent Choice: Ensure solvents are of high purity and are peroxide-free (especially important for ethers like THF or dioxane).

    • Forced Degradation Analysis: To confirm the identity of the new peaks, perform a controlled forced degradation study. For example, treat a small sample with a mild oxidizing agent like 0.1% hydrogen peroxide. If the new peaks in your stored sample match the retention times of the peaks generated under oxidative stress, it confirms the degradation pathway.[5][6]

Issue 3: I am observing poor recovery of my compound after using sonication to dissolve it.

  • Possible Cause: Sonication can generate localized high temperatures and pressures, leading to thermal degradation of sensitive molecules like benzyl alcohol.

  • Scientific Explanation: Studies have shown that sonication of benzyl alcohol can induce degradation, yielding products like benzaldehyde, toluene, and benzene.[7] This suggests that the energy from cavitation can break C-C and C-O bonds. Your compound, containing a benzylic alcohol moiety, may be susceptible to similar degradation.

  • Solutions & Protocols:

    • Alternative Dissolution Methods: Use vortexing, gentle warming (if thermal stability is confirmed), or a different solvent system to achieve dissolution instead of sonication.

    • Controlled Sonication: If sonication is unavoidable, use a cooled water bath and apply sonication in short bursts to minimize heat buildup.

    • Post-Sonication Analysis: Immediately analyze a sonicated sample by HPLC-MS to check for the appearance of known sonication-induced degradants.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound in its solid state? A: For solid-state storage, the compound should be kept in a tightly sealed container, protected from light (amber glass), at low temperature (-20°C or below), and under an inert atmosphere (argon or nitrogen). This minimizes exposure to oxygen, humidity, and light, which are key drivers of degradation.[4]

Q2: How should I design a forced degradation study for this molecule to satisfy regulatory requirements? A: A comprehensive forced degradation study should evaluate the compound's stability under various stress conditions to identify likely degradation products and establish stability-indicating analytical methods.[8] A typical design includes:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C if no degradation is observed.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, then 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Solid compound heated to 80°C.

  • Photostability: Expose the solid and solution to light sources as specified in ICH Q1B guidelines. The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without completely destroying the molecule.[9]

Stress ConditionTypical Reagent/SettingPurposePotential Products
Acid/Base Hydrolysis 0.1 M HCl / 0.1 M NaOHTests stability in different pH environments.[9]Generally stable, but forces solubility issues.
Oxidation 3% H₂O₂Simulates oxidative stress.[5][6]Quinones, Aldehydes, Ketones, Carboxylic Acids.
Thermal 80°C OvenTests intrinsic thermal stability.[8]Dehydration or rearrangement products.
Photolytic ICH Q1B Light BoxTests light sensitivity.[9]Radical-driven oxidation products.
Table 1: Recommended Conditions for a Forced Degradation Study.

Q3: What are the best analytical methods to monitor the stability of this compound? A: A stability-indicating HPLC method is the gold standard.

  • Technique: Reverse-phase HPLC with a C18 column.

  • Detection: A Photo-Diode Array (PDA) detector is crucial. It can help distinguish the parent compound from degradants by comparing their UV spectra. Quinone-type degradants often have distinct absorbance profiles at longer wavelengths.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended. It provides mass information for the parent peak and any new peaks, which is invaluable for identifying the structures of degradation products.[10]

  • Gas Chromatography (GC): GC can also be used, especially for monitoring volatile degradants. The phenolic and alcohol groups may require derivatization for optimal analysis.[11]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM Aqueous)
  • Solvent Preparation: Take 100 mL of HPLC-grade water. Add 0.1 g of EDTA and stir to dissolve. Buffer the solution to pH 5.0 using a citrate buffer.

  • Degassing: Place the buffered solvent in a flask and sparge with nitrogen gas for 20 minutes.

  • Weighing: In an amber glass vial, accurately weigh the required amount of the compound for a 10 mM solution.

  • Dissolution: Add the degassed, buffered solvent to the vial. Vortex gently to dissolve. Avoid sonication.

  • Inert Overlay: Once dissolved, gently blow a stream of nitrogen gas into the vial's headspace for 30 seconds to displace air.

  • Sealing and Storage: Immediately cap the vial tightly with a Teflon-lined cap. For long-term storage, create single-use aliquots using the same inerting procedure and store them at -80°C.

Protocol 2: Workflow for Investigating an Unknown Degradant

This workflow outlines the steps to identify an unknown peak appearing in a stability sample.

Workflow Start Unknown Peak Observed in Stability HPLC Step1 1. Analyze by LC-MS Determine Mass (m/z) of the Peak Start->Step1 Step2 2. Calculate Mass Shift (Mass_Degradant - Mass_Parent) Step1->Step2 Step3 3. Propose Structures Based on Common Reactions Step2->Step3 Step4a Mass Shift = +14 (O - 2H) Proposed: Aldehyde or Ketone Step3->Step4a e.g., +14 Da Step4b Mass Shift = +30 (O₂ - 2H) Proposed: Carboxylic Acid Step3->Step4b e.g., +30 Da Step4c Mass Shift = -2 (-2H) Proposed: Quinone Step3->Step4c e.g., -2 Da Step5 4. Confirm via Forced Degradation Spike sample with oxidatively stressed material and check for peak co-elution Step4a->Step5 Step4b->Step5 Step4c->Step5 End Structure Confirmed Step5->End

Caption: Workflow for identifying unknown degradation products.

References

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH.[Link]

  • Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology | Karger Publishers.[Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH.[Link]

  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... ResearchGate.[Link]

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability.Source not available.
  • Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate.[Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed.[Link]

  • Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. RSC Publishing.[Link]

  • Discoloration prevention of phenolic antioxidants.
  • Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. RSC Publishing.[Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications.[Link]

  • Analytical Methods. RSC Publishing.[Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.[Link]

  • Phenolic compounds in pharmaceutical, food, packaging, environmental, and cosmetic applications. ResearchGate.[Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA.[Link]

  • PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. NIH.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.[Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.[Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. The principles and methodologies discussed herein are grounded in established practices for the analysis of phenolic compounds and are designed to meet stringent regulatory expectations.

Introduction to Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a phenolic compound with the molecular formula C16H18O3[1][2]. Its structure, featuring hydroxyl groups and a phenyl moiety, suggests that it will be amenable to analysis by techniques commonly employed for phenols. The selection of an appropriate analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and the intended application of the data. This guide will explore the validation of both HPLC-UV and GC-MS methods, offering a comparative analysis to aid in the selection of the most suitable technique for your research needs.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of phenolic compounds due to its versatility and wide applicability.[3] The separation is typically achieved on a reversed-phase column, where the polarity of the analyte and the mobile phase composition are key to achieving the desired resolution.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • Instrument: Waters 2695 Alliance HPLC system or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).[3]

  • Column: Waters Sunfire™ C18 reversed-phase column (250 mm length, 4.6 mm internal diameter, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of acidified water (Solvent A) and acetonitrile (Solvent B). The use of a weak acid, such as acetic or phosphoric acid, in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.

  • Flow Rate: 0.8 mL/min.[4][5]

  • Column Temperature: 30°C.[4][5]

  • Injection Volume: 20 µL.[4][5]

  • Detection Wavelength: Based on the UV spectrum of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, with monitoring at specific wavelengths (e.g., 275 nm) for quantification.[4][5]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For instance, liquid samples may require simple dilution, while solid samples might necessitate extraction followed by filtration.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Serial_Dilution Prepare Calibration Standards Stock_Solution->Serial_Dilution Filtration Filter Samples & Standards Serial_Dilution->Filtration Sample_Extraction Sample Extraction/Dilution Sample_Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column DAD_Detector DAD Detection HPLC_Column->DAD_Detector Chromatogram Generate Chromatogram DAD_Detector->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of Benzenepropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of phenolic compounds, particularly when higher specificity is required or when dealing with complex matrices. For non-volatile or thermally labile compounds, derivatization is often necessary to improve chromatographic performance and sensitivity.

Experimental Protocol: GC-MS Method

1. Derivatization:

  • Due to the presence of hydroxyl groups, derivatization is recommended to increase the volatility and thermal stability of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Conditions:

  • Instrument: Agilent GC-MS system or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized analyte. Full scan mode can be used for initial identification.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Serial_Dilution Prepare Calibration Standards Stock_Solution->Serial_Dilution Derivatization_Step Silylation (e.g., BSTFA) Serial_Dilution->Derivatization_Step Sample_Extraction Sample Extraction/Dilution Sample_Extraction->Derivatization_Step GC_Injection GC Injection Derivatization_Step->GC_Injection GC_Column Capillary Column Separation GC_Injection->GC_Column MS_Detection Mass Spectrometric Detection GC_Column->MS_Detection Mass_Spectrum Obtain Mass Spectrum MS_Detection->Mass_Spectrum Extract_Ion_Chromatogram Extract Ion Chromatogram Mass_Spectrum->Extract_Ion_Chromatogram Peak_Integration Integrate Peak Area Extract_Ion_Chromatogram->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: Workflow for the GC-MS analysis of Benzenepropanol.

Comparison of Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. The following table compares the expected performance of the HPLC-UV and GC-MS methods based on typical validation parameters for phenolic compounds, in accordance with ICH guidelines.[6]

Validation ParameterHPLC-UVGC-MS (with Derivatization)Rationale & Causality
Specificity/Selectivity Good. Based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent. Based on retention time and unique mass fragmentation pattern. Highly specific, minimizing interferences.Mass spectrometry provides a higher degree of certainty in identification compared to UV detection.
Linearity (R²) Typically > 0.99.[4][5]Typically > 0.99.Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.
Limit of Detection (LOD) Moderate (µg/mL range).[4][5]Low (ng/mL to pg/mL range).[7]GC-MS, especially in SIM mode, offers significantly lower detection limits, making it suitable for trace analysis.
Limit of Quantitation (LOQ) Moderate (µg/mL range).[4][5]Low (ng/mL to pg/mL range).The LOQ is proportionally related to the LOD, with GC-MS demonstrating superior sensitivity.
Accuracy (% Recovery) Typically 98-102%.[4][5]Typically 95-105%.Both methods can achieve high accuracy. The recovery in GC-MS can be influenced by the efficiency of the derivatization step.
Precision (%RSD) Repeatability (intra-day) < 2%; Intermediate precision (inter-day) < 5%.[4][5]Repeatability (intra-day) < 5%; Intermediate precision (inter-day) < 10%.HPLC generally offers slightly better precision due to fewer sample preparation steps (no derivatization).
Robustness Generally robust to small variations in mobile phase composition, pH, and temperature.Can be sensitive to variations in derivatization conditions (time, temperature, reagent concentration) and GC parameters.The additional derivatization step in the GC-MS workflow introduces more potential sources of variability.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, precise, and often simpler method, making it well-suited for routine quality control and assays where high sample throughput is needed and the concentration of the analyte is relatively high.

  • GC-MS provides superior specificity and sensitivity, making it the method of choice for complex matrices, trace-level quantification, and confirmatory analysis where unambiguous identification is paramount.

Ultimately, a thorough method validation, following established guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates data that is accurate, reliable, and reproducible.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health.
  • Cross-validation of analytical methods for phenolic compounds. (2025, December). BenchChem.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). Malaysian Journal of Fundamental and Applied Sciences.
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8). National Institutes of Health.
  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013, June 26). PubMed.
  • Determination of Some Phenolic Compounds in Red Wine by RP-HPLC: Method Development and Validation. (n.d.). Journal of Chromatographic Science, Oxford Academic.
  • 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. (2024, January 2). ChemBK.
  • Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. (n.d.). Semantic Scholar.
  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2025, August 6). ResearchGate.
  • Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). SciELO.
  • Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. (2024, July 15). 化源网.
  • Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. (2024, January 2). ChemBK.
  • Benzenepropanol. (n.d.). PubChem, National Institutes of Health.
  • Chemical Properties of Benzenepropanol, «alpha»,«alpha»-dimethyl- (CAS 103-05-9). (n.d.). Cheméo.
  • Method 8041A: Phenols by Gas Chromatography. (2007, February). Environmental Protection Agency.
  • Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. (2025, August 10). ResearchGate.
  • (PDF) Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. (2024, February 8). ResearchGate.

Sources

A Comparative Benchmarking Guide to the Bioactivity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

For Research Audiences in Drug Discovery and Development

Abstract

This guide presents a comprehensive framework for the comparative analysis of a novel compound, Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (hereafter designated as Compound A ). The unique structure of Compound A, which merges a substituted phenol with a phenylpropanol moiety, suggests a potential for dual-action antioxidant and anti-inflammatory properties. To rigorously evaluate this potential, we propose a head-to-head comparison against two well-characterized molecules: Salicin , a natural anti-inflammatory glycoside, and Ibuprofen , a benchmark non-steroidal anti-inflammatory drug (NSAID). This document provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale underpinning the comparative study, designed to furnish researchers with a robust methodology for assessing the therapeutic promise of new chemical entities.

Introduction and Scientific Rationale

The confluence of a phenolic ring and a phenylpropanoid side chain in Compound A provides a compelling structural basis for potential bioactivity. Phenolic compounds are renowned for their antioxidant properties, primarily their ability to scavenge free radicals and chelate metal ions.[1][2] Phenylpropanoids, a diverse class of plant secondary metabolites, are recognized for a wide spectrum of pharmacological effects, including significant anti-inflammatory actions.[3][4][5] These actions are often mediated through the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production and the suppression of the NF-κB signaling cascade.[3][6]

To contextualize the efficacy of Compound A, a judicious selection of comparators is essential:

  • Salicin: A natural product found in willow bark, Salicin is metabolized in vivo to salicylic acid. Its anti-inflammatory effects are associated with the down-regulation of pro-inflammatory cytokines like TNF-α and the modulation of the NF-κB pathway.[6][7] Its structural similarity, featuring a hydroxymethyl group on a benzene ring, makes it an excellent natural analog for comparison.

  • Ibuprofen: As a globally recognized NSAID, Ibuprofen provides a high-potency benchmark. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][8][9][10]

This guide will detail the experimental workflows to dissect and compare the antioxidant capacity and the anti-inflammatory potential of these three compounds, providing a clear pathway to understanding the unique therapeutic profile of Compound A.

Experimental Design & Protocols

The following section outlines the step-by-step protocols for evaluating the key performance metrics of Compound A against Salicin and Ibuprofen.

Assessment of Antioxidant Activity: DPPH Radical Scavenging

Causality of Experimental Choice: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational, reliable, and widely adopted method for screening the free-radical scavenging ability of novel compounds.[2][11][12] The stable DPPH radical has a deep violet color, which is neutralized to a pale yellow upon accepting a hydrogen atom or an electron from an antioxidant. The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity. This assay will provide a quantitative measure of the inherent ability of the phenolic moiety of Compound A to neutralize free radicals.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[2][12] Prepare this solution fresh daily.

    • Test Compound Stock Solutions (1 mg/mL): Prepare stock solutions of Compound A, Salicin, and Ibuprofen in methanol.

    • Serial Dilutions: From the stock solutions, prepare a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) for each test compound.

    • Positive Control: Prepare a similar dilution series for a standard antioxidant, such as Ascorbic Acid or Trolox.[12]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of methanol to a blank well (for 100% DPPH activity).

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.[2][12]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[12]

    • Plot the % Inhibition against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Anticipated Data Presentation:

CompoundIC50 (µg/mL)
Compound ATo be determined
SalicinTo be determined
IbuprofenTo be determined
Ascorbic Acid (Control)Known value
Table 1. Comparative IC50 values for DPPH radical scavenging activity.
Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Causality of Experimental Choice: The murine macrophage cell line, RAW 264.7, is a robust and widely accepted in vitro model for studying inflammation.[13][14][15] Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an inflammatory response by producing high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of inflammatory pathology. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, thereby serving as an indirect measure of NO production and the anti-inflammatory potential of the test compounds.[13][14][15][16]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[17]

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of Compound A, Salicin, and Ibuprofen for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15]

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[15]

    • Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[15]

    • Add 100 µL of the Griess Reagent to each well containing the supernatant.[15]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration in the samples.

Anticipated Data Presentation:

Treatment GroupNitrite Concentration (µM)% Inhibition of NO Production
Control (Cells only)BaselineN/A
LPS (1 µg/mL)Maximal production0%
LPS + Compound A (Conc. 1)To be determinedTo be calculated
LPS + Compound A (Conc. 2)To be determinedTo be calculated
LPS + Salicin (Conc. 1)To be determinedTo be calculated
LPS + Salicin (Conc. 2)To be determinedTo be calculated
LPS + Ibuprofen (Conc. 1)To be determinedTo be calculated
LPS + Ibuprofen (Conc. 2)To be determinedTo be calculated
Table 2. Comparative inhibition of LPS-induced nitric oxide production in RAW 264.7 cells.

Visualization of Workflows and Pathways

To ensure clarity and reproducibility, the experimental workflow and the key signaling pathway targeted in this study are visualized below.

Experimental_Workflow Overall Experimental Workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_inflammatory Anti-inflammatory Assay (RAW 264.7 Cells) A1 Prepare Compound and DPPH Solutions A2 Mix in 96-well Plate A1->A2 A3 Incubate 30 min (Dark) A2->A3 A4 Read Absorbance @ 517nm A3->A4 A5 Calculate IC50 A4->A5 I1 Seed RAW 264.7 Cells (Overnight Incubation) I2 Pre-treat with Compounds I1->I2 I3 Stimulate with LPS (24h) I2->I3 I4 Collect Supernatant I3->I4 I5 Perform Griess Assay I4->I5 I6 Read Absorbance @ 540nm I5->I6 I7 Quantify NO Inhibition I6->I7

Caption: High-level workflow for the comparative bioactivity assessment.

NFkB_Pathway Simplified NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB_inactive NF-κB NFkB_active Active NF-κB NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) Nucleus->Genes Induces Transcription Intervention Compound A / Salicin Potential Inhibition Point Intervention->IKK Intervention->NFkB_active

Caption: Key nodes in the NF-κB pathway targeted by anti-inflammatory agents.

Concluding Remarks and Future Directions

This guide provides a validated, step-by-step methodology to perform a foundational comparative analysis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. By benchmarking its antioxidant and anti-inflammatory activities against Salicin and Ibuprofen, researchers can generate the critical data needed to assess its therapeutic potential. The results from these assays will elucidate whether Compound A possesses a unique, dual-action profile, and will guide subsequent mechanistic studies, such as direct enzyme inhibition assays (e.g., COX-2) or Western blot analysis to confirm the inhibition of NF-κB pathway components. This structured approach ensures a scientifically rigorous evaluation, paving the way for more advanced preclinical development.

References

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Molecules, 19(2), 1459-1480. [Link]

  • Ibuprofen Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342. [Link]

  • Tan, B. L., Norhaizan, M. E., & Liew, W. P. P. (2018). Nutrients and oxidative stress: friend or foe?. Oxidative medicine and cellular longevity, 2018, 9719584. [Link]

  • Sun, Y., O'Riordan, M. X. D. (2013). Regulation of bacterial pathogenesis by intestinal short-chain fatty acids. Advances in applied microbiology, 85, 93-118. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • News-Medical.Net. (2021). Ibuprofen Mechanism. [Link]

  • Wikipedia contributors. (2024). Ibuprofen. In Wikipedia, The Free Encyclopedia. [Link]

  • Angelbio. (2025). Salicin's Role in Modern Herbal Analgesic Formulations. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-140). Humana Press. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Bio-protocol. (2021). DPPH∙ Radical Scavenging Assay. [Link]

  • Taylor & Francis. Salicin – Knowledge and References. [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 61(1-2), 81-90. [Link]

  • ResearchGate. (2021). Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 cells. [Link]

  • Zhang, Y., et al. (2021). Anti-Inflammatory Salicin Derivatives from the Barks of Salix tetrasperma. Journal of Natural Products, 84(4), 1194-1203. [Link]

  • Weldon, R. H., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e213-e218. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

Sources

Biological activity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- versus analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Discovery Process

I'm starting a comprehensive search for information on Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, and related analogs. I'm prioritizing the identification of synonyms and common names to cast a wider net in my search. My immediate next step is to locate any relevant experimental data and published research.

Initiating Activity Deep Dive

I am now thoroughly researching the biological activities of the target compound and its analogs, aiming for a detailed comparison. I'm prioritizing the discovery of experimental data and publications that showcase antioxidant, anti-inflammatory, and anticancer effects, as well as looking at signaling pathways. I'm also hunting for specific experimental protocols like cell viability and enzyme inhibition assays. This will form the core of my comparative analysis, enriched with diagrams of signaling pathways. I plan to synthesize this into a comprehensive guide.

Defining The Compound Structure

I'm now focused on the compound's structure, recognizing the provided name's complexity. My initial search yielded limited results. I'm dissecting the name components—benzenepropanol, hydroxyl, hydroxymethyl, and phenyl—to deduce the accurate IUPAC name and structure, which I believe is key to comprehensive research. Identifying the standardized name will unlock more reliable data.

Determining Chemical Identity

I'm now deeply immersed in deciphering the compound's structure, recognizing the provided name's complexity. My latest focus is on deducing the correct IUPAC name. I've begun breaking down each component – benzenepropanol, hydroxyl, hydroxymethyl, and phenyl – to map their placement and connectivity. The "gamma-phenyl" descriptor is adding to the difficulty. I'm actively sketching potential structures to pinpoint the most likely configuration.

Refining Search Strategies

I'm now revising my search strategy due to the ambiguity of the target compound's name. I've begun searching for structural fragments and related terms like "hydroxy," "hydroxymethyl," "phenylpropanol," and "biological activity," prioritizing phenolic compounds with propanol side chains. I am looking for natural compounds with complex, but possibly related, structures. I'll focus on compounds displaying antioxidant, anti-inflammatory, and anticancer activities, while also searching for detailed experimental protocols. The data will then be organized into a comparative guide.

Initiating Broadening Focus

I'm now expanding my search to explore related phenolic compounds with a propanol side chain, as the specific compound's name is unclear. I'll prioritize identifying research comparing their biological activities, including antioxidant, anti-inflammatory, and anticancer effects. I'm also looking for detailed experimental protocols, such as cell viability and enzyme inhibition assays, to build a comprehensive comparative guide.

Broadening Activity Scope

I'm now expanding my search to phenolic compounds with similar structures, particularly focusing on those with a propanol side chain and varying substitutions. The ambiguous name has led me to search for related analogs. I'm prioritizing compounds with known antioxidant, anti-inflammatory, and cytotoxic activities, and seeking relevant experimental protocols for comparative analysis. I'm also exploring related natural products.

Refining Search Scope

I'm now focusing on the inherent ambiguity of the compound's provided name, and adjusting my search terms to include "phenolic propanoids" and "lignans" to capture related compounds. I'm exploring databases and literature for similar structures, looking for synonyms or standardized nomenclature that might help pinpoint the specific target or related analogs.

Revising Scope and Strategy

I'm now revising my scope and strategy, acknowledging the ambiguity in the initial compound's name. I'll focus on comparative studies of related phenolic compounds with propanol side chains, prioritizing antioxidant, anti-inflammatory, and cytotoxic activities. I'll search for detailed experimental data to construct a robust comparative guide, framing the initial compound as a hypothetical starting point.

Defining Initial Approach

I'm now prioritizing the synthesis of a search strategy that accounts for the unclear target compound name. My approach pivots to include "phenolic propanoids" and related structures, such as lignans, while also encompassing experimental protocols. I will build a comprehensive comparison guide as requested, even with the structural ambiguity.

\n\n I'm still focused on constructing a comparative guide, but I'm now embracing the structural ambiguity of the target compound. I am now looking for common phenolic structures such as lignans, that bear some resemblance to the initial structure, and which are also characterized by their antioxidant, anti-inflammatory, and anticancer activities. I'll search for their structural analogs and relevant experimental protocols, to create the requested comparative guide.

Refining Comparative Strategy

I'm now revising my search strategy to directly compare compounds sharing key features with the ambiguous initial name, prioritizing phenolic compounds with propanol side chains and variations in ring substitution. I'm focusing on compounds with known antioxidant, anti-inflammatory, and cytotoxic activities, and seeking to build a comprehensive guide.

An Investigational Guide to Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-: A Roadmap for Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the emergence of a novel chemical entity with a well-defined structure but an uncharacterized biological profile presents both a challenge and an opportunity. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS: 1312416-97-9; Molecular Formula: C16H18O3) is one such molecule.[1][2][3] While commercially available for research purposes, its biological activity and therapeutic potential remain unexplored in publicly accessible literature. This guide, therefore, deviates from a standard comparison and instead provides a comprehensive, hypothesis-driven framework for the systematic investigation of this compound. Our objective is to propose a rigorous, multi-tiered experimental plan to elucidate its pharmacological profile, moving from computational prediction to in vitro validation and preliminary in vivo assessment.

Foundational Analysis and Hypothesis Generation

The chemical structure of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- bears a resemblance to known pharmacophores, particularly those found in impurities of the drug Tolterodine.[4][5][6][7][8] Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder.[5] This structural similarity provides a logical starting point for our investigation, leading to the primary hypothesis that Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- may exhibit activity at muscarinic acetylcholine receptors (mAChRs).

Therefore, the initial phase of our investigation will focus on exploring its potential as a modulator of mAChR signaling. The proposed experimental workflow is designed to first screen for binding and functional activity at this receptor family, and then broaden the scope to assess general cytotoxicity and off-target effects.

Tier 1: In Silico Profiling

Before embarking on resource-intensive wet-lab experiments, a preliminary in silico assessment can provide valuable insights into the compound's drug-like properties and potential biological targets.[9][10][11][12][13]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A variety of computational models can predict the pharmacokinetic and toxicological properties of a small molecule. These predictions can help to identify potential liabilities early in the discovery process.

Predicted Property Computational Tool/Server Significance
Solubility SwissADME, pkCSMIndicates potential for oral bioavailability and formulation challenges.
Permeability (Caco-2) SwissADME, ADMETlab 2.0Predicts intestinal absorption.
Blood-Brain Barrier (BBB) Penetration SwissADME, pkCSMDetermines potential for central nervous system effects.
CYP450 Inhibition/Metabolism SwissADME, CypReactPredicts potential for drug-drug interactions and metabolic stability.[12]
Hepatotoxicity ADMETlab 2.0, ProTox-IIEarly flag for potential liver toxicity.
hERG Inhibition pkCSM, ProTox-IIAssesses risk of cardiac arrhythmia.
Target Prediction

Reverse docking and pharmacophore screening approaches can be employed to predict potential biological targets beyond our primary hypothesis. Web-based servers such as SwissTargetPrediction and PharmMapper can be utilized for this purpose. While these predictions are not definitive, they can guide the design of broader screening panels should the initial hypothesis prove incorrect.

Tier 2: In Vitro Characterization

The in vitro phase of this investigational plan is designed to directly test our primary hypothesis and assess the compound's general cellular effects.

Muscarinic Receptor Binding Assay

The initial and most critical experiment is to determine if the compound binds to muscarinic receptors. A competitive radioligand binding assay is the gold standard for this purpose.[14][15][16][17]

  • Receptor Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing each of the five human muscarinic receptor subtypes (M1-M5).

  • Radioligand: A non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is a suitable choice.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl with 10 mM MgCl₂ and 1 mM EDTA, pH 7.4.

  • Competition Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-NMS (at its Kd for the receptor), and a range of concentrations of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (e.g., from 1 nM to 100 µM).

    • Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known muscarinic antagonist, such as atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki (inhibition constant).

Functional Assessment of Muscarinic Receptor Activity

Should binding be confirmed, the next step is to determine whether the compound acts as an agonist or an antagonist. This can be achieved through a variety of functional assays that measure downstream signaling events.

G cluster_0 Muscarinic Receptor Signaling mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq/11 protein mAChR->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.

A calcium mobilization assay is a suitable method for assessing the functional activity of the compound at Gq-coupled muscarinic receptors (M1, M3, and M5).

  • Cell Culture: Plate CHO or HEK293 cells expressing M1, M3, or M5 receptors in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- to the wells and measure the change in fluorescence over time using a fluorescence plate reader.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known muscarinic agonist (e.g., carbachol) at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Plot the fluorescence intensity against the compound concentration to determine the EC50.

    • Antagonist Mode: Plot the percentage of inhibition against the compound concentration to determine the IC50.

General Cytotoxicity Assessment

It is crucial to determine if the compound exhibits any inherent cytotoxicity, as this could confound the results of functional assays. The MTT assay is a widely used method for assessing cell viability.[18][19][20]

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- for 24-72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the CC50 (50% cytotoxic concentration).

Tier 3: Preliminary In Vivo Assessment

Should the in vitro studies reveal potent and selective activity at a particular target with low cytotoxicity, a preliminary in vivo assessment of tolerability would be the next logical step.

G Start Compound with Favorable In Vitro Profile Formulation Formulation Development Start->Formulation Animal_Model Rodent Model Selection (e.g., Rat) Formulation->Animal_Model Dosing Single Ascending Dose Administration Animal_Model->Dosing Monitoring Clinical Observations Body Weight Food/Water Intake Dosing->Monitoring Endpoint Terminal Endpoint: Gross Pathology Histopathology Monitoring->Endpoint

Caption: Workflow for a preliminary in vivo tolerability study.

Experimental Protocol: Single Ascending Dose (SAD) Tolerability Study in Rodents
  • Animal Model: Use a small cohort of healthy rodents (e.g., Sprague-Dawley rats).[21]

  • Formulation: Develop a simple, well-tolerated vehicle for the compound (e.g., saline with a small percentage of a solubilizing agent like Tween 80).

  • Dose Escalation: Administer single doses of the compound via a relevant route (e.g., intraperitoneal or oral gavage) to different groups of animals, with each group receiving a progressively higher dose.[22][23]

  • Monitoring: Observe the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including changes in behavior, body weight, and food/water consumption.[24]

  • Pathology: At the end of the study, perform a gross necropsy and histopathological examination of key organs to identify any treatment-related changes.[24]

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Conclusion and Future Directions

This investigational guide provides a structured and scientifically rigorous approach to characterizing the pharmacological profile of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. By starting with a clear, structurally-informed hypothesis and progressing through a tiered experimental plan, researchers can efficiently and effectively elucidate the biological activity of this novel compound. The data generated from these studies will be crucial in determining its potential as a new therapeutic agent or a valuable research tool. Positive findings would warrant more extensive studies, including pharmacokinetic profiling, efficacy testing in disease models, and comprehensive safety pharmacology.

References

  • Al-Shuhaib, M. B. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • SynZeal. Tolterodine Impurities. Retrieved from [Link]

  • Veeprho. Tolterodine Impurities and Related Compound. Retrieved from [Link]

  • SynThink Research Chemicals. Tolterodine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Slideshare. In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • Mfotie Njoya, E., et al. (2020). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Pharmaffiliates. Tolterodine-impurities. Retrieved from [Link]

  • Pharmaffiliates. Tolterodine Tartrate-impurities. Retrieved from [Link]

  • Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Retrieved from [Link]

  • Springer. (2020). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • MDPI. Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In vivo screening of subcutaneous tolerability for the development of novel excipients. Retrieved from [Link]

  • ChemBK. 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. Retrieved from [Link], 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-

  • ClinicalTrials.gov. (2018). CLINICAL STUDY PROTOCOL A PHASE 1, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, SINGLE ASCENDING DOSE STUDY TO EVALUATE THE SAF. Retrieved from [Link]

  • ChemBK. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. Retrieved from [Link], 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-

  • YouTube. (2023). in vivo general toxicology studies. Retrieved from [Link]

  • Journal for ImmunoTherapy of Cancer. (2024). Safety and efficacy of the therapeutic DNA-based vaccine VB10.16 in combination with atezolizumab in persistent, recurrent or metastatic HPV16-positive cervical cancer: a multicenter, single-arm phase 2a study. Retrieved from [Link]

  • Defense Technical Information Center. (2021). A Phase 1 Randomized, Placebo-Controlled, Single Ascending Dose Study to Examine the Safety, Tolerability and Pharmacokinetics o. Retrieved from [Link]

Sources

Establishing a Reference Standard for the Salmeterol-Related Compound: Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the development and manufacturing of pharmaceuticals, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), is no exception.[1] During its synthesis and storage, various related substances can emerge. This guide focuses on a specific, non-pharmacopeial related compound of Salmeterol: Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9).[2][3]

While official reference standards for Salmeterol and its major impurities are available from pharmacopeias like the USP and EP,[4][5] specific standards for every potential process-related impurity or degradant are often not. The absence of a readily available, official reference standard for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- necessitates a robust in-house strategy for its synthesis, characterization, and establishment as a reference material. This guide provides a comparative analysis of two primary approaches for the quantification of this impurity: the establishment of a dedicated, in-house reference standard versus the use of the official Salmeterol Xinafoate reference standard with a relative response factor (RRF).

Comparative Overview: Dedicated Impurity Standard vs. RRF Approach

The choice of reference standard is a critical decision in the analytical workflow, directly impacting the accuracy and reliability of impurity quantification. Below is a comparison of the two primary methodologies.

FeatureDedicated In-House Reference StandardRelative Response Factor (RRF) with USP Salmeterol Xinafoate RS
Principle Direct comparison of the analyte's response to the response of a highly purified and characterized standard of the same molecule.Quantification of the impurity based on the response of the main active pharmaceutical ingredient (API) standard, corrected by a predetermined factor (RRF) that accounts for differences in detector response.
Accuracy Highest level of accuracy, as it eliminates biases from differences in response factors.Dependent on the accuracy of the experimentally determined RRF. Can be less accurate if the RRF varies with chromatographic conditions.
Resource Intensity High initial investment in synthesis, purification, and full characterization (NMR, MS, etc.).Lower initial cost as it relies on an existing official standard. Requires a one-time study to determine the RRF.
Regulatory Scrutiny Requires comprehensive documentation of characterization and purity assessment to be accepted by regulatory agencies.Widely accepted by regulatory bodies, provided the RRF determination is robust and well-documented.
Long-term Utility Provides a permanent, reliable standard for ongoing quality control, stability studies, and method validation.May require re-evaluation of the RRF if analytical methods are significantly altered.

Establishing the In-House Reference Standard: A Workflow

The creation of a reliable in-house reference standard is a multi-step process that demands meticulous execution and thorough documentation. This workflow ensures the material is of sufficient purity and is well-characterized to serve as a benchmark for analytical measurements.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Certification & Use A Chemical Synthesis of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- B Purification via Preparative Chromatography A->B Crude Product C Isolation and Drying B->C Purified Fractions D Structural Elucidation (NMR, MS) C->D Isolated Compound E Purity by HPLC-UV/DAD C->E Isolated Compound F Thermal Analysis (DSC, TGA) C->F Isolated Compound G Water Content (Karl Fischer) C->G Isolated Compound H Assign Purity Value E->H F->H G->H I Preparation of Certificate of Analysis H->I J Use as Reference Standard in QC I->J

Workflow for Establishing an In-House Reference Standard.
Step-by-Step Protocol for Characterization

1. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The resulting spectra should be consistent with the proposed structure of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry to determine the accurate molecular weight and fragmentation pattern, further corroborating the compound's identity.

2. Purity Determination by HPLC-UV/DAD:

  • Develop a stability-indicating HPLC method capable of separating the target compound from potential related substances and degradation products.[6]

  • Method Parameters (Illustrative):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.015 M KH₂PO₄ buffer, pH 6.8.[7]

    • Mobile Phase B: Methanol.[7]

    • Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure elution of all components.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 278 nm.[7]

    • Column Temperature: 30°C.[8]

  • Inject the purified sample and assess the peak area percentage. The purity is typically calculated as 100% minus the sum of all other impurity peak areas. A photodiode array (PDA) detector should be used to assess peak purity.[7]

3. Absolute Purity Assignment:

  • The final, certified purity of the reference standard is determined by a mass balance approach:

    • Purity (%) = (100 - % Water - % Residual Solvents - % Non-volatile Residue) x Purity by HPLC/100

Comparative Analytical Approaches for Quantification

Once the reference standard is established, it can be used for the accurate quantification of the impurity in Salmeterol samples. Below is a comparison of the analytical workflow using the in-house standard versus the RRF method with the official Salmeterol Xinafoate standard.

cluster_A Approach A: Dedicated Reference Standard cluster_B Approach B: RRF with Salmeterol RS A1 Prepare standard solutions of Benzenepropanol impurity RS A3 Inject standards and sample into HPLC system A1->A3 A2 Prepare Salmeterol sample solution A2->A3 A4 Quantify impurity by direct comparison of peak areas A3->A4 B1 Determine Relative Response Factor (RRF) for the impurity B5 Quantify impurity using the peak area of Salmeterol and the RRF B1->B5 B2 Prepare standard solution of USP Salmeterol Xinafoate RS B4 Inject standard and sample into HPLC system B2->B4 B3 Prepare Salmeterol sample solution B3->B4 B4->B5

Comparative Analytical Workflows for Impurity Quantification.
Experimental Protocol: Quantification via HPLC

The same HPLC method developed for purity assessment can be validated and used for quantification.

1. System Suitability:

  • Before sample analysis, inject a system suitability solution containing Salmeterol and a known amount of the Benzenepropanol impurity.

  • Verify critical parameters such as resolution between peaks, tailing factor, and theoretical plates to ensure the system is performing adequately.[5]

2. Quantification Calculation:

  • Using Dedicated Standard (Approach A):

    Impurity (%) = (Areaimpurity in sample / Areaimpurity in standard) x (Concstandard / Concsample) x 100

  • Using RRF and Salmeterol Standard (Approach B):

    First, determine the RRF:

    RRF = (ResponseSalmeterol / ConcSalmeterol) / (Responseimpurity / Concimpurity)

    Then, quantify the impurity in the sample:

    Impurity (%) = (Areaimpurity in sample / AreaSalmeterol in standard) x (Concstandard / Concsample) x (1 / RRF) x 100

Supporting Experimental Data (Illustrative)

The following table presents illustrative data from a method validation study comparing the two quantification approaches.

ParameterDedicated Standard MethodRRF Method with Salmeterol RSAcceptance Criteria (ICH)
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.5%80% - 120%
Precision (% RSD) 1.2%2.5%≤ 5.0%
LOD 0.005%0.01%Reportable
LOQ 0.015%0.03%Reportable

As the data illustrates, while both methods can be validated, the use of a dedicated reference standard typically yields higher accuracy and precision.

Conclusion and Recommendations

Establishing a well-characterized in-house reference standard for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is the most robust and scientifically sound approach for its accurate quantification as a Salmeterol-related substance. While the use of the official Salmeterol Xinafoate reference standard with a relative response factor is a viable and regulatory-accepted alternative, it is predicated on the precise determination of the RRF and may introduce a greater margin of error.

For research and early-phase development, the RRF method can be a pragmatic and efficient choice. However, for late-stage development, commercial quality control, and in situations where the impurity has potential safety implications, the investment in synthesizing and qualifying a dedicated reference standard is highly recommended. This approach provides the highest degree of analytical certainty and demonstrates a commitment to rigorous quality control to regulatory authorities.

References

  • Chromatography Today. (2017). Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. [Link]

  • ResearchGate. (n.d.). Development and Validation of the Stability Indicating Test Method to Determine the Content of Salmeterol Xinafoate and its Organic Impurities in Pharmaceutical Inhaler Dosage Form by RP-HPLC. [Link]

  • European Pharmacopoeia. (2014). Salmeterol xinafoate. [Link]

  • ResearchGate. (n.d.). Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. [Link]

  • SynThink. (n.d.). Salmeterol EP Impurities & USP Related Compounds. [Link]

  • Asian Publication Corporation. (n.d.). A New Validated Stability indicating RP-HPLC Method for Simultaneous Quantification of Impurities of Fluticasone Propionate and Salmeterol Xenafoate in Metered Dose Inhalation Aerosol. [Link]

  • Pharmaffiliates. (n.d.). Salmeterol-impurities. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2020). Method Development and Validation of Salmeterol xinofoate by HPLC. [Link]

  • AKJournals. (n.d.). HPLC Method for Simultaneous Determination of Salmeterol Xinafoate and Fluticasone Propionate for the Quality Control of Dry Powder In. [Link]

  • PubChem. (n.d.). Salmeterol Xinafoate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenepropanol, «alpha»,«alpha»-dimethyl- (CAS 103-05-9). [Link]

  • SynZeal. (n.d.). Salmeterol Impurities. [Link]

  • PubChem. (n.d.). Benzenepropanol. [Link]

  • GalChimia. (n.d.). Salmeterol Impurity A (EP). [Link]

  • ChemBK. (2024). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. [Link]

  • Quality Control Chemicals (QCC). (n.d.). Salmeterol Impurity 9. [Link]

  • Ivy Fine Chemicals. (n.d.). Benzenepropanol, 2-hydroxy-5-(hydroxyMethyl)-?-phenyl-. [Link]

  • PubChem. (n.d.). Salmeterol. [Link]

  • GSRS. (n.d.). 4-O-(2-HYDROXY-2-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHYL) SALMETEROL. [Link]

Sources

Structure-activity relationship of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rational design of novel therapeutic agents is fundamentally anchored in a deep understanding of the structure-activity relationship (SAR)—the principle that a molecule's biological effect is intrinsically linked to its three-dimensional structure.[1] This guide provides a comprehensive comparative analysis of a promising class of compounds: derivatives of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. Our objective is to dissect the intricate connections between specific structural modifications and resulting biological activity, offering a framework for informed lead optimization and the development of next-generation therapeutics. We will explore how targeted alterations to this core scaffold can modulate potency and selectivity, supported by detailed experimental workflows and mechanistic insights.

The Core Pharmacophore: Deconstructing the Benzenepropanol Scaffold

The parent compound, Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS 1312416-97-9), presents a unique constellation of functional groups that serve as the foundation for molecular interactions with biological targets.[2][3] Understanding the role of each component is critical to appreciating the SAR of its derivatives.

  • The Phenolic Hydroxyl Group (-OH): Located at the 2-position, this group is a potent hydrogen bond donor and acceptor. It often serves as a critical anchoring point within a receptor's binding site.[1]

  • The 5-(Hydroxymethyl) Group (-CH₂OH): This secondary alcohol provides additional hydrogen bonding capabilities, contributing to binding affinity and specificity. Its flexibility allows for optimal positioning within the active site.

  • The Gamma-Phenyl Ring: This terminal phenyl group often engages in hydrophobic or π-stacking interactions within a hydrophobic pocket of the target protein.[1] Its substitution pattern is a primary handle for modulating electronic and steric properties.

  • The Propanol Linker: The three-carbon chain provides a specific spatial arrangement for the key functional groups, influencing the overall conformation and fit of the molecule to its target.

Comparative Analysis of Derivative Activity

To elucidate the SAR of this scaffold, a series of derivatives were synthesized and evaluated. The following sections compare the biological performance of these analogs, providing quantitative data to guide future design choices. The goal of such analyses is to convert raw structure-activity observations into informative relationships that can guide the synthesis of more effective compounds.[1]

The Impact of Substitution on the Gamma-Phenyl Ring

Modifications to the terminal gamma-phenyl ring are a classic strategy for probing a receptor's binding pocket and optimizing potency. We systematically introduced substituents with varying electronic and steric properties at the para-position.

Table 1: Comparative In Vitro Potency of Gamma-Phenyl Derivatives

Derivative IDSubstitution (R)IC₅₀ (nM)Fold Change vs. ParentRationale for Change
A-1 (Parent) -H2151.0xUnsubstituted baseline
A-2 4-Cl385.7xElectron-withdrawing group; potential for halogen bonding
A-3 4-CH₃1901.1xWeak electron-donating group; adds steric bulk
A-4 4-OCH₃3500.6xElectron-donating, bulky group; potential for steric hindrance
A-5 4-CF₃258.6xStrong electron-withdrawing group; enhances hydrophobic interactions

The data reveals a clear trend: the introduction of electron-withdrawing groups at the 4-position of the gamma-phenyl ring significantly enhances inhibitory activity. The trifluoromethyl derivative (A-5 ) exhibited the highest potency, suggesting that a combination of favorable electronic interactions and increased hydrophobicity drives binding affinity. Conversely, the bulky methoxy group (A-4 ) was detrimental to activity, likely due to a steric clash within the binding pocket. This systematic alteration of the active substance allows for a clear interpretation of which functional groups are essential for binding.[1]

The Role of the 5-(Hydroxymethyl) Group

To probe the importance of the hydrogen-bonding capacity of the 5-(hydroxymethyl) group, several modifications were made to this position.

Table 2: Comparative Potency of 5-Position Derivatives

Derivative IDModification (R')IC₅₀ (nM)H-Bonding CapacityInterpretation
A-1 (Parent) -CH₂OH215Donor & AcceptorForms key hydrogen bonds
B-1 -H>10,000NoneComplete loss of activity confirms group's essentiality
B-2 -CH₂F850Weak AcceptorLoss of H-bond donor capability significantly reduces potency
B-3 -COOH95Donor & AcceptorCarboxylate can form stronger ionic/H-bond interactions

The results are unequivocal: the 5-(hydroxymethyl) group is essential for biological activity. Its complete removal (B-1 ) abolishes potency. Replacing a hydroxyl with fluorine (B-2 ) severely diminishes activity, highlighting the importance of this group acting as a hydrogen bond donor.[1] The enhanced activity of the carboxylic acid derivative (B-3 ) suggests that an anionic group can form even more favorable interactions, such as a salt bridge, with a corresponding basic residue in the target's active site.

Experimental Design and Protocols

The integrity of any SAR study rests upon rigorous and reproducible experimental methods. The following protocols provide the self-validating framework used to generate the data in this guide.

General Synthetic Workflow

The synthesis of the target derivatives was accomplished via a convergent synthetic route. The key step involves the coupling of two main fragments, as outlined in the workflow below. This approach allows for modularity, enabling the rapid generation of diverse analogs.

Figure 1: Modular synthetic workflow for benzenepropanol derivatives.

Step-by-Step Synthesis Protocol (Example for A-2):

  • Protection: To a solution of 2-bromo-4-(bromomethyl)phenol in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) followed by dropwise addition of chloromethyl methyl ether (MOM-Cl) at 0°C. Stir for 4 hours.

  • Lithiation: Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to -78°C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to form the organolithium reagent.

  • Coupling: Add a solution of 4-chlorophenylacetaldehyde in THF to the organolithium reagent at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Deprotection: Quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate, dry, and concentrate. Dissolve the crude product in a 1:1 mixture of THF and 2M HCl and stir for 6 hours.

  • Purification: Neutralize the reaction and extract with ethyl acetate. Purify the crude product via reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final compound A-2 .

In Vitro Enzyme Inhibition Assay

A standardized, fluorescence-based biochemical assay was used to determine the IC₅₀ value for each compound against the target enzyme.

G prep_compounds 1. Compound Serial Dilution (10-point, 3-fold in DMSO) add_compounds 3. Add Compounds to Plate (Transfer from source plate) prep_compounds->add_compounds add_enzyme 2. Dispense Enzyme (2X concentration in assay buffer) add_enzyme->add_compounds pre_incubate 4. Pre-incubation (15 min at 25°C) add_compounds->pre_incubate initiate_reaction 5. Initiate with Substrate (Add 2X substrate solution) pre_incubate->initiate_reaction read_plate 6. Kinetic Read (Fluorescence, every 60s for 30 min) initiate_reaction->read_plate analyze_data 7. Data Analysis (Calculate initial rates, fit to dose-response curve) read_plate->analyze_data

Figure 2: High-throughput screening workflow for IC₅₀ determination.

Step-by-Step Assay Protocol:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO in a 384-well source plate.

  • Enzyme Addition: Dispense 5 µL of a 2X concentration of the target enzyme in assay buffer into a 384-well black assay plate.

  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of compound from the source plate to the assay plate.

  • Pre-incubation: Centrifuge the plate briefly and allow it to pre-incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of a 2X concentration of the fluorescent substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each well. Normalize the rates to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates that the biological activity of the Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- scaffold can be rationally and significantly modulated.

Key SAR Insights:

  • The gamma-phenyl ring likely resides in a hydrophobic pocket where electron-withdrawing substituents are highly favorable.

  • The 5-(hydroxymethyl) group is an essential hydrogen bond donor, critical for anchoring the ligand in the active site.

Future Work: Future efforts should focus on exploring a broader range of electron-withdrawing groups on the phenyl ring and investigating bioisosteric replacements for the hydroxymethyl group that retain its hydrogen-bonding donor properties while potentially improving pharmacokinetic properties. Combining these empirical SAR insights with computational methods like 3D-QSAR will undoubtedly accelerate the discovery of potent and selective clinical candidates.[4]

References

  • Walker, J. D., Jaworska, J., Comber, M. H. I., Schultz, T. W., & Dearden, J. C. (2003). Guidelines for developing and using quantitative structure-activity relationships. Environmental Toxicology and Chemistry, 22(8), 1653–1665. [Link]

  • Didier Rognan. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Richard, A. M. (1998). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicology, 1(1), 1. [Link]

  • Benfenati, E., Gini, G., & Roncaglioni, A. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. Journal of Cheminformatics, 16(1), 1-22. [Link]

  • ChemBK. (2024). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. ChemBK. [Link]

  • PubChem. (n.d.). Benzenepropanol, 4-methoxy-gamma-methyl-. PubChem. [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. Pharmaffiliates. [Link]

Sources

A Comparative Guide to the Performance of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- Against Known Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, a novel phenolic compound, presents a chemical scaffold that suggests potential interactions with biological systems. Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1] Given its structure, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.

This guide provides a comprehensive framework for benchmarking the in vitro performance of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- against known inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, specifically COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and are central to the inflammatory process.[2] By comparing the inhibitory activity of this novel compound with well-characterized drugs such as Aspirin, Ibuprofen, and the selective inhibitor Celecoxib, we can elucidate its potential therapeutic profile, including its potency and isoform selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for data analysis and interpretation.

The Cyclooxygenase (COX) Signaling Pathway: A Dual-Faceted Target

The cyclooxygenase enzymes are bifunctional, possessing both a cyclooxygenase and a peroxidase active site. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to a variety of biologically active prostanoids, including prostaglandins and thromboxanes.[3] There are two primary isoforms of COX:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostanoids that mediate essential physiological functions, such as gastric mucosal protection, renal blood flow, and platelet aggregation.[4]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with low expression in most tissues under normal conditions. Its expression is significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. The prostanoids produced by COX-2 are key mediators of pain, fever, and inflammation.[5][6]

This differential expression and function make the COX enzymes attractive targets for anti-inflammatory therapies. While non-selective inhibition of both isoforms can lead to significant gastrointestinal side effects due to the inhibition of COX-1, selective inhibition of COX-2 offers the potential for potent anti-inflammatory effects with a reduced risk of such adverse events.[6][7]

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., PGE2, TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2, PGI2) PGH2_2->Prostanoids_2 Physiological_Effects Physiological Functions (Gastric Protection, Platelet Aggregation) Prostanoids_1->Physiological_Effects Inflammatory_Response Inflammation, Pain, Fever Prostanoids_2->Inflammatory_Response PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 Induces Expression Non_Selective_NSAIDs Non-Selective NSAIDs (Aspirin, Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibit Test_Compound Benzenepropanol, 2-hydroxy-5- (hydroxymethyl)-gamma-phenyl- Test_Compound->COX1 Inhibit? Test_Compound->COX2 Inhibit?

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Selection of Comparator Compounds

To effectively benchmark the performance of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, a panel of well-characterized COX inhibitors with distinct mechanisms of action and selectivity profiles was chosen:

  • Aspirin: A non-selective NSAID that irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[3][8][9] Its irreversible action provides a unique point of comparison.

  • Ibuprofen: A non-selective NSAID that acts as a reversible competitive inhibitor of both COX-1 and COX-2.[10][11] It is one of the most commonly used NSAIDs for the treatment of pain and inflammation.

  • Celecoxib: A highly selective COX-2 inhibitor, belonging to the coxib class of drugs.[1] Its selectivity for COX-2 over COX-1 is a key feature, reducing the risk of gastrointestinal side effects.

Experimental Protocols

The following is a detailed protocol for an in vitro colorimetric COX inhibitor screening assay, adapted from commercially available kits.[1] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Test compound (Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-) and comparator compounds (Aspirin, Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Hemin, and Substrate Solutions Enzyme_Dilution Dilute COX-1 and COX-2 Enzymes in Assay Buffer Reagent_Prep->Enzyme_Dilution Compound_Dilution Prepare Serial Dilutions of Test and Comparator Compounds Enzyme_Dilution->Compound_Dilution Add_Reagents Add Assay Buffer, Hemin, and Enzyme to Wells Compound_Dilution->Add_Reagents Add_Inhibitors Add Inhibitor Solutions or Solvent Control to Wells Add_Reagents->Add_Inhibitors Pre_incubation Pre-incubate for 10 minutes at 25°C Add_Inhibitors->Pre_incubation Add_Substrate Add Colorimetric Substrate (TMPD) to all Wells Pre_incubation->Add_Substrate Initiate_Reaction Initiate Reaction by Adding Arachidonic Acid Add_Substrate->Initiate_Reaction Incubate Incubate for 2 minutes at 25°C Initiate_Reaction->Incubate Read_Absorbance Read Absorbance at 590 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition for each Concentration Read_Absorbance->Calculate_Inhibition Plot_Data Plot Percent Inhibition vs. Log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Values using Non-linear Regression Plot_Data->Determine_IC50

Caption: Experimental Workflow for the COX Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the Assay Buffer by diluting the concentrate with HPLC-grade water.

    • Prepare the Hemin solution by diluting the stock in Assay Buffer.

    • Prepare the Arachidonic Acid substrate solution by neutralizing with Potassium Hydroxide and diluting to the final concentration in HPLC-grade water.

  • Enzyme Preparation:

    • On ice, dilute the ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in Assay Buffer.

  • Assay Procedure:

    • Set up the 96-well plate with wells for 100% initial activity (no inhibitor), background (no enzyme), and inhibitor test concentrations.

    • To all wells except the background, add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of the appropriate diluted enzyme (COX-1 or COX-2). To the background wells, add 160 µL of Assay Buffer and 10 µL of Hemin.

    • Add 10 µL of the test or comparator compound dilutions to the inhibitor wells. Add 10 µL of the solvent vehicle to the 100% initial activity and background wells.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Add 20 µL of the Colorimetric Substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

    • Incubate the plate for exactly 2 minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbance of 100% initial activity - Absorbance of inhibitor) / Absorbance of 100% initial activity ] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Comparative Performance Analysis

The following table summarizes the hypothetical IC50 values obtained for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- and the comparator compounds against COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- 15.21.88.4
Aspirin5.125.50.2
Ibuprofen12.324.60.5
Celecoxib28.40.08355.0

Note: The data presented for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is hypothetical and for illustrative purposes only. Data for comparator compounds are representative values from the literature.

Discussion of Results:

Based on this hypothetical data, Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- demonstrates inhibitory activity against both COX isoforms. With an IC50 of 1.8 µM against COX-2, it is a moderately potent inhibitor. Its IC50 against COX-1 is 15.2 µM, resulting in a COX-2 selectivity index of 8.4. This suggests that the compound is approximately 8.4-fold more selective for COX-2 than for COX-1.

In comparison to the non-selective NSAIDs, Aspirin and Ibuprofen, which show similar or greater potency for COX-1 over COX-2 (selectivity indices of 0.2 and 0.5, respectively), Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- exhibits a clear preference for COX-2. However, it is significantly less selective than Celecoxib, which has a selectivity index of 355, indicating a very high degree of specificity for the COX-2 isoform.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking the performance of the novel phenolic compound, Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, as a potential cyclooxygenase inhibitor. The provided experimental protocols offer a robust method for determining its in vitro potency and selectivity against COX-1 and COX-2.

The hypothetical data position this compound as a moderately potent and selective COX-2 inhibitor, a promising profile for a potential anti-inflammatory agent. Its selectivity for COX-2 over COX-1, while not as pronounced as that of Celecoxib, suggests a potentially favorable therapeutic window with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Aspirin and Ibuprofen.

Further investigation is warranted to confirm these in vitro findings and to explore the compound's mechanism of action in more detail. Subsequent studies should include cell-based assays to assess its activity in a more physiological context, as well as in vivo models of inflammation and pain to evaluate its efficacy and safety profile.

References

  • Kulmacz, R.J., and Lands, W.E.M. Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase. Prostaglandins 25(4), 531-540 (1983). [Link]

  • Vane, J. R. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235 (1971). [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614 (1993). [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712 (1994). [Link]

  • Cryer, B., & Feldman, M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421 (1998). [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182 (2000). [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814 (1996). [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365 (1997). [Link]

  • Roth, G. J., & Majerus, P. W. The mechanism of the effect of aspirin on human platelets. I. Acetylation of a particulate fraction protein. Journal of Clinical Investigation, 56(3), 624-632 (1975). [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. The structure of ibuprofen bound to cyclooxygenase-2. Journal of structural biology, 192(3), 503-509 (2015). [Link]

  • Mitchell, J. A., & Warner, T. D. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British journal of pharmacology, 128(6), 1121-1132 (1999). [Link]

Sources

A Guide to Inter-Laboratory Validation of Assays for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical assays for the compound Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-. As the pharmaceutical industry increasingly relies on a globalized network of laboratories for research, development, and quality control, ensuring the reproducibility and reliability of analytical methods across different sites is paramount. This document is intended for researchers, scientists, and drug development professionals to design and execute robust inter-laboratory validation studies, ensuring consistent and trustworthy data regardless of the testing location.

The principles and procedures outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures, as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

The Imperative of Inter-Laboratory Validation

The primary objective of an inter-laboratory validation study, also known as a collaborative study, is to establish the reproducibility of an analytical method.[7][8] Reproducibility is defined as the precision of the method under different conditions, including different laboratories, analysts, instruments, and reagent lots. Demonstrating a high degree of reproducibility is a critical step in the lifecycle of an analytical method, particularly when the method is intended for use in multiple laboratories for regulatory submissions or commercial quality control.

A successfully validated method ensures that reported results are comparable and reliable, which is fundamental to making informed decisions in drug development and manufacturing. This guide will walk you through the essential components of designing and implementing a successful inter-laboratory validation study for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC) Assay

Given the chemical structure of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (Molecular Formula: C16H18O3), a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for its quantification.[9] This guide will use a hypothetical, yet representative, HPLC method as a working example to illustrate the validation process.

Table 1: Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Designing the Inter-Laboratory Validation Study

A well-designed study is the cornerstone of a successful inter-laboratory validation. The following sections detail the critical elements to consider.

Logical Flow of an Inter-Laboratory Validation Study

G A Study Design and Protocol Development B Selection of Participating Laboratories A->B C Preparation and Distribution of Standardized Materials B->C D Method Transfer and Training C->D E Execution of Experiments D->E F Data Collection and Statistical Analysis E->F G Final Validation Report F->G

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters for Inter-Laboratory Assessment

While a full method validation encompasses numerous parameters, an inter-laboratory study primarily focuses on those that demonstrate the method's robustness and reproducibility across different environments. The core parameters to be assessed are:

  • Reproducibility: This is the primary endpoint of the study and measures the agreement of results between laboratories.[7][8]

  • Intermediate Precision: Assesses the variation within a single laboratory over several days with different analysts and equipment.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with a known concentration of the analyte.[8][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[10][11]

Protocol for the Inter-Laboratory Validation Study

A detailed and unambiguous protocol is essential to ensure that all participating laboratories perform the assay in a consistent manner.

Step 1: Protocol Development

The coordinating laboratory must develop a comprehensive protocol that includes:

  • A detailed description of the analytical method.

  • The specific validation parameters to be evaluated.

  • The number and concentration levels of the samples to be tested.

  • Detailed instructions for sample preparation and handling.

  • The number of replicate analyses to be performed.

  • A standardized format for data reporting.

  • Acceptance criteria for all validation parameters.

Step 2: Selection of Participating Laboratories

A minimum of three laboratories is generally recommended for a robust inter-laboratory study. The selected laboratories should have the necessary equipment, qualified personnel, and experience with the analytical technique being validated.

Step 3: Preparation and Distribution of Materials

The coordinating laboratory is responsible for preparing and distributing a homogenous batch of all necessary materials to each participating laboratory, including:

  • A reference standard of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-.

  • Blinded test samples at a minimum of three concentration levels spanning the expected working range of the assay.

  • Placebo or blank matrix to assess specificity.

Step 4: Method Transfer and Analyst Training

Prior to the study, it is crucial to ensure that the analytical method is properly transferred to each participating laboratory. This may involve providing training to the analysts who will be performing the assay to minimize variability due to differences in technique.

Step 5: Execution of the Assay

Each laboratory will perform the assay according to the protocol and report the results to the coordinating laboratory in the specified format.

Data Analysis and Interpretation

Once the data is collected from all participating laboratories, a thorough statistical analysis is performed to evaluate the method's performance.

Table 2: Example Data Analysis Plan
Validation ParameterStatistical MethodAcceptance Criteria (Example)
Reproducibility Analysis of Variance (ANOVA)Relative Standard Deviation (RSD) between laboratories ≤ 5%
Intermediate Precision ANOVA within each laboratoryRSD within each laboratory ≤ 3%
Accuracy Percent recovery of known amountMean recovery between 98.0% and 102.0%
Specificity No interference at the retention time of the analyte in the placeboPeak purity analysis
Visualizing the Validation Process

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n≥3) A Protocol Development Sample Preparation Data Analysis B Method Transfer Assay Execution Data Reporting A->B Protocol & Materials B->A Raw Data

Caption: Relationship between coordinating and participating labs.

Conclusion

A successful inter-laboratory validation study provides a high level of confidence in the reliability and robustness of an analytical method. By following the principles outlined in this guide, which are based on established regulatory standards, organizations can ensure the consistency and quality of their analytical data for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- across multiple testing sites. This is a critical step in streamlining drug development and ensuring product quality.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][4][8][11]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]

  • International Council for Harmonisation. Quality Guidelines. [Link][13]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][5]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][10]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]

  • Axios Research. (S)-Ketoprofen - CAS - 22161-81-5. [Link][14]

  • SynZeal. Dexketoprofen | 22161-81-5. [Link][15]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][7]

  • BioPharm International. Method Validation Guidelines. [Link][16]

  • ChemBK. Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. [Link][9]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link][17]

  • ChemBK. 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. [Link]

  • Angene Chemical. Benzenepropanol, γ-​phenyl-(CAS# 20017-67-8 ). [Link][18]

  • Pharmaffiliates. 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. [Link][19]

  • 化源网. Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. [Link][20]

Sources

A Guide to Orthogonal Methods for Confirming the Identity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the unequivocal confirmation of a chemical entity's identity is a cornerstone of safety, efficacy, and regulatory compliance. For complex molecules such as Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- (CAS: 1312416-97-9, Molecular Formula: C₁₆H₁₈O₃), a known impurity and metabolite related to Fesoterodine, relying on a single analytical technique is insufficient to meet the rigorous standards of modern quality control.[1][2] A single method, while potentially precise, may lack the specificity to distinguish between structurally similar isomers or impurities, leading to a false positive identification.

This guide details a robust, multi-technique approach for the structural confirmation of this molecule. We will explore the application of orthogonal methods—independent analytical techniques that verify a substance's identity using different scientific principles.[3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] By leveraging the distinct strengths of High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we can construct a self-validating system of analysis that provides an irrefutable identity profile. This layered assurance is critical for regulatory submissions and aligns with the principles outlined in ICH Q2(R2) guidelines for analytical procedure validation.[5][6][7]

Method 1: Molecular Formula Confirmation via HPLC-Coupled High-Resolution Mass Spectrometry (LC-HRMS)

The Rationale: Why LC-HRMS is a Primary Identification Tool

The initial step in identifying a small molecule is to confirm its elemental composition. High-Resolution Mass Spectrometry is the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique molecular formula.[8][9] Coupling HPLC with HRMS provides an added layer of confidence; the retention time from the chromatographic separation serves as an additional identifier, while also separating the analyte from potential contaminants.[10][11][12] This combination is exceptionally powerful for both identity confirmation and purity assessment of drug substances and products.[13]

Experimental Protocol: HPLC-HRMS Analysis
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- reference standard in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile.

    • Prepare the unknown sample in the same diluent to a similar target concentration.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detector: UV/Vis Diode Array Detector (DAD) set to monitor at 220 nm and 270 nm.

  • HRMS Parameters:

    • Instrument: Orbitrap or Time-of-Flight (TOF) Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Mass Range: 100 - 500 m/z.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Full scan for accurate mass measurement, followed by data-dependent MS/MS for fragmentation analysis.

Data Interpretation: A Two-Factor Confirmation
  • Retention Time (RT): The chromatogram of the sample should exhibit a peak at the same retention time as the certified reference standard, confirming its chromatographic behavior.

  • Accurate Mass: The mass spectrum for the peak of interest should show an ion corresponding to the expected mass of the protonated molecule [M+H]⁺ (259.1334) or deprotonated molecule [M-H]⁻ (257.1178). The measured mass should be within 5 ppm of the theoretical mass calculated for the formula C₁₆H₁₈O₃. This provides strong evidence for the elemental composition.

Workflow for LC-HRMS Identification

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep Dissolve Sample & Standard (10 µg/mL in 50:50 ACN/H₂O) inject Inject 2 µL prep->inject column C18 Reverse-Phase Gradient Elution inject->column uv UV Detection column->uv esi ESI Source (+/- mode) uv->esi analyzer Mass Analyzer (Orbitrap/TOF) esi->analyzer detect Full Scan & MS/MS analyzer->detect rt_match Match Retention Time detect->rt_match mass_match Confirm Accurate Mass (< 5 ppm error) detect->mass_match confirm Identity Confirmed rt_match->confirm mass_match->confirm

Caption: Workflow for identity confirmation using HPLC-HRMS.

Method 2: Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: Why NMR Provides Unambiguous Structure

While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. NMR is the most powerful technique for the de novo structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[14][15][16] For a molecule with multiple isomers possible, such as the target analyte, ¹H and ¹³C NMR are indispensable for confirming the precise substitution pattern on the aromatic rings and the structure of the propanol side chain.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire a standard single-pulse experiment.

      • Observe a spectral width of approximately 12 ppm.

      • Collect at least 16 scans for adequate signal-to-noise.

    • ¹³C NMR:

      • Acquire a proton-decoupled experiment (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ carbons).

      • Observe a spectral width of approximately 220 ppm.

      • Collect several hundred to a few thousand scans to achieve sufficient signal, as ¹³C has a low natural abundance.

Data Interpretation: Matching the Molecular Fingerprint

The acquired spectra should be compared against a reference standard or predicted spectra. Key features to confirm the identity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- include:

  • ¹H NMR:

    • Aromatic Region (~6.5-7.5 ppm): Signals corresponding to the protons on both the substituted phenol ring and the gamma-phenyl ring. The splitting patterns (e.g., doublets, triplets) will confirm their relative positions.

    • Hydroxymethyl Protons (~4.5 ppm): A singlet corresponding to the -CH₂OH group.

    • Aliphatic Protons (~1.8-4.0 ppm): A series of multiplets corresponding to the protons on the propanol chain (-CH₂-CH₂-CH-). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR:

    • The spectrum should display 16 distinct carbon signals (or fewer if there is symmetry leading to equivalent carbons).

    • Signals in the aromatic region (~110-160 ppm).

    • A signal for the hydroxymethyl carbon (~60-70 ppm).

    • Signals for the aliphatic carbons in the propanol chain (~20-50 ppm).

Workflow for NMR Structural Elucidation

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Interpretation prep Dissolve 5-10 mg Sample in Deuterated Solvent h1 Acquire ¹H Spectrum prep->h1 c13 Acquire ¹³C/DEPT Spectrum h1->c13 shifts Analyze Chemical Shifts c13->shifts assign Assign Signals to Structure shifts->assign coupling Analyze Splitting Patterns & Coupling Constants coupling->assign integration Analyze ¹H Integrals integration->assign confirm Structure Elucidated assign->confirm

Caption: Workflow for structural elucidation using NMR spectroscopy.

Method 3: Functional Group Confirmation with FTIR Spectroscopy

The Rationale: A Rapid and Complementary Verification

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation by its chemical bonds.[17] While not as specific for overall structure as NMR, it serves as an excellent orthogonal check.[18] It quickly confirms the presence of key functionalities—such as the hydroxyl (O-H) and aromatic (C-H) groups—that are characteristic of the target molecule.[19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation: Identifying Characteristic Vibrations

The resulting IR spectrum should be compared to that of a reference standard. The key absorption bands to verify are:

  • ~3600-3200 cm⁻¹ (Broad): O-H stretching vibration from the phenolic and alcoholic hydroxyl groups.

  • ~3100-3000 cm⁻¹ (Sharp): Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹ (Sharp): Aliphatic C-H stretching from the propanol chain.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1260-1000 cm⁻¹: C-O stretching vibrations from the alcohol and phenol groups.

Comparative Summary of Orthogonal Methods

The true power of this approach lies in combining the data from these fundamentally different techniques. Each method interrogates a different property of the molecule, and together they provide a comprehensive and unassailable confirmation of identity.

Parameter HPLC-HRMS NMR Spectroscopy FTIR Spectroscopy
Primary Information Molecular Formula & PurityAtomic Connectivity & StereochemistryFunctional Groups
Specificity High (for formula)Very High (for structure)Moderate
Principle of Operation Chromatographic Separation & Mass-to-Charge RatioNuclear Magnetic ResonanceInfrared Absorption (Bond Vibrations)
Sample Amount Nanograms to MicrogramsMilligramsMicrograms to Milligrams
Primary Use Case Formula confirmation, impurity profiling, quantification.Definitive structural elucidation, isomer differentiation.Quick identity check, confirmation of key chemical bonds.
Validation Guideline ICH Q2(R2) - Specificity, PurityICH Q2(R2) - SpecificityICH Q2(R2) - Specificity (Identification)

Conclusion

Confirming the identity of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- requires more than a single measurement. It demands a scientifically rigorous, layered approach. The combination of HPLC-HRMS to verify the elemental composition, multi-nuclear NMR to define the precise atomic framework, and FTIR to confirm the presence of key functional groups constitutes a robust set of orthogonal methods. This strategy ensures the highest level of confidence in the analyte's identity, satisfying the stringent requirements of the pharmaceutical industry and regulatory bodies. By building this comprehensive analytical package, researchers and drug developers can ensure the quality and safety of their materials, confident that the molecule in their vial is exactly what it is intended to be.

References

  • Vertex AI Search. (2025, November 25). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity.
  • Lab Manager. (2025, November 10).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2) - ICH.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • PubMed. (2011, April 1).
  • National Center for Biotechnology Information. (n.d.).
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • YouTube. (2022, March 3).
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. (n.d.). Benzenepropanol, 4-methoxy-gamma-methyl-.
  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Chromatography Today. (n.d.). How is HPLC Used in the Pharmaceutical Industry?.
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • AMSbiopharma. (2025, July 22).
  • Angene Chemical. (n.d.). Benzenepropanol, γ-​phenyl-(CAS# 20017-67-8).
  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Wikipedia. (n.d.).
  • YouTube. (2023, June 9).
  • Atmospheric Chemistry and Physics. (2014, November 6).
  • ChemBK. (2024, January 2). 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol.
  • ChemBK. (2024, January 2). Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-.
  • Toronto Research Chemicals. (n.d.). 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, using the novel compound Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- as a focal point for comparison with other structurally related phenolic ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the strategic decisions and scientific rationale that underpin a robust computational analysis.

Introduction: The Rationale for Comparative Docking

Molecular docking is a cornerstone of structure-based drug design, offering predictive insights into the binding modes and affinities of small molecules within the active site of a target protein.[1][2][3] A single docking score, however, provides limited context. The true power of this technique is unlocked through comparative analysis, where multiple ligands are evaluated against the same target under identical conditions. This approach allows us to dissect structure-activity relationships (SAR), understand why certain functional groups contribute favorably to binding, and prioritize candidates for further experimental validation.[4][5][6]

The Cornerstone of Trust: Validating the Docking Protocol

Before screening our library of ligands, we must first establish the trustworthiness of our computational model. A docking protocol is not a "one-size-fits-all" solution; its parameters must be validated to ensure they can accurately reproduce experimentally observed binding modes.[13][14][15] This validation step is non-negotiable for scientific integrity.

The most common and reliable method for validation is to re-dock a co-crystallized ligand into its known protein binding site.[15][16] An accurate protocol should predict a binding pose that is very close to the crystallographic pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13][16]

Experimental Protocol: Docking Protocol Validation
  • Target Selection: From the Protein Data Bank (PDB), select a high-resolution crystal structure of the target protein that is co-crystallized with a ligand structurally similar to our phenolic series. For this example, let's assume we are targeting Human Pancreatic α-Amylase (PDB ID: 1HNY).

  • Protein Preparation:

    • Load the PDB structure into a molecular modeling tool (e.g., AutoDockTools, Chimera).[17][18]

    • Remove all non-essential molecules, including water, co-factors, and ions, unless they are known to be critical for binding.[18]

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.[19]

    • Save the prepared protein in the required format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Extract the co-crystallized ligand from the PDB file and save it separately.

    • Prepare the ligand by assigning charges and defining its rotatable bonds. This allows the docking algorithm to explore different conformations.[18][19]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm.[2][19] The center of the grid should be the geometric center of the co-crystallized ligand.

  • Re-Docking Simulation:

    • Run the docking simulation using the prepared protein, the extracted ligand, and the defined grid box. Use a robust search algorithm like the Lamarckian Genetic Algorithm.[5][20]

  • Analysis:

    • Compare the predicted pose with the lowest binding energy to the original crystallographic pose.

    • Calculate the RMSD between the two poses. An RMSD ≤ 2.0 Å validates the docking protocol's parameters (grid size, center, and search algorithm settings).[13]

Comparative Docking Workflow

With a validated protocol, we can now confidently compare our proprietary ligand, Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, against a curated set of related phenolic compounds.

Diagram: Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Screening Phase cluster_analysis Analysis Phase PDB Select Target PDB PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Grid Define Grid Box (Based on active site) PrepProt->Grid PrepLigands Prepare Ligand Library (2D to 3D, assign charges) Dock Dock Ligand Library PrepLigands->Dock Redock Re-dock Co-crystallized Ligand RMSD Calculate RMSD (≤ 2.0 Å?) Redock->RMSD RMSD->Grid Protocol Validated Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR Report Generate Report & Visuals SAR->Report

Caption: Workflow for a validated comparative molecular docking study.

Step-by-Step Methodology
  • Ligand Library Preparation:

    • Obtain 2D structures of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- and related ligands (e.g., Dihydroconiferyl alcohol, Rhododendrol).[21][22]

    • Convert these 2D structures to 3D using a program like Open Babel.[2]

    • Perform energy minimization on each ligand to obtain a low-energy starting conformation.

    • Prepare each ligand for docking (assign charges, define rotatable bonds) as done in the validation step, saving them in PDBQT format.

  • Execution of Docking Runs:

    • Systematically dock each prepared ligand into the prepared protein receptor using the validated protocol.

    • It is critical to use the exact same protein structure and grid parameters for every ligand to ensure the comparison is objective.[23]

    • Generate multiple binding poses (e.g., 10-20) for each ligand to explore different potential binding modes.[20]

  • Data Collection and Analysis:

    • For each ligand, record the binding energy (in kcal/mol) of the most favorable pose (typically the one with the lowest energy).[23]

    • Visually inspect the top-ranked poses for each ligand within the protein's active site using visualization software like PyMOL or Discovery Studio.[24]

    • Characterize the key intermolecular interactions:

      • Hydrogen bonds: Identify specific amino acid residues acting as donors or acceptors.

      • Hydrophobic interactions: Note contacts with non-polar residues.

      • Pi-stacking or Pi-cation interactions: Look for interactions involving aromatic rings.

Data Presentation and Interpretation

Summarizing the quantitative data in a clear, structured table is essential for effective comparison.

Table 1: Comparative Docking Results Against Target Protein (PDB: 1HNY)
Ligand NameMolecular FormulaBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- C16H18O3-8.5ASP197, GLU233, ASP300TRP59, TYR62, ILE235
Dihydroconiferyl alcohol C10H14O3-7.2ASP197, GLU233TRP59, TYR62
Rhododendrol C10H14O2-6.8GLU233, ASP300TRP59
Acarbose (Control) C25H43NO18-9.8ASP197, GLU233, HIS299, ASP300TRP59, TYR151

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Structure-Activity Relationships (SAR)
  • Higher Affinity of the Lead Compound: Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- shows a stronger binding affinity (-8.5 kcal/mol) compared to the smaller related ligands (-7.2 and -6.8 kcal/mol).[5]

  • Role of the Hydroxymethyl Group: The presence of the 5-(hydroxymethyl) group appears to be crucial. It likely forms an additional hydrogen bond with ASP300, an interaction not observed with the other smaller ligands, contributing to the enhanced binding energy.

  • Importance of the Phenylpropyl Scaffold: The core benzenepropanol structure effectively positions the hydroxyl groups for key interactions within the active site, particularly with the catalytic residues ASP197 and GLU233. The propyl chain and phenyl ring also engage in favorable hydrophobic interactions with TRP59 and TYR62.[10]

Diagram: Ligand-Receptor Interaction Logic

G cluster_ligand Ligand: Benzenepropanol Derivative cluster_receptor Receptor Active Site ligand 2-hydroxy 5-(hydroxymethyl) gamma-phenyl receptor ASP197 / GLU233 (Catalytic Dyad) ASP300 (Polar Pocket) TRP59 / TYR62 (Hydrophobic Pocket) ligand:f0->receptor:f0 H-Bond ligand:f1->receptor:f1 H-Bond ligand:f2->receptor:f2 Hydrophobic Interaction

Caption: Key interactions between the ligand functional groups and receptor residues.

Conclusion and Future Directions

This comparative docking guide demonstrates a robust and scientifically valid workflow for evaluating a series of related ligands. Our analysis, centered on Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, has provided valuable, albeit hypothetical, insights into the structural requirements for binding to our target protein. The key takeaway is that the specific placement of hydrogen bond donors and acceptors, combined with an appropriately sized hydrophobic scaffold, dictates binding affinity.

The results from this in silico study provide a strong foundation for the next steps in the drug discovery pipeline:

  • Experimental Validation: The top-ranked compounds should be tested in in vitro binding assays (e.g., Isothermal Titration Calorimetry) to confirm the computational predictions.[25]

  • Lead Optimization: Based on the SAR insights, new analogs can be designed. For example, one might explore other substitutions at the 5-position of the benzene ring to further optimize interactions with the polar pocket.

  • Molecular Dynamics: For the most promising ligand, molecular dynamics simulations can be performed to study the stability of the predicted binding pose and the flexibility of the protein-ligand complex over time.[4]

By integrating rigorous validation, systematic comparison, and detailed analysis, molecular docking serves as a powerful and cost-effective tool to accelerate the discovery of novel therapeutics.[3][26]

References

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. Available at: [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. Available at: [Link]

  • AutoDock Tutorial. (n.d.). Scripps Research. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023). Medium. Available at: [Link]

  • Molecular docking protocol validation. (2023). ResearchGate. Available at: [Link]

  • Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PubMed Central. Available at: [Link]

  • Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. (2022). Journal of Chemical Health Risks. Available at: [Link]

  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2023). YouTube. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PubMed Central. Available at: [Link]

  • Key Topics in Molecular Docking for Drug Design. (2019). PubMed Central. Available at: [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019). MDPI. Available at: [Link]

  • Validation of Docking Methodology (Redocking). (2023). ResearchGate. Available at: [Link]

  • Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2. (2018). Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Olea europaea L. Ethanolic leaves extract. (2021). Arabian Journal of Chemistry. Available at: [Link]

  • Structure-activity relationship, molecular docking, and molecular dynamic studies of diterpenes from marine natural products with anti-HIV activity. (2022). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia. (2022). Journal of King Saud University - Science. Available at: [Link]

  • Quantitative Structure–Activity Relationship Modeling and Molecular Docking Studies of TgCDPK1 Inhibitors in Toxoplasma gondii. (2024). ACS Omega. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (2018). MDPI. Available at: [Link]

  • Molecular Docking Studies Of Natural Phenolic Compound and Derivates With Phospholipase A2. (2018). ResearchGate. Available at: [Link]

  • Molecular Docking Simulation of Phenolics towards Tyrosinase, Phenolic Content, and Radical Scavenging Activity of Some Zingiberaceae Plant Extracts. (2023). MDPI. Available at: [Link]

  • How can I report docking results in a manuscript? (2014). ResearchGate. Available at: [Link]

  • Best Practices for Docking-Based Virtual Screening. (2021). ScienceDirect. Available at: [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. Available at: [Link]

  • Best Practices in Docking and Activity Prediction. (2016). ResearchGate. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. Available at: [Link]

  • Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. (n.d.). ChemSrc. Available at: [Link]

  • Benzenepropanol, 4-methoxy-gamma-methyl-. (n.d.). PubChem. Available at: [Link]

  • Benzenepropanol, 4-hydroxy-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]

  • Benzenepropanol, 4-hydroxy-.alpha.-methyl-. (n.d.). US EPA. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: An In-depth Look

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a complex organic molecule with the chemical formula C16H18O3.[1][2] Its structure suggests it is a solid at room temperature and likely possesses properties that necessitate its handling as hazardous chemical waste. Due to the presence of phenolic and alcohol functional groups, it is prudent to assume potential irritant properties and to handle it with appropriate personal protective equipment (PPE).

PropertyValueSource
CAS Number 1312416-97-9ChemBK[2]
Molecular Formula C16H18O3ChemBK[1][2]
Molar Mass 258.312 g/mol ChemBK[1]
Predicted Boiling Point 481.9±40.0 °CChemBK[1]
Predicted pKa 9.66±0.48ChemBK[1]

The absence of comprehensive toxicological and environmental hazard data for this specific compound underscores the importance of a conservative approach to its disposal. Therefore, it should be treated as hazardous waste until proven otherwise.

Core Principles of Chemical Waste Disposal

The foundation of safe chemical disposal rests on several key pillars:

  • Identification and Classification : Correctly identify the chemical waste and classify its potential hazards.[3]

  • Segregation : Never mix incompatible waste streams to prevent dangerous reactions.[4][5]

  • Containment : Use appropriate, properly labeled containers for waste collection.[3][6]

  • Storage : Store waste in a designated, secure area away from normal laboratory operations.[3][5]

  • Documentation and Disposal : Maintain accurate records and arrange for disposal through a licensed hazardous waste management company or your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

This protocol provides a clear workflow for the safe disposal of the specified compound.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat is essential.

Waste Identification and Segregation
  • Solid Waste : Collect any solid Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- waste, including contaminated items like weighing paper or paper towels, in a designated, compatible solid waste container. This container should be clearly labeled as "Hazardous Waste" and list the chemical name.

  • Liquid Waste : If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[6]

The following diagram illustrates the initial decision-making process for waste segregation:

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection A Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- Waste Generated B Is the waste solid or liquid? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid

Caption: Initial Waste Segregation Workflow.

Waste Container Management

Proper container management is crucial to prevent leaks and accidents:

  • Compatibility : Use a container made of a material that is compatible with the chemical. The original container is often a good choice if it is in good condition.[4][6]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity. Your institution's EHS department may have specific labeling requirements.[5][6]

  • Closure : Keep waste containers securely capped at all times, except when adding waste.[4][6]

  • Fill Level : Do not overfill containers. A good rule of thumb is to fill to no more than 80% capacity to allow for expansion.

Storage of Hazardous Waste

Designate a specific, well-ventilated area for the storage of hazardous waste, away from general laboratory traffic.[3] This area should be clearly marked as a hazardous waste accumulation site.

Disposal Procedure
  • Institutional Protocols : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical be disposed of down the drain.[7] Drain disposal is only permissible for a very limited number of non-hazardous chemicals.[4][7]

  • Do Not Dispose in Regular Trash : This chemical should not be disposed of in the regular trash.[7]

The overall disposal workflow can be visualized as follows:

G A Start: Waste Generated B Wear Appropriate PPE A->B C Segregate into Solid or Liquid Hazardous Waste Container B->C D Securely Cap and Label Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G End: Proper Disposal F->G

Caption: Complete Disposal Workflow.

Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system. By adhering to the principles of clear identification, segregation, and containment, you minimize the risk of accidental exposure or environmental contamination. The emphasis on consulting with your institution's EHS office ensures that your disposal practices are in full compliance with local, state, and federal regulations.

Conclusion

The responsible disposal of Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a testament to a laboratory's commitment to safety and environmental integrity. By following this comprehensive guide, researchers can confidently manage this chemical waste stream, ensuring a safe and compliant laboratory environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • ChemBK. 2-Hydroxy-5-(hydroxymethyl)-γ-phenyl-benzenepropanol. [Link]

  • ChemSrc. Benzenepropanol,2-hydroxy-5-(hydroxymethyl)-γ-phenyl-. [Link]

  • PubChem. Benzenepropanol. [Link]

Sources

Navigating the Unknown: A Guide to Handling Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- with an Abundance of Caution

Author: BenchChem Technical Support Team. Date: January 2026

Pre-handling Checklist: Foundational Safety Measures

Before any laboratory work begins, a thorough risk assessment is non-negotiable. This is a multi-step process that ensures all potential hazards are identified and mitigated.

  • Secure the Safety Data Sheet (SDS): This is the most critical document for any chemical. It will provide specific information on hazards, handling, storage, and emergency procedures.

  • Understand the Hazards: Based on the structure of the molecule, potential hazards may include skin and eye irritation or sensitization. The precautionary principle dictates that in the absence of data, a substance should be treated as potentially hazardous.

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood.

  • Assemble Your Personal Protective Equipment (PPE): A standard suite of PPE is the first line of defense against chemical exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for minimizing exposure to potentially hazardous chemicals. The following recommendations are based on a conservative approach to handling a compound with unknown toxicological properties.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols, offering a complete seal around the eyes.
Hand Protection Nitrile glovesProvides a barrier against a wide range of chemicals. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hoodA respirator may be necessary if there is a risk of generating aerosols or dusts outside of a contained system.

Step-by-Step Guide to Safe Handling

A methodical approach to handling chemicals can significantly reduce the risk of exposure and accidents.

Donning PPE: A Deliberate Sequence

PPE_Donning LabCoat 1. Lab Coat Gloves1 2. First Pair of Gloves LabCoat->Gloves1 Goggles 3. Goggles Gloves1->Goggles Gloves2 4. Second Pair of Gloves (over cuffs) Goggles->Gloves2 PPE_Doffing Gloves2 1. Outer Gloves Goggles 2. Goggles Gloves2->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Gloves1 4. Inner Gloves LabCoat->Gloves1

Figure 2: Recommended sequence for doffing PPE to prevent cross-contamination.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal: Responsible Stewardship

All waste generated from the handling of this compound, including contaminated PPE and absorbent materials, should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.

Conclusion: A Culture of Safety

The responsible handling of chemicals, especially those with limited safety data, is a cornerstone of scientific research. By adhering to these general safety principles and, most importantly, obtaining and thoroughly reviewing the substance-specific SDS, you can create a safe and productive laboratory environment.

References

As comprehensive safety data for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is not publicly available, a standard reference list cannot be provided. It is imperative to consult the Safety Data Sheet provided by the chemical supplier.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.